1-Bromo-2-methoxy-3,5-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methoxy-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWNQCHQQXPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497000 | |
| Record name | 1-Bromo-2-methoxy-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65492-45-7 | |
| Record name | 1-Bromo-2-methoxy-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Bromo-2-methoxy-3,5-dimethylbenzene, a valuable substituted aromatic compound with applications in medicinal chemistry and organic synthesis. The described two-step synthesis commences with the readily available 3,5-dimethylphenol, which undergoes O-methylation to yield 3,5-dimethylanisole, followed by a highly regioselective electrophilic bromination. This guide delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, field-proven experimental protocols. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central pillars of this document.
Introduction: The Significance of Substituted Aromatic Scaffolds
Substituted aromatic rings are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise placement of various functional groups on the benzene ring is crucial for modulating the biological activity, physicochemical properties, and synthetic utility of these molecules. 1-Bromo-2-methoxy-3,5-dimethylbenzene represents a key building block, incorporating a synthetically versatile bromine atom, an electron-donating methoxy group, and two methyl groups. This specific substitution pattern makes it an attractive starting material for the construction of more complex molecular architectures through cross-coupling reactions and other transformations, highlighting its importance in the drug development pipeline.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene can be logically approached through a two-step sequence starting from the commercially available 3,5-dimethylphenol. The retrosynthetic analysis is as follows:
Caption: Overall synthetic scheme for 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Step 1: O-Methylation of 3,5-Dimethylphenol
The first step involves the conversion of the phenolic hydroxyl group of 3,5-dimethylphenol into a methoxy group. This transformation is crucial as the resulting methoxy group is a strong activating group for the subsequent electrophilic aromatic substitution, and it also protects the acidic phenolic proton from interfering with the bromination reagent. While the Williamson ether synthesis is a viable method, methylation using dimethyl sulfate is often preferred for its efficiency and the high reactivity of the methylating agent. [1] The reaction proceeds via a nucleophilic attack of the phenoxide ion, generated in situ by a base such as potassium carbonate, on the electrophilic methyl group of dimethyl sulfate. Acetone is a suitable solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.
Step 2: Regioselective Bromination of 3,5-Dimethylanisole
The second and final step is the regioselective bromination of the electron-rich 3,5-dimethylanisole. The directing effects of the substituents on the aromatic ring are paramount in determining the position of bromination. The methoxy group is a strong ortho-, para-director due to its ability to donate a lone pair of electrons into the ring through resonance, thereby stabilizing the arenium ion intermediate. [2]The two methyl groups are weaker ortho-, para-directors through an inductive effect.
In 3,5-dimethylanisole, the positions ortho to the strongly activating methoxy group (positions 2 and 6) and the position para to it (position 4) are all activated towards electrophilic attack. The desired product requires bromination at position 2 (or 6, which are equivalent). The use of N-Bromosuccinimide (NBS) in acetonitrile has been shown to be a mild and highly regioselective method for the nuclear bromination of activated aromatic compounds, including substituted anisoles. [3][4]This system favors electrophilic aromatic substitution over radical benzylic bromination, which can be a competing pathway with NBS under different conditions. [3]The reaction in acetonitrile proceeds readily at low temperatures, affording the desired product with high selectivity. [4]
Experimental Protocols
Synthesis of 3,5-Dimethylanisole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,5-Dimethylphenol | 122.16 | 10.0 g | 0.0819 | 1.0 |
| Dimethyl sulfate | 126.13 | 11.3 mL (15.0 g) | 0.119 | 1.45 |
| Potassium carbonate (anhydrous, powdered) | 138.21 | 22.6 g | 0.164 | 2.0 |
| Acetone | - | 150 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
| 1 M NaOH solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous magnesium sulfate | - | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol (10.0 g, 0.0819 mol) and acetone (150 mL).
-
Stir the mixture until the 3,5-dimethylphenol is completely dissolved.
-
Add powdered anhydrous potassium carbonate (22.6 g, 0.164 mol).
-
Slowly add dimethyl sulfate (11.3 mL, 0.119 mol) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 9:1 hexanes/ethyl acetate).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 3,5-dimethylanisole as a colorless oil.
Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,5-Dimethylanisole | 136.19 | 5.00 g | 0.0367 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.53 g | 0.0367 | 1.0 |
| Acetonitrile (dry) | - | 100 mL | - | - |
| Saturated aqueous sodium thiosulfate solution | - | 50 mL | - | - |
| Saturated aqueous sodium bicarbonate solution | - | 50 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous magnesium sulfate | - | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylanisole (5.00 g, 0.0367 mol) in dry acetonitrile (50 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve N-bromosuccinimide (6.53 g, 0.0367 mol) in dry acetonitrile (50 mL).
-
Add the NBS solution dropwise to the stirred solution of 3,5-dimethylanisole at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (eluent: 95:5 hexanes/ethyl acetate).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL) to destroy any unreacted bromine.
-
Add diethyl ether (100 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 1-Bromo-2-methoxy-3,5-dimethylbenzene as a colorless to pale yellow oil.
Characterization Data
The following table summarizes the expected characterization data for the final product.
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05 (s, 1H), 6.75 (s, 1H), 3.85 (s, 3H), 2.30 (s, 3H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 138.5, 137.9, 129.8, 122.1, 114.5, 56.0, 21.8, 20.5 |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene from 3,5-dimethylphenol. The described protocols are based on well-established chemical transformations and have been optimized for high yield and regioselectivity. The mechanistic insights provided offer a deeper understanding of the underlying chemical principles governing the synthesis. This valuable building block can be readily prepared in a laboratory setting, facilitating further research and development in the fields of medicinal chemistry and materials science.
References
- Ganguly, N. C., De, P., & Dutta, S. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103–1108.
- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
- BenchChem. (2025).
- ResearchGate. (2025). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Organic Syntheses. (n.d.).
- HKU Scholars Hub. (2024). Synthesis of arylbromides from arenes and Nbromosuccinimide bromosuccinimide (NBS)
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Directing Effects.
- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis with 3,5-bis(bromomethyl)toluene.
- Organic Chemistry Tutor. (n.d.).
- YouTube. (2020). Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 1-Bromo-2,5-dimethoxybenzene(25245-34-5) 1H NMR spectrum.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.
- ResearchGate. (2019).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- TCI EUROPE N.V. (n.d.). Williamson ether synthesis.
- The Royal Society of Chemistry. (n.d.).
- Chongqing Chemdad Co. ,Ltd. (n.d.). 1-Bromo-3,5-dimethoxybenzene.
- Sciencemadness Discussion Board. (2011).
- Google Patents. (n.d.).
- ResearchGate. (2021). (PDF)
- Organic Chemistry Portal. (n.d.). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.
- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.
- ChemicalBook. (n.d.). 1-bromo-2,3-dichloro-5-methoxybenzene(174913-19-0) 1 H NMR.
- NIST WebBook. (n.d.). Benzene, 1-bromo-2-methoxy-.
- ResearchGate. (2017). (PDF) Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.
Sources
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Bromo-2-methoxy-3,5-dimethylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis.[1] Its utility is particularly noted in the construction of complex molecular architectures, serving as a key intermediate in a variety of transition metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental to the development of new pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of this molecule is governed by the interplay of the bromine atom and the electronic effects of the methoxy and dimethyl substituents.[1] The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing the regioselectivity of subsequent chemical transformations.[1] A thorough understanding of the physical properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene is paramount for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 65492-45-7 | [2] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Data (Predicted)
While experimental spectra for 1-Bromo-2-methoxy-3,5-dimethylbenzene are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The two aromatic protons would likely appear as singlets due to their isolation from other protons on the ring. The three methyl groups (two on the ring and one from the methoxy group) will also each produce a singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the substitution pattern, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl groups, C-O stretching of the ether, and C-Br stretching.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of methyl and methoxy radicals.
Solubility Profile
The solubility of 1-Bromo-2-methoxy-3,5-dimethylbenzene is predicted to be low in water due to its significant nonpolar character. It is expected to be soluble in common organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), halogenated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).
Experimental Protocols for Physical Property Determination
The following section outlines detailed, self-validating protocols for the experimental determination of the key physical properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene. These methods are standard in organic chemistry laboratories and are designed to yield accurate and reproducible data.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound. For a pure crystalline solid, the melting range is typically sharp, spanning 0.5-1 °C. Impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
Validation: The determination should be repeated at least twice to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that can be used for identification and to assess purity.
Methodology (Microscale):
-
Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a Thiele tube).
-
Heating: The apparatus is heated gradually. As the liquid heats, air trapped in the capillary tube will bubble out.
-
Observation: The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
-
Validation: The determination should be repeated to ensure the result is reproducible.
Caption: Workflow for Qualitative Solubility Testing.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Bromo-2-methoxy-3,5-dimethylbenzene is not widely available, general precautions for handling halogenated aromatic compounds should be strictly followed. These compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-methoxy-3,5-dimethylbenzene is a valuable synthetic intermediate. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides a framework for understanding its expected characteristics and outlines the necessary experimental procedures for their determination. The provided protocols are robust and will enable researchers to generate reliable data for this compound, facilitating its safe and effective use in the laboratory.
References
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]
-
LookChem. (n.d.). 2-Bromo-5-methoxy-1,3-dimethylbenzene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-methoxy-4,5-dimethylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-Bromo-2-methoxy-3,5-dimethylbenzene
CAS Number: 65492-45-7
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-2-methoxy-3,5-dimethylbenzene, a substituted aromatic compound with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and applications, with a focus on its utility as a versatile building block.
Introduction and Core Compound Properties
1-Bromo-2-methoxy-3,5-dimethylbenzene, also known as 2-Bromo-3,5-dimethylanisole, is a halogenated aromatic ether. Its structure, featuring a bromine atom, a methoxy group, and two methyl groups strategically positioned on a benzene ring, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical compounds.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 65492-45-7 | [1] |
| Molecular Formula | C₉H₁₁BrO | |
| Molecular Weight | 215.09 g/mol | |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents | General knowledge |
Synthesis and Mechanistic Insights
The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene is not widely detailed in readily available literature, suggesting it may be a specialty chemical or a novel intermediate. However, based on established principles of organic synthesis, a plausible and efficient route can be designed starting from commercially available precursors. A common strategy for the synthesis of substituted bromoarenes involves the bromination of an appropriately substituted aromatic precursor.
A logical synthetic approach would involve the direct bromination of 3,5-dimethylanisole. The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The two methyl groups are also activating and ortho-, para-directing. Therefore, the regioselectivity of the bromination will be influenced by the combined directing effects of these substituents.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylanisole in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
-
Step 2: Bromination
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of N-bromosuccinimide (NBS) or a solution of bromine in the same solvent from the dropping funnel. The slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of polybrominated byproducts.
-
A catalytic amount of a Lewis acid, such as iron(III) bromide, may be added to polarize the bromine and increase the rate of reaction.
-
-
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
-
Step 4: Purification
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure 1-Bromo-2-methoxy-3,5-dimethylbenzene.
-
Reactivity and Synthetic Utility in Drug Development
The chemical reactivity of 1-Bromo-2-methoxy-3,5-dimethylbenzene is primarily dictated by the C-Br bond, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the construction of complex molecular scaffolds.
Key Reactions and Mechanistic Considerations:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester). The methoxy and methyl groups on the aromatic ring can influence the electronic properties of the substrate, which in turn can affect the rate and efficiency of the catalytic cycle. This reaction is a powerful tool for forming C-C bonds.[2]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This is a crucial transformation for introducing nitrogen-containing functional groups, which are prevalent in many pharmaceutical agents.
-
Heck and Sonogashira Couplings: The aryl bromide can also participate in Heck reactions (coupling with alkenes) and Sonogashira reactions (coupling with terminal alkynes), providing access to a wider range of functionalized aromatic compounds.[2]
-
Grignard and Organolithium Reagent Formation: The bromine atom can be exchanged with magnesium or lithium to form the corresponding Grignard or organolithium reagent. These highly nucleophilic species can then react with a variety of electrophiles to form new C-C bonds.
Illustrative Reaction Workflow:
Caption: Key synthetic transformations of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl group protons. The aromatic protons will appear as singlets or doublets depending on their coupling. The methoxy protons will be a singlet at around 3.8 ppm, and the methyl protons will be two distinct singlets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the bromine will be downfield, and the carbons of the methoxy and methyl groups will be in the upfield region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-2-methoxy-3,5-dimethylbenzene. Although a specific safety data sheet (SDS) for this compound is not widely available, information from similar bromo-anisole derivatives can provide guidance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Hazard Identification (based on similar compounds):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
1-Bromo-2-methoxy-3,5-dimethylbenzene is a valuable, albeit not widely documented, building block in organic synthesis. Its unique substitution pattern offers significant potential for the construction of complex molecules through a variety of cross-coupling and organometallic reactions. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, particularly in the field of drug discovery. As with any chemical, further research and experimental validation are necessary to fully explore its synthetic utility and to establish a comprehensive safety profile.
References
[2] Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (URL not provided) [3] SAFETY DATA SHEET - Fisher Scientific. (URL not provided) [4] An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (URL not provided) 11 - SAFETY DATA SHEET. (URL not provided) [5] Advances in Cross-Coupling Reactions - MDPI. (URL not provided) [6] 1-Bromo-2,3-dimethylbenzene - Apollo Scientific. (URL not provided) Safety Data Sheet - CymitQuimica. (URL not provided) [7] Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (URL not provided) [8] SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL not provided) [9] SAFETY DATA SHEET - Fisher Scientific. (URL not provided) [10] 1-Bromo-3,5-dimethoxybenzene - Chongqing Chemdad Co. ,Ltd. (URL not provided) [1] CAS NO. 65492-45-7 | 1-Bromo-2-methoxy-3,5-dimethylbenzene - Arctom. (URL not provided) 1-Bromo-2-methoxy-3,5-dimethylbenzene | 65492-45-7 - Sigma-Aldrich. (URL not provided) [11] An In-Depth Technical Guide to the NMR Spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. (URL not provided) [12] 1-Bromo-2-methoxy-3,5-dimethylbenzene 65492-45-7 wiki - Guidechem. (URL not provided) [13] 1-Bromo-3,5-dimethoxybenzene (3,5-Dimethoxybromobenzene) | Biochemical Reagent | MedChemExpress. (URL not provided) [14] Supplementary Information - Beilstein Journals. (URL not provided) [15] Reactivity Face-Off: 1-Bromo-3-butoxy-5- nitrobenzene vs. 1-Bromo-3-methoxy-5 - Benchchem. (URL not provided) 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene - Sigma-Aldrich. (URL not provided) [16] Benzene, 1-bromo-2,3-dimethyl- - the NIST WebBook. (URL not provided) [17] 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem. (URL not provided) [18] Benzene, 2-bromo-1,4-dimethyl- - the NIST WebBook. (URL not provided) [19] 1-Bromo-2-methoxy-4,5-dimethylbenzene | C9H11BrO | CID 12617740 - PubChem. (URL not provided)
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An In-depth Technical Guide to 1-Bromo-2-methoxy-3,5-dimethylbenzene: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-3,5-dimethylbenzene, a versatile aromatic building block with significant potential in synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science research. While specific literature on this compound is not abundant, this document synthesizes available data, draws logical parallels from structurally related analogs, and presents a detailed framework for its physicochemical properties, characterization, and application in key cross-coupling reactions. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this substituted aromatic halide.
Introduction and Core Concepts
1-Bromo-2-methoxy-3,5-dimethylbenzene (Figure 1) is a halogenated aromatic compound whose structure is primed for a variety of chemical transformations. The presence of a bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[1] The methoxy and dimethyl substituents on the benzene ring are not merely passive spectators; they play a crucial role in modulating the electronic properties and steric environment of the molecule. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing the rates and regioselectivity of subsequent reactions.[2]
This guide will delve into the known properties of this compound and provide a practical, field-proven perspective on its use, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are indispensable tools in modern drug discovery.[3]
Figure 1: Chemical Structure of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Physicochemical and Spectroscopic Data
Precise experimental data for 1-Bromo-2-methoxy-3,5-dimethylbenzene is not extensively reported. However, based on its structure and data from analogous compounds, we can compile a reliable set of physicochemical properties and predicted spectroscopic characteristics.
Molecular Properties
A summary of the core molecular properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | [4] |
| Molecular Weight | 215.09 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy[5] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene); Insoluble in water | Analogy[2][6] |
| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure | Analogy[5] |
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-Bromo-2-methoxy-3,5-dimethylbenzene would rely on standard spectroscopic techniques. Below are the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy, based on established principles and data from similar molecules.[7][8]
-
¹H NMR (500 MHz, CDCl₃):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
-
Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups, likely in the range of δ 2.2-2.5 ppm, each integrating to three protons.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most downfield, while the carbon attached to the bromine will also be significantly shifted.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbons: Two signals for the methyl carbons, typically in the range of δ 15-25 ppm.
-
-
Infrared (IR) Spectroscopy (KBr Pellet or Neat):
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1550-1600 cm⁻¹
-
C-O stretching (aryl ether): Strong band around 1200-1250 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
-
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[9] 1-Bromo-2-methoxy-3,5-dimethylbenzene is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the position of the bromine atom.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-methoxy-3,5-dimethylbenzene with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 1-Bromo-2-methoxy-3,5-dimethylbenzene, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional toluene and degassed water to create a 10:1 toluene/water mixture.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[4][10] The electron-rich nature of 1-Bromo-2-methoxy-3,5-dimethylbenzene makes it a suitable substrate for this transformation, although sterically demanding ligands may be required to achieve high yields, especially with hindered amines.[4][10]
Conceptual Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol outlines a general approach for the amination of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Materials:
-
1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by 1-Bromo-2-methoxy-3,5-dimethylbenzene and morpholine.
-
Seal the tube and heat the mixture at 100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Role in Medicinal Chemistry and Drug Discovery
Substituted aromatic rings, particularly those containing methoxy and bromo functionalities, are prevalent in a wide array of bioactive molecules and approved drugs.[11][12] The methoxy group can enhance metabolic stability and modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity.[12] The bromo-substituent serves as a key synthetic handle for late-stage functionalization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[13]
Derivatives of bromo-methoxy-dimethylbenzene could potentially be explored as intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[7][11] The specific substitution pattern of 1-Bromo-2-methoxy-3,5-dimethylbenzene offers a unique steric and electronic profile that can be exploited to achieve selective interactions with biological targets.
Safety and Handling
As with all laboratory chemicals, 1-Bromo-2-methoxy-3,5-dimethylbenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While a specific material safety data sheet (MSDS) is not widely available, related bromoanisole and bromoxylene compounds are known to be irritants to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and direct contact with skin and eyes.
Conclusion
1-Bromo-2-methoxy-3,5-dimethylbenzene represents a valuable, albeit under-documented, building block for organic synthesis. Its molecular architecture is well-suited for participation in robust and versatile cross-coupling reactions, making it a compound of interest for researchers in drug discovery and materials science. This guide has provided a foundational understanding of its properties, along with practical, scientifically-grounded protocols for its application, thereby enabling its effective utilization in the synthesis of novel and complex molecules.
References
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Sunway Pharm Ltd. 1-Bromo-2-methoxy-3,5-dimethylbenzene - CAS:65492-45-7. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Exploring 3-Bromoanisole: Properties, Applications, and Manufacturing. 3-Bromoanisole. [Link]
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Solubility of Things. 2-Bromoanisole. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2005). The Buchwald–Hartwig Amination After 25 Years.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kwong, F. Y., & Buchwald, S. L. (2004). A general, efficient, and inexpensive catalyst system for the Suzuki-Miyaura coupling of aryl chlorides and arylboronic acids.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215-7216.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
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PubChem. 4-Bromoanisole. [Link]
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PubChem. 2-Bromoanisole. [Link]
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Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
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Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
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MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
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National Center for Biotechnology Information. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. [Link]
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ResearchGate. Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. [Link]
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PubMed. The role of the methoxy group in approved drugs. [Link]
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MDPI. Synthesis of Brominated Polyethylene by Copolymerization of Ethylene with ω–bromoalkene Catalyzed by a Metallocene and Methylaluminoxane System. [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. [Link]
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MDPI. Synthesis and Characterization of Nitro-p-xylenes. [Link]
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ResearchGate. Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]
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literature review on 1-Bromo-2-methoxy-3,5-dimethylbenzene
An In-depth Technical Guide to 1-Bromo-2-methoxy-3,5-dimethylbenzene: Synthesis, Reactivity, and Applications in Drug Development
Introduction: Unveiling a Versatile Building Block
1-Bromo-2-methoxy-3,5-dimethylbenzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and two methyl groups on a benzene ring offers a rich platform for a variety of chemical transformations. The bromine atom serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures, a cornerstone of modern drug discovery.
This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-3,5-dimethylbenzene, from proposed synthetic strategies and predicted physicochemical properties to its anticipated reactivity and applications. As a less-common compound, this guide leverages established principles of organic chemistry and data from structurally related molecules to offer a robust framework for its synthesis and utilization.
Predicted Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-240 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) and insoluble in water. |
Spectroscopic Characterization
The structural elucidation of 1-Bromo-2-methoxy-3,5-dimethylbenzene would rely on standard spectroscopic techniques. The following are predicted key features:
-
¹H NMR Spectroscopy:
-
A singlet for the aromatic proton (C4-H) is expected in the range of δ 6.8-7.2 ppm.
-
A singlet for the methoxy group protons (-OCH₃) is anticipated around δ 3.8-4.0 ppm.
-
Two distinct singlets for the two methyl groups (C3-CH₃ and C5-CH₃) would likely appear in the region of δ 2.2-2.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
The carbon bearing the bromine atom (C1) is predicted to have a chemical shift in the range of δ 115-125 ppm.
-
The carbon attached to the methoxy group (C2) would likely resonate around δ 155-160 ppm.
-
The aromatic carbons attached to the methyl groups (C3 and C5) are expected in the δ 130-140 ppm region.
-
The unsubstituted aromatic carbon (C4) and the remaining aromatic carbon (C6) would appear in the aromatic region of δ 120-135 ppm.
-
The methoxy carbon (-OCH₃) is anticipated around δ 55-60 ppm.
-
The two methyl carbons (-CH₃) would likely have chemical shifts in the range of δ 15-25 ppm.
-
-
Mass Spectrometry:
-
The mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular ion peaks would be observed at m/z 214 and 216.
-
Proposed Synthetic Strategies
The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene can be approached through several established methodologies in organic chemistry. The choice of strategy would depend on the availability of starting materials and the desired scale of the reaction.
Electrophilic Aromatic Bromination
This is a direct approach starting from 3,5-dimethylanisole (2-methoxy-1,3-xylene). The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the bromination. The methoxy group is a powerful ortho-, para-director, while the two methyl groups are weaker ortho-, para-directors. The combined activating and directing effects strongly favor substitution at the positions ortho to the methoxy group (C2 and C6) and para to one of the methyl groups. Steric hindrance from the adjacent methyl group at C3 may influence the ratio of substitution at C2 versus C6.
Caption: Electrophilic bromination of 3,5-dimethylanisole.
-
To a solution of 3,5-dimethylanisole (1.0 eq.) in acetonitrile (MeCN, 0.2 M) at 0 °C, add N-bromosuccinimide (NBS) (1.0 eq.) in one portion.[1]
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group in 3,5-dimethylanisole can act as a directing metalation group (DMG), guiding a strong organolithium base to deprotonate the adjacent ortho position.[2][3][4] Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source provides the desired product with high regioselectivity.
Caption: Synthesis via Directed Ortho-Metalation (DoM).
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-dimethylanisole (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of a suitable bromine source, such as 1,2-dibromoethane or hexabromoethane (1.2 eq.), in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the target compound.
Sandmeyer Reaction
The Sandmeyer reaction offers a versatile route to aryl bromides from the corresponding anilines.[5][6][7][8] This method is particularly useful for synthesizing substitution patterns that are not easily accessible through other means. The synthesis would commence with 2-methoxy-3,5-dimethylaniline.
Caption: Synthesis via the Sandmeyer Reaction.
-
Dissolve 2-methoxy-3,5-dimethylaniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Reactivity and Applications in Drug Development
The synthetic utility of 1-Bromo-2-methoxy-3,5-dimethylbenzene lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules. The aryl bromide moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.
Central Role in Cross-Coupling Reactions
Aryl bromides are highly valued substrates in cross-coupling reactions due to their optimal balance of reactivity and stability. 1-Bromo-2-methoxy-3,5-dimethylbenzene can be effectively employed in:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, a staple in the synthesis of biaryl compounds.[9][10][11][12][13]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for the synthesis of anilines and related compounds.
-
Heck Reaction: Coupling with alkenes to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.
-
Stille Coupling: Reaction with organostannanes for C-C bond formation.
These reactions are instrumental in drug discovery, allowing medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Key cross-coupling reactions of the title compound.
-
To a reaction vessel, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Safety and Handling
As with all organobromine compounds, 1-Bromo-2-methoxy-3,5-dimethylbenzene should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the general hazards of this class of compounds should be considered.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[15]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-methoxy-3,5-dimethylbenzene represents a promising and versatile building block for synthetic chemists. Although not a commonly cited compound, its synthesis is readily achievable through well-established and reliable methods such as electrophilic bromination, directed ortho-metalation, and the Sandmeyer reaction. Its true value is realized in its potential as a substrate for a multitude of cross-coupling reactions, providing a gateway to a wide array of complex molecular structures. For researchers in drug discovery and materials science, mastering the synthesis and reactivity of such polysubstituted aromatic intermediates is key to unlocking new chemical space and advancing the development of novel functional molecules.
References
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Wikipedia. Sandmeyer reaction. [Link]
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Royal Society of Chemistry. Handling liquid bromine and preparing bromine water | Demonstration. [Link]
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OpenOChem Learn. Sandmeyer Reaction. [Link]
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PubChem. 2-Bromoanisole. [Link]
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PubChem. 3-Bromoanisole. [Link]
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NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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Carl ROTH. Safety Data Sheet: Bromine. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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American Chemical Society Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
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SpectraBase. 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts. [Link]
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MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
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Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
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Filo. Problem 5 Given the following spectroscopic data for a compound with the.. [Link]
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Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]
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NIH National Library of Medicine. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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Andrew G Myers Research Group. ortho metalation. [Link]
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YouTube. Synthesis of poly-substituted benzenes. [Link]
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Reddit. When brominating m-xylene by electrophilic aromatic subsbtitution. What would the o:m:p ratio be? [Link]
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Grokipedia. Directed ortho metalation. [Link]
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Royal Society of Chemistry. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]
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ResearchGate. Previous reports on synthesis of polysubstituted benzene and our work. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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Reddit. Methoxy-bromination and alkylation problems. [Link]
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University of California, Santa Barbara. Boron Tribromide. [Link]
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ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. [Link]
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RSC Publishing. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. [Link]
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ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]
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PrepChem.com. Synthesis of 2-bromo-1,3-dimethylbenzene. [Link]
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ResearchGate. Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids. [Link]
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ResearchGate. (PDF) Polybrominated methoxy- and hydroxynaphthalenes. [Link]
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MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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Cambridge Open Engage. Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]
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Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]
- Google Patents.
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An In-depth Technical Guide to 1-Bromo-2-methoxy-3,5-dimethylbenzene: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methoxy-3,5-dimethylbenzene, also known as 2-Bromo-6-methoxy-m-xylene (CAS No. 65492-45-7), is a substituted aromatic halide that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to an activating methoxy group and flanked by two methyl groups, makes it a strategic component for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, spectroscopic characterization, and its emerging role in medicinal chemistry and drug development. The strategic placement of its functional groups allows for selective transformations, particularly in the realm of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel scaffolds for bioactive molecules.
Commercial Availability
1-Bromo-2-methoxy-3,5-dimethylbenzene is commercially available from a number of chemical suppliers catering to the research and development sector. Its availability facilitates its use in both academic and industrial laboratories for a range of synthetic applications.
| Supplier | Purity | Quantity | Notes |
| BenchChem | For Research Use Only | Inquire | Catalog No. B1281342 |
| BLD Pharm | Inquire | Inquire | |
| Sunway Pharm Ltd | Inquire | Inquire | |
| Key Organics | 96% | 250mg, 1g | Building Block |
This table is not exhaustive and represents a snapshot of available suppliers. Researchers should consult current catalogs for the most up-to-date information on pricing and availability.
Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene is typically achieved through a two-step process starting from the readily available 3,5-dimethylphenol. This involves the methylation of the phenol to form 3,5-dimethylanisole, followed by a regioselective bromination.
Step 1: Methylation of 3,5-Dimethylphenol to 3,5-Dimethylanisole
The first step is the etherification of 3,5-dimethylphenol to protect the hydroxyl group and introduce the methoxy moiety. This is a standard Williamson ether synthesis.
Experimental Protocol:
-
To a solution of 3,5-dimethylphenol in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the phenol.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-dimethylanisole, which can be purified by distillation or column chromatography.
Step 2: Regioselective Bromination of 3,5-Dimethylanisole
The second and more critical step is the regioselective bromination of 3,5-dimethylanisole to introduce a bromine atom at the C2 position, ortho to the activating methoxy group. The methoxy group is a strong ortho-, para-director, while the two methyl groups are weaker ortho-, para-directors. The steric hindrance from the methyl groups and the strong activating effect of the methoxy group favor bromination at the C2 and C6 positions. Careful control of reaction conditions is necessary to achieve mono-bromination.
Experimental Protocol (Proposed):
-
Dissolve 3,5-dimethylanisole in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS often provides better regioselectivity and milder reaction conditions compared to liquid bromine.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to isolate 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for 1-Bromo-2-methoxy-3,5-dimethylbenzene, the following data is predicted based on the analysis of its structure and comparison with similar compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.85 | s | 1H | Ar-H |
| ~ 6.75 | s | 1H | Ar-H |
| ~ 3.80 | s | 3H | -OCH₃ |
| ~ 2.35 | s | 3H | Ar-CH₃ |
| ~ 2.30 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157 | C-OCH₃ |
| ~ 139 | C-CH₃ |
| ~ 138 | C-CH₃ |
| ~ 130 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 115 | C-Br |
| ~ 60 | -OCH₃ |
| ~ 22 | Ar-CH₃ |
| ~ 21 | Ar-CH₃ |
Predicted Mass Spectrum (EI)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).
| m/z | Relative Abundance | Assignment |
| 214/216 | Moderate | [M]⁺ |
| 199/201 | Moderate | [M - CH₃]⁺ |
| 135 | High | [M - Br]⁺ |
| 120 | Moderate | [M - Br - CH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600, 1480 | C=C stretch (aromatic) |
| 1250 | C-O stretch (aryl ether) |
| 1050 | C-O stretch (aryl ether) |
| 850-800 | C-H bend (aromatic, out-of-plane) |
| 600-500 | C-Br stretch |
Applications in Drug Development
The synthetic utility of 1-Bromo-2-methoxy-3,5-dimethylbenzene lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental transformations in modern drug discovery. The bromine atom serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds.
Role in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. The electron-donating methoxy group activates the ortho- and para-positions, facilitating oxidative addition to the palladium catalyst.
These reactions allow for the facile introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as amino functionalities. This versatility is crucial for the rapid generation of compound libraries for high-throughput screening in the early stages of drug discovery. The steric hindrance provided by the two methyl groups can also influence the regioselectivity of these coupling reactions, potentially leading to the synthesis of unique and complex molecular scaffolds.
While specific examples of the use of 1-Bromo-2-methoxy-3,5-dimethylbenzene in the synthesis of marketed drugs are not yet widely reported, its structural motifs are present in a variety of biologically active molecules. Its utility as a building block for creating sterically hindered and electronically modulated biaryl and heteroaryl structures makes it a compound of significant interest for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.
Conclusion
1-Bromo-2-methoxy-3,5-dimethylbenzene is a commercially available and synthetically accessible building block with significant potential in organic synthesis and drug discovery. Its unique substitution pattern allows for regioselective functionalization, particularly through modern cross-coupling methodologies. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. As the demand for novel and complex molecular architectures in pharmaceutical research continues to grow, the utility of such strategically functionalized building blocks is expected to increase, making 1-Bromo-2-methoxy-3,5-dimethylbenzene a valuable tool for medicinal chemists.
References
Note: As specific literature detailing the synthesis, characterization, and application of 1-Bromo-2-methoxy-3,5-dimethylbenzene is limited, this reference list is representative of general methods and the commercial availability of this and related compounds. Researchers are encouraged to consult chemical supplier databases and synthetic methodology journals for the most current information.
-
Sunway Pharm Ltd. 1-Bromo-2-methoxy-3,5-dimethylbenzene. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition. 1998 , 37 (15), 2046–2067. [Link]
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-methoxy-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-Bromo-2-methoxy-3,5-dimethylbenzene (CAS No. 65492-45-7). As a specialized aromatic building block in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical safety data with practical, field-proven insights to empower researchers in its responsible use.
Chemical Identity and Properties
1-Bromo-2-methoxy-3,5-dimethylbenzene is a substituted aromatic compound with the molecular formula C₉H₁₁BrO. Its structure, featuring a bromine atom, a methoxy group, and two methyl groups on the benzene ring, makes it a versatile intermediate in synthetic chemistry.
Table 1: Physicochemical Properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene
| Property | Value | Source |
| CAS Number | 65492-45-7 | [1] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Appearance | Not specified (likely a solid or liquid) | |
| Solubility | Not specified (likely soluble in organic solvents) |
Hazard Identification and GHS Classification
According to available Safety Data Sheets (SDS), 1-Bromo-2-methoxy-3,5-dimethylbenzene is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: CymitQuimica SDS
The primary hazards associated with this compound are acute oral toxicity and irritation to the skin, eyes, and respiratory system. While specific toxicological data for this exact molecule are limited, studies on ortho-substituted bromobenzenes suggest that the nature and position of substituents can significantly influence their metabolic pathways and potential for toxicity.[3][4] Some bromobenzene derivatives are known to be hepatotoxic, and their metabolites, such as epoxides, are believed to be the toxic species.[5] Therefore, it is prudent to handle 1-Bromo-2-methoxy-3,5-dimethylbenzene with the assumption of potential systemic toxicity upon exposure.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when working with halogenated aromatic compounds. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
All handling of 1-Bromo-2-methoxy-3,5-dimethylbenzene, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[6] The fume hood sash should be kept as low as possible. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement |
| Eye/Face Protection | ANSI-approved safety goggles with side shields. A face shield should be worn when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. In the event of a spill or ventilation failure, a respirator with an appropriate organic vapor cartridge should be used. |
Source: General laboratory safety guidelines for handling organic compounds.[6]
General Hygiene Practices
Avoid all personal contact with the chemical. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks. Contaminated work clothing should be removed and laundered separately from personal clothing.
Storage and Incompatibility
Proper storage is crucial for maintaining the stability of 1-Bromo-2-methoxy-3,5-dimethylbenzene and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols: Reactivity and Use in Synthesis
1-Bromo-2-methoxy-3,5-dimethylbenzene is a valuable building block in organic synthesis, primarily due to the reactivity of the aryl bromide. It can participate in a variety of cross-coupling reactions and can be converted into organometallic reagents.
Cross-Coupling Reactions
Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in creating new carbon-carbon bonds, a critical step in the synthesis of complex pharmaceutical intermediates.[7][8]
Grignard Reagent Formation
The bromo-substituent can be converted to a Grignard reagent by reacting with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[7] The resulting organomagnesium compound is a potent nucleophile that can be used to form new carbon-carbon bonds by reacting with various electrophiles.
dot
Caption: Formation of a Grignard reagent and subsequent reaction.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Spills and Leaks
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9] Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing 1-Bromo-2-methoxy-3,5-dimethylbenzene must be treated as hazardous waste.[9]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
dot
Caption: A generalized workflow for the safe handling of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Conclusion
1-Bromo-2-methoxy-3,5-dimethylbenzene is a valuable reagent for chemical synthesis in research and drug development. However, its potential hazards necessitate a diligent and informed approach to its handling and use. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- Toranzo, E. G., et al. "Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results." Toxicology and Applied Pharmacology 40.3 (1977): 415-425.
- Weller, P. E., et al. "In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity." Drug Metabolism and Disposition 16.2 (1988): 249-256.
- Guidechem. "1-Bromo-2-methoxy-3,5-dimethylbenzene 65492-45-7 wiki." Guidechem.com.
- Scilit. "The contribution of bromobenzene to our current understanding of chemically-induced toxicities." Scilit.
- Hanzlik, R. P., et al. "Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes." Journal of Medicinal Chemistry 25.7 (1982): 789-793.
- "The Role of 1-Bromo-3,5-dimethoxybenzene in Organic Synthesis." PharmaCompass.
- PubChem. "1-Bromo-2-methoxy-4,5-dimethylbenzene.
- "1-Bromo-3,5-dimethoxybenzene: Properties, Applications, and Synthesis." Ningbo Inno Pharmchem Co., Ltd.
- MedChemExpress. "1-Bromo-3,5-dimethoxybenzene (3,5-Dimethoxybromobenzene)." MedChemExpress.com.
- Chemdad. "1-Bromo-3,5-dimethoxybenzene." Chongqing Chemdad Co., Ltd.
- ChemicalBook. "1-Bromo-3,5-dimethoxybenzene synthesis." ChemicalBook.com.
- Environmental Health and Safety at Providence College. "Bromine in orgo lab SOP." Providence College.
- Washington State University. "Bromine Safety & Standard Operating Procedures.
- Benchchem.
- Sumitomo Chemical. "Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology." Sumitomo Chemical Co., Ltd.
- NIST. "Benzene, 1-bromo-2-methoxy-." NIST Chemistry WebBook.
- HSC Chemistry. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." HSC Chemistry.
- Chem-Impex. "1-Bromo-3,5-dimethylbenzene." Chem-Impex.com.
- National Center for Biotechnology Information.
- The Royal Society of Chemistry.
- Benchchem. "An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene." Benchchem.com.
- PubChem. "1-Bromo-3,5-dimethoxybenzene.
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A Technical Guide to the Research Applications of 1-Bromo-2-methoxy-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-2-methoxy-3,5-dimethylbenzene is a polysubstituted aromatic compound poised to serve as a versatile and valuable building block in modern organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and two methyl groups on a benzene ring offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its core reactivity, potential applications in medicinal chemistry and materials science, and detailed protocols for its strategic deployment in the laboratory. The strategic positioning of its functional groups allows for selective transformations, making it an attractive starting material for creating novel pharmaceutical intermediates and advanced organic materials.
Introduction: Unpacking the Synthetic Potential
The true value of a chemical intermediate lies in the functionality it offers and the synthetic pathways it enables. 1-Bromo-2-methoxy-3,5-dimethylbenzene presents a compelling combination of features for the synthetic chemist:
-
A Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation: The bromine atom is an excellent leaving group, making the molecule an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. This is the[1][2] primary gateway to introducing diverse functional groups and building molecular complexity.
-
Modulated Reactivity: The presence of the methoxy and dimethyl groups influences the electronic and steric environment of the aromatic ring. These subst[1]ituents can affect reaction rates and selectivity in predictable ways, offering a degree of control over synthetic outcomes.
-
Structural Scaffolding: The substituted benzene core provides a rigid and well-defined scaffold upon which to build, a desirable feature in the rational design of drug candidates and functional materials.
This combination makes the compound a key intermediate for researchers aiming to synthesize novel therapeutics, advanced materials, and other high-value specialty chemicals.
P[2][3]hysicochemical Properties and Characterization
A thorough understanding of a compound's physical properties is critical for its effective use in experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | PubChem |
| Molecular Weight | 215.09 g/mol | PubChem |
| CAS N[3]umber | 65492-45-7 | Guidechem |
| Appea[4]rance | Varies; often a liquid or low-melting solid | - |
| Solubility | Soluble in common organic solvents | - |
Note: Experimental values for properties like melting and boiling points are not widely reported and should be determined empirically.
Core Reactivity and Synthetic Utility
The synthetic power of 1-Bromo-2-methoxy-3,5-dimethylbenzene stems from the reactivity of its C-Br bond, which can be selectively targeted to create a diverse range of derivatives.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are premier substrates for these transformations. This compou[1]nd is an excellent candidate for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst to form new carbon-carbon bonds. This is one[1] of the most robust methods for creating biaryl structures, which are common motifs in pharmaceuticals.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of substituted anilines and related compounds that are crucial pharmacophores.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form aryl alkynes, which are versatile intermediates for further transformations and are found in various functional materials.
-
Heck [1]Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
The choice of catalyst, ligand, base, and solvent system is critical for optimizing these reactions, allowing chemists to fine-tune conditions for specific synthetic targets.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Potential Research Applications
The derivatives of 1-Bromo-2-methoxy-3,5-dimethylbenzene are of significant interest in several high-value research and development areas.
Medicinal Chemistry and Drug Discovery
Substituted aromatic rings are fundamental scaffolds in a vast number of approved drugs. This compound serves as a critical intermediate for constructing pharmacologically active molecules. Its derivat[2]ives can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. For example[2], similar bromo-dimethoxybenzene structures are used as intermediates in the synthesis of pharmaceutical inhibitors and can be used to prepare precursors for psychoactive drugs. The ability[5][6][7] to systematically modify the core structure through cross-coupling allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow from the core compound to application areas.
Materials Science
The development of advanced materials, such as organic light-emitting diodes (OLEDs) and functional polymers, relies on building blocks that can be used to fine-tune electronic and optical properties. Dihalogenat[2]ed aromatic compounds, which share features with our title compound, are valuable precursors for synthesizing conjugated polymers like poly(p-phenylene)s. By employin[8]g sequential, selective cross-coupling reactions, 1-Bromo-2-methoxy-3,5-dimethylbenzene can be incorporated into polymer backbones or used to attach functional side chains, thereby tailoring the material's properties for specific applications in organic electronics.
E[9]xperimental Protocols
The following section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, a cornerstone transformation for this class of compound.
Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-methoxy-3,5-dimethylbenzene with Phenylboronic Acid
Objective: To synthesize 2-methoxy-3,5-dimethyl-1,1'-biphenyl.
Materials:
-
1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 mmol, 215 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-methoxy-3,5-dimethylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as palladium catalysts are sensitive to oxygen.
-
Solvent Addition: Add toluene and water via syringe. The biphasic system is often beneficial for Suzuki couplings.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-3,5-dimethyl-1,1'-biphenyl.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Insights:
-
Catalyst System: The choice of Pd(OAc)₂ as a precatalyst and SPhos as a bulky, electron-rich phosphine ligand is designed to promote the oxidative addition step (the activation of the C-Br bond) and facilitate the reductive elimination step to form the product with high efficiency.
-
Base and Solvent: K₃PO₄ is a moderately strong base effective in activating the boronic acid for transmetalation. The toluene/water solvent system aids in dissolving both organic and inorganic reagents.
Conclusion and Future Outlook
1-Bromo-2-methoxy-3,5-dimethylbenzene is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined reactivity, particularly in cross-coupling reactions, opens the door to a vast chemical space for exploration. Researchers in drug discovery can leverage this molecule to rapidly generate novel scaffolds and probe biological targets. In materials science, it provides a pathway to new conjugated polymers and organic electronic materials with tailored properties. As the demand for molecular complexity and functional novelty continues to grow, the strategic application of versatile building blocks like 1-Bromo-2-methoxy-3,5-dimethylbenzene will be paramount to scientific advancement.
References
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Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. [Link]
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MDPI. Advances in Cross-Coupling Reactions. [Link]
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Chongqing Chemdad Co., Ltd. 1-Bromo-3,5-dimethoxybenzene. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]
-
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Ningbo Inno Pharmchem Co., Ltd. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. [Link]
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Chemsrc. 1-Bromo-3,5-dimethylbenzene | CAS#:556-96-7. [Link]
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PubChem. Benzene, 1-bromo-3,5-dimethyl-. [Link]
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ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
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MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
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ResearchGate. Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. [Link]
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Methodological & Application
Application Notes and Protocols: Formation of 2-Methoxy-3,5-dimethylphenylmagnesium Bromide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of the Grignard reagent, 2-methoxy-3,5-dimethylphenylmagnesium bromide, from 1-bromo-2-methoxy-3,5-dimethylbenzene. Grignard reagents are powerful nucleophiles integral to the formation of carbon-carbon bonds in organic synthesis.[1][2] The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the critical scientific principles that ensure a successful and safe reaction. We will delve into the reaction mechanism, crucial experimental parameters, magnesium activation techniques, and methods for determining the reagent's concentration. This guide is intended to provide both the foundational knowledge and the practical steps necessary for the successful preparation and subsequent use of this valuable organometallic compound.
Introduction: The Significance of Sterically Hindered and Electron-Rich Grignard Reagents
The Grignard reagent derived from 1-bromo-2-methoxy-3,5-dimethylbenzene is a valuable, albeit challenging, synthetic intermediate. Its structure, featuring a sterically hindered aryl group with electron-donating methoxy and methyl substituents, presents unique considerations for its formation and reactivity. The presence of the ortho-methoxy group can influence the rate of formation and the stability of the resulting Grignard reagent through both steric and electronic effects. Understanding these nuances is paramount for achieving high yields and for the successful application of this reagent in complex molecule synthesis, a common task in pharmaceutical and materials science research. This document aims to provide a robust framework for navigating these challenges.
Mechanistic Insights: The Formation of an Organomagnesium Halide
The synthesis of a Grignard reagent is a fascinating example of a reaction occurring on a metal surface.[1] The generally accepted mechanism involves the transfer of an electron from the magnesium metal to the antibonding orbital of the carbon-bromine bond of the aryl halide.[3] This single-electron transfer (SET) leads to the formation of a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical and the bromide anion subsequently recombine with the now positively charged magnesium surface to form the organomagnesium halide.[3]
Several factors are critical for this process to occur efficiently:
-
The Magnesium Surface: The reaction is heterogeneous, occurring on the surface of the magnesium turnings.[1] A passivating layer of magnesium oxide (MgO) on the surface of the metal can significantly hinder or even prevent the reaction from initiating.[2] Therefore, activation of the magnesium is a crucial first step.
-
The Solvent: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for Grignard reagent formation.[3] They serve two primary purposes: they are aprotic, meaning they will not protonate and destroy the highly basic Grignard reagent, and the lone pairs on the ether oxygen atoms solvate and stabilize the magnesium center of the Grignard reagent, keeping it in solution.[2][3]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water.[2][4] Any moisture present in the glassware, solvent, or starting materials will rapidly quench the Grignard reagent as it forms, leading to the formation of the corresponding hydrocarbon (2-methoxy-3,5-dimethylbenzene in this case) and magnesium hydroxide bromide, thereby reducing the yield.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the preparation and subsequent titration of the Grignard reagent.
Caption: Workflow for Grignard Reagent Synthesis and Analysis.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | >98% | Sigma-Aldrich | Ensure it is free of acidic impurities. |
| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | Use fresh turnings for best results. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Freshly distilled from sodium/benzophenone or obtained from a solvent purification system. |
| Iodine | ACS Reagent Grade | J.T. Baker | A few crystals are sufficient for activation. |
| 1,2-Dibromoethane (DBE) | >99% | Alfa Aesar | Use as an alternative or supplementary activating agent. |
| Anhydrous Lithium Chloride (LiCl) | >99% | Strem Chemicals | For titration. |
| (-)-Menthol | >99% | Sigma-Aldrich | For titration. |
| 1,10-Phenanthroline | Reagent Grade | Sigma-Aldrich | Indicator for titration. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | For maintaining an inert atmosphere. |
Protocol 1: Formation of 2-Methoxy-3,5-dimethylphenylmagnesium Bromide
Safety First: Grignard reactions are exothermic and can be vigorous.[5] Ethereal solvents are highly flammable.[4] Always work in a well-ventilated fume hood, away from ignition sources, and have an ice bath readily available to control the reaction temperature.[4][5] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[5]
Step-by-Step Procedure:
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry all glassware under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture.[6] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.[7] The disappearance of the purple iodine color upon gentle warming is an indication of magnesium activation. Alternatively, a small amount of 1,2-dibromoethane can be added; the observation of ethylene bubbles signifies activation.[2]
-
Initiation of the Reaction: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-2-methoxy-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF. Add a small aliquot (approximately 10%) of the aryl bromide solution to the magnesium suspension.
-
Sustaining the Reaction: The reaction should initiate within a few minutes, indicated by a gentle refluxing of the solvent and a change in the appearance of the solution to a cloudy grey or brown. If the reaction does not start, gentle warming with a heat gun may be necessary.[8] Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a steady reflux.[9] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent is a dark, often heterogeneous, solution.
Protocol 2: Titration of the Grignard Reagent
The accurate determination of the Grignard reagent's concentration is crucial for its stoichiometric use in subsequent reactions.[10] Direct titration with a colorimetric indicator is a common and reliable method.[10]
Step-by-Step Procedure:
-
Preparation of the Titration Flask: In a flame-dried flask under an inert atmosphere, add a precisely weighed amount of a secondary alcohol like (-)-menthol.[11] Add a small crystal of 1,10-phenanthroline as an indicator.[11] Dissolve these in anhydrous THF.
-
Titration: Slowly add the prepared Grignard reagent solution to the stirred menthol solution via a syringe.[11] The endpoint is reached when a persistent color change (typically to a violet or burgundy complex) is observed.[11]
-
Calculation: The molarity of the Grignard reagent can be calculated using the following formula:
Molarity (M) = (moles of titrant) / (volume of Grignard reagent added in L)
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (MgO layer) - Wet glassware or solvent - Impure aryl halide | - Crush the magnesium turnings in situ with a dry stirring rod to expose a fresh surface.[12] - Add a small amount of a more reactive initiator like 1,2-dibromoethane.[2] - Ensure all components are scrupulously dried.[6] - Purify the aryl bromide by distillation or column chromatography. |
| Low yield of Grignard reagent | - Incomplete reaction - Quenching by moisture or oxygen - Wurtz coupling side reaction | - Increase the reaction time or reflux temperature. - Maintain a positive pressure of inert gas throughout the reaction. - Use a more dilute solution of the aryl bromide during addition to minimize localized high concentrations that can favor dimerization. |
| Formation of a white precipitate | - Formation of magnesium alkoxides or hydroxides | - This can be normal, especially if trace moisture is present. The Grignard reagent is still likely present in the supernatant. Proceed with titration to determine the active concentration. |
Safe Handling and Storage
-
Handling: Grignard reagents are highly reactive and can be pyrophoric, especially if the solvent is evaporated.[5] Always handle them under an inert atmosphere.[13] Use syringes or cannulas for transfers.[6]
-
Storage: For short-term storage, the Grignard reagent solution can be kept in a sealed flask under a positive pressure of inert gas in a refrigerator.[14] However, it is always best to use the reagent immediately after preparation.[4]
-
Quenching: Unused Grignard reagent should be quenched carefully. Slowly add the reagent to a stirred, cooled solution of a protic solvent like isopropanol or a saturated aqueous solution of ammonium chloride.[7] Do not add water directly to the Grignard reagent, as the reaction can be extremely exothermic and violent.
Conclusion
The successful formation of 2-methoxy-3,5-dimethylphenylmagnesium bromide is contingent upon meticulous attention to experimental detail, particularly the exclusion of water and the activation of the magnesium surface. By understanding the underlying mechanistic principles and adhering to the protocols outlined in this guide, researchers can reliably prepare this versatile Grignard reagent for use in a wide array of synthetic applications. The ability to accurately determine the reagent's concentration through titration is a critical final step that ensures reproducibility and stoichiometric control in subsequent chemical transformations.
References
- Piegsa, J. P. (2021). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Lynch, T. J. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents.
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
- BenchChem. (2025).
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
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Wikipedia. (n.d.). Grignard reagent. [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]
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ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. [Link]
-
UNL Digital Commons. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). [Link]
-
Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
GumballDegree. (2025, December 29). How must you handle Grignard reagents in synthesis? YouTube. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. [Link]
-
Filo. (2025, May 30). Mechanism of reaction between dimethoxy ketone and Grignard reagent. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
-
Mikael Begtrup. (2010, October 5). Titration of a Grignard Reagent Solution. [Link]
-
OChem. (2019, January 7). making Grignard reagents. YouTube. [Link]
-
University of Missouri–St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
NIH. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Chemguide. (n.d.). grignard reagents. [Link]
-
chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). YouTube. [Link]
-
Organ, M. G. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. [Link]
-
Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]
-
Tuulmets, A., & Panov, D. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(1-2), 112-116. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
PrepChem.com. (n.d.). Synthesis of p-methoxyphenyl magnesium bromide. [Link]
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Application Notes & Protocols: The Strategic Use of Substituted Aryl Bromides in Modern Organic Synthesis
A Senior Application Scientist's Guide to 1-Bromo-3,5-dimethylbenzene
A Note on Scope: This guide was initially requested for the compound 1-Bromo-2-methoxy-3,5-dimethylbenzene. A thorough review of scientific literature reveals a scarcity of specific application data for this exact molecule. To provide a robust and well-supported technical guide, we will focus on the closely related and extensively documented compound, 1-Bromo-3,5-dimethylbenzene (also known as 5-Bromo-m-xylene). The principles, protocols, and synthetic strategies detailed herein are fundamentally applicable to a wide range of substituted aryl bromides, and the insights can be readily extrapolated by considering the specific electronic and steric contributions of different substituents.
Introduction: The Aryl Bromide as a Keystone Synthetic Building Block
In the landscape of organic synthesis, aryl bromides represent a critical class of intermediates. Their utility stems from a perfect balance of stability and reactivity. The carbon-bromine bond is sufficiently robust for isolation and purification, yet it is readily activated by transition metal catalysts or converted into potent organometallic nucleophiles. 1-Bromo-3,5-dimethylbenzene is an exemplary member of this class, offering a versatile scaffold for constructing complex molecular architectures.[1] Its symmetrical dimethyl substitution provides a specific steric and electronic profile that can be leveraged in targeted synthesis, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1]
Reagent Profile and Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is paramount for safe handling and effective experimental design.
| Property | Value | Source |
| Synonyms | 5-Bromo-m-xylene, 5-Bromo-1,3-dimethylbenzene | [1] |
| CAS Number | 556-96-7 | [1] |
| Molecular Formula | C₈H₉Br | [1] |
| Molecular Weight | 185.07 g/mol | [1] |
| Appearance | Colorless to slight yellow liquid | [1] |
| Density | 1.362 g/mL at 25 °C | |
| Boiling Point | 202-204 °C | |
| Refractive Index | n20/D 1.549 | |
| Purity (Typical) | ≥ 97-99% (GC) | [1] |
Safety & Handling: A Self-Validating System
Trustworthiness in any protocol begins with safety. Handling 1-Bromo-3,5-dimethylbenzene requires adherence to standard laboratory safety practices for irritant and combustible organic liquids.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[2]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and strong oxidizing agents.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and widespread application of 1-Bromo-3,5-dimethylbenzene is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern C-C bond formation, allowing for the precise and efficient linkage of molecular fragments. The C-Br bond in 1-Bromo-3,5-dimethylbenzene is the reactive handle, readily undergoing oxidative addition to a low-valent palladium catalyst, thereby initiating the catalytic cycle.[4][5]
Featured Protocol: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most versatile cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[6] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
Causality Behind the Method: The reaction's success hinges on a synergistic catalytic cycle.
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of 1-Bromo-3,5-dimethylbenzene. This is the rate-determining step and is facilitated by electron-rich phosphine ligands on the palladium center.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the bromide.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3,5-Dimethylbiphenyl
This protocol provides a robust starting point for the coupling of 1-Bromo-3,5-dimethylbenzene with phenylboronic acid.
Reagents & Materials:
-
1-Bromo-3,5-dimethylbenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Flame-dried Schlenk flask with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-Bromo-3,5-dimethylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add degassed toluene and water via syringe. The mixture should be biphasic.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically complete in 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-dimethylbiphenyl.
Core Application II: Grignard Reagent Formation and Nucleophilic Addition
A complementary strategy to cross-coupling is the transformation of the aryl bromide into a potent carbon nucleophile. The Grignard reaction accomplishes this by inserting magnesium into the C-Br bond, reversing the polarity (a concept known as "umpolung").[9] The resulting organomagnesium species, (CH₃)₂C₆H₃-MgBr, is a powerful nucleophile and base, capable of reacting with a wide range of electrophiles, most notably carbonyl compounds.[10]
Causality Behind the Method:
-
Anhydrous Conditions: Grignard reagents are highly basic and react rapidly with protic sources, including water, alcohols, and even trace atmospheric moisture.[11][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Solvent Choice: Ethereal solvents like diethyl ether or THF are crucial. They are aprotic and solvate the magnesium center of the Grignard reagent through Lewis acid-base interactions, stabilizing the reagent in solution.[9]
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal can inhibit the reaction.[11] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane helps to chemically clean the surface and initiate the reaction.[10]
Diagram: Grignard Reagent Workflow
Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
Experimental Protocol: Synthesis of 2-(3,5-Dimethylphenyl)propan-2-ol
This protocol details the formation of the Grignard reagent from 1-Bromo-3,5-dimethylbenzene and its subsequent reaction with acetone.
Reagents & Materials:
-
Magnesium turnings (1.5 equiv)
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
-
1-Bromo-3,5-dimethylbenzene (1.0 equiv)
-
Acetone (1.0 equiv, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask (flame- or oven-dried)
-
Reflux condenser and addition funnel (dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the dry three-neck flask with a reflux condenser and an addition funnel under an inert atmosphere. Place the magnesium turnings and the iodine crystal in the flask.
-
Initiation: Add a small portion (~10%) of a solution of 1-Bromo-3,5-dimethylbenzene in anhydrous diethyl ether to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction (indicated by bubbling and disappearance of the iodine color).
-
Formation: Once the reaction starts, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in diethyl ether dropwise via the addition funnel. A precipitate will form.
-
Workup: After the addition is complete and the reaction is stirred for an additional 30 minutes, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude tertiary alcohol, which can be further purified if necessary.
Conclusion and Future Outlook
1-Bromo-3,5-dimethylbenzene serves as a quintessential example of a versatile aromatic building block. Through palladium-catalyzed cross-coupling, it acts as an electrophilic partner to construct complex biaryl systems. Conversely, conversion to its Grignard reagent transforms it into a potent nucleophile for addition to carbonyls and other electrophiles. The protocols and principles discussed here provide a solid foundation for researchers, scientists, and drug development professionals. By understanding the causality behind these fundamental transformations, these methods can be logically extended to other substituted aryl halides, including the originally queried 1-Bromo-2-methoxy-3,5-dimethylbenzene, by carefully considering how different substitution patterns will modulate the electronic and steric nature of the reactive C-Br bond.
References
- Vertex AI Search Result 1. (No specific title available). This source discusses the general utility of substituted bromobenzenes in transition-metal-catalyzed cross-coupling reactions, highlighting the role of the bromine as a leaving group.
- Vertex AI Search Result 2. (No specific title available). This source outlines the role of substituted bromobenzenes as intermediates in pharmaceutical synthesis, particularly in cross-coupling reactions like Suzuki and Stille.
- Vertex AI Search Result 3. (No specific title available). This source provides a synthetic protocol for a related bromo-benzene derivative, illustrating general laboratory techniques for handling such compounds.
- The Role of 1-Bromo-3,5-dimethoxybenzene in Organic Synthesis. (2026). This article details the use of a related compound in palladium-catalyzed reactions and its conversion into organometallic reagents.
- Vertex AI Search Result 5. (No specific title available).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Provides specific safety data for 1-Bromo-3,5-dimethylbenzene, including handling, storage, and first-aid measures.
- 1-Bromo-2,3-dimethylbenzene - Apollo Scientific. (2022). Offers safety precautions and handling advice for a structurally similar compound.
- Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This article emphasizes the role of aryl bromides as reactive handles for cross-coupling reactions in medicinal chemistry.
- Aldrich 274372 - SAFETY DATA SHEET. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 1-Bromo-3,5-dimethylbenzene - Chem-Impex. (n.d.).
- 1-Bromo-3,5-dimethoxybenzene (3,5-Dimethoxybromobenzene) | Biochemical Reagent | MedChemExpress. (n.d.). Highlights the use of a related compound as an intermediate for preparing pharmaceutical inhibitors via cross-coupling.
- Advances in Cross-Coupling Reactions - MDPI. (n.d.). This journal article provides an example of 1-bromo-3,5-dimethylbenzene used in a cross-coupling reaction.
- Vertex AI Search Result 15. (No specific title available).
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
- 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene - Sigma-Aldrich. (n.d.). This product page lists physicochemical properties and applications, including its use in synthesizing phosphine ligands.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). An educational resource outlining the preparation and mechanism of Grignard reagents.
- How is 1-Bromo-3,5-dimethoxybenzene Prepared and Used? - FAQ - Guidechem. (n.d.). Describes the synthesis and application of a related compound in preparing ruthenium complexes.
- Grignard reagent - Wikipedia. (n.d.). A general overview of Grignard reagent synthesis, stability, and the critical need for anhydrous conditions.
- Benzene, 1-bromo-2,4-dimethoxy- - the NIST WebBook. (n.d.).
- 1-bromo-3-methoxybenzene - Sciencemadness Discussion Board. (2011).
- grignard reagents - Chemguide. (n.d.). An educational guide on the preparation of Grignard reagents, emphasizing the need for dry conditions.
- The Suzuki Reaction - Chem 115 Myers. (n.d.).
- The Grignard Reaction. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4 - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Vertex AI Search Result 30. (No specific title available). This source provides specific examples of Suzuki-Miyaura cross-coupling reactions.
- 1-Bromo-3,5-dimethylbenzene | CAS#:556-96-7 | Chemsrc. (2025).
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - zora.uzh.ch. (n.d.).
- Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem. (n.d.). A database entry for 1-Bromo-3,5-dimethylbenzene.
Sources
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- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 5. nbinno.com [nbinno.com]
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- 7. Suzuki Coupling [organic-chemistry.org]
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- 10. community.wvu.edu [community.wvu.edu]
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- 12. chemguide.co.uk [chemguide.co.uk]
detailed experimental procedure for reacting 1-Bromo-2-methoxy-3,5-dimethylbenzene
Application Note & Protocol
Topic: Detailed Experimental Procedure for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-methoxy-3,5-dimethylbenzene
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
In the landscape of modern drug discovery, the construction of carbon-carbon bonds remains a cornerstone of synthetic strategy. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges a bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[1] Its widespread adoption in pharmaceutical and fine chemical industries is a testament to its reliability, mild reaction conditions, and exceptional tolerance of a wide array of functional groups.[2] This reaction is particularly crucial for the synthesis of biaryl and substituted aromatic structures, which are privileged motifs in a multitude of pharmacologically active compounds.[2]
The substrate of interest, 1-Bromo-2-methoxy-3,5-dimethylbenzene, is a versatile building block. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling. The methoxy group and the methyl groups on the aromatic ring not only influence the electronic properties of the molecule but also provide steric hindrance that can direct the conformation of the final product, a critical consideration in designing molecules that fit into specific biological targets. This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this substrate, with an emphasis on the rationale behind the procedural choices to ensure reproducibility and high-yield synthesis.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[3] The cycle is generally accepted to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-Bromo-2-methoxy-3,5-dimethylbenzene. This step forms a new Pd(II) complex.[4] The reactivity of the halide in this step follows the order I > Br > Cl.[3]
-
Transmetalation: The organoboron species (in this case, a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
This elegant and efficient mechanism allows for the formation of the desired product under relatively mild conditions with high selectivity.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Methoxy-3,5-dimethyl-1,1'-biphenyl
This protocol details the reaction of 1-Bromo-2-methoxy-3,5-dimethylbenzene with phenylboronic acid.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | 104895-63-8 | 215.10 | 1.0 | 215 mg | Aryl Halide |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 35 mg | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 212 mg | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL | Co-Solvent |
Safety & Handling Precautions
-
1-Bromo-2-methoxy-3,5-dimethylbenzene: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. All operations should be conducted in a fume hood.[6]
-
Sodium Carbonate: Can cause eye irritation.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] All glassware should be oven-dried before use to ensure anhydrous conditions for the reaction setup.[8]
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask. The use of a pre-formed, air-stable catalyst simplifies handling.
-
Causality Note: Using a slight excess of the boronic acid (1.2 equivalents) helps to drive the reaction to completion and compensate for any potential homocoupling or degradation of the boronic acid. The base is crucial for the transmetalation step.[5]
-
-
Solvent Addition and Degassing:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.[9]
-
Causality Note: The solvent system of dioxane and water is effective for dissolving both the organic and inorganic reagents. Water can also have a rate-accelerating effect in some Suzuki couplings.[10]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a yellow or brown oil/solid.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 2-Methoxy-3,5-dimethyl-1,1'-biphenyl.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura coupling procedure.
Conclusion and Outlook
This protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-methoxy-3,5-dimethylbenzene. The principles outlined here—careful control of the reaction atmosphere, stoichiometric ratios, and purification techniques—are broadly applicable to a wide range of Suzuki-Miyaura reactions. For drug development professionals, the ability to reliably synthesize substituted biaryl compounds is invaluable. This reaction can be adapted to a variety of boronic acids and esters, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. The scalability and cost-effectiveness of this reaction further solidify its importance in both academic research and industrial-scale synthesis.[1]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]
-
The Grignard Reaction. (n.d.). chem.ucla.edu. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors.Tetrahedron, 39(12), 1975-1980.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2009). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]
-
Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. (2000). ResearchGate. [Link]
-
The Suzuki Reaction - Myers Group. (n.d.). sites.fas.harvard.edu. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). rsc.org. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020). youtube.com. [Link]
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. rsc.org [rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Application of Brominated Methoxy-Xylene Scaffolds in Modern Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate tapestry of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, substituted bromobenzenes hold a place of prominence due to their inherent reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds. This application note delves into the utility of 1-bromo-2-methoxy-3,5-dimethylbenzene and its closely related isomers, such as 1-bromo-3,5-dimethoxybenzene and 1-bromo-3,5-dimethylbenzene, as key intermediates in the synthesis of biologically active molecules. While direct literature on the application of 1-bromo-2-methoxy-3,5-dimethylbenzene is limited, the extensive use of its isomers provides a robust framework for understanding its potential and for developing synthetic strategies.
The presence of a bromine atom offers a reactive handle for a multitude of cross-coupling reactions, while the methoxy and methyl substituents provide steric and electronic properties that can influence reaction outcomes and, ultimately, the pharmacological profile of the final compound. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance binding to biological targets and improve physicochemical and pharmacokinetic properties.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of these valuable building blocks, complete with detailed experimental protocols for key synthetic transformations.
Core Applications in Drug Discovery: A Gateway to Complex Scaffolds
The primary utility of brominated methoxy-xylene derivatives in medicinal chemistry lies in their role as scaffolds for the construction of more complex molecular architectures, most notably through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are foundational in modern drug discovery, enabling the efficient formation of biaryl and aryl-alkyne linkages that are prevalent in a wide range of therapeutic agents.[3][4]
Targeting Kinases and G-Protein Coupled Receptors (GPCRs)
Dysregulation of protein kinases and G-protein coupled receptors (GPCRs) is implicated in a multitude of diseases, including cancer, inflammation, and cardiovascular disorders.[5][6] Consequently, the development of small molecule inhibitors and modulators for these target classes is a major focus of pharmaceutical research. Brominated methoxy-xylene derivatives serve as key starting materials in the synthesis of such molecules. The ability to introduce diverse aryl, heteroaryl, and alkynyl groups via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
For instance, the biaryl motif is a common feature in many kinase inhibitors, where the two aryl rings can occupy distinct pockets within the ATP-binding site of the kinase.[7] Similarly, the rigid, linear geometry of the aryl-alkyne linkage provided by the Sonogashira reaction can be exploited to probe the topology of GPCR binding sites.
Detailed Application Protocols
The following sections provide detailed, step-by-step protocols for the two most common and powerful applications of brominated methoxy-xylene derivatives: the Suzuki-Miyaura coupling and the Sonogashira coupling. These protocols are based on established literature procedures and are intended to serve as a starting point for synthetic efforts.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[8] This protocol describes the coupling of a brominated methoxy-xylene derivative with a generic arylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Example Quantity (1 mmol scale) |
| 1-Bromo-3,5-dimethoxybenzene | 20469-65-2 | 217.06 | 217 mg (1.0 mmol) |
| Arylboronic Acid | Varies | Varies | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 58 mg (0.05 mmol, 5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg (3.0 mmol) |
| Toluene | 108-88-3 | 92.14 | 5 mL |
| Ethanol | 64-17-5 | 46.07 | 2 mL |
| Deionized Water | 7732-18-5 | 18.02 | 1 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | For workup |
| Brine (saturated NaCl solution) | N/A | N/A | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-dimethoxybenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. This is crucial to prevent oxygen from deactivating the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).
-
Solvent Addition: Add the degassed solvent system (toluene, ethanol, and water) via syringe.
-
Heating and Stirring: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously under the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to obtain the pure biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: The mixed solvent system of toluene, ethanol, and water is often used to ensure the solubility of both the organic and inorganic reagents.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of Aryl-Alkynes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This protocol outlines the coupling of a brominated methoxy-xylene derivative with a terminal alkyne.
Reaction Scheme:
Caption: General scheme for the Sonogashira cross-coupling reaction.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Example Quantity (1 mmol scale) |
| 1-Bromo-3,5-dimethylbenzene | 556-96-7 | 185.06 | 185 mg (1.0 mmol) |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | 102.13 | 123 µL (1.1 mmol) |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 35 mg (0.05 mmol, 5 mol%) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 10 mg (0.05 mmol, 5 mol%) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3 mL |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | For workup |
| Saturated Ammonium Chloride (NH₄Cl) solution | N/A | N/A | For workup |
| Brine (saturated NaCl solution) | N/A | N/A | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (5 mL) and triethylamine (3 mL). Add 1-bromo-3,5-dimethylbenzene (1.0 eq) followed by the terminal alkyne (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (50-65 °C) may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl-alkyne.
Self-Validating System in Sonogashira Coupling:
The Sonogashira reaction protocol incorporates several checks to ensure its success. The use of an inert atmosphere is paramount. The reaction progress is monitored by a reliable analytical technique like TLC or GC-MS, allowing for real-time assessment of the conversion of starting materials to the product. The distinct chromatographic behavior of the starting materials and the product provides a clear indication of reaction completion. The final purification step by column chromatography, followed by characterization (e.g., NMR, MS), validates the identity and purity of the synthesized compound.
Case Study: Synthesis of a Precursor to Macitentan
Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[11] Its synthesis involves a key Suzuki-Miyaura coupling step to form a biaryl core. While the exact starting material is not 1-bromo-2-methoxy-3,5-dimethylbenzene, the synthesis of a key intermediate, 5-(4-bromophenyl)-6-chloro-4-(2-(5-bromo-2-pyrimidinyl)oxy)ethoxy)pyrimidine, showcases the application of similar brominated building blocks in the synthesis of complex pharmaceuticals.[12][13]
Caption: Simplified synthetic route to a Macitentan precursor.
Conclusion: A Versatile Tool for the Medicinal Chemist
1-Bromo-2-methoxy-3,5-dimethylbenzene and its isomers are valuable and versatile building blocks in medicinal chemistry. Their utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse array of biologically active molecules, including kinase inhibitors and GPCR modulators. The detailed protocols provided in this application note offer a practical guide for researchers to harness the synthetic potential of these compounds. By understanding the underlying principles of these reactions and adhering to rigorous experimental techniques, scientists can effectively utilize these building blocks to accelerate the discovery and development of new therapeutic agents.
References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. ResearchGate. [Link]
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Application Note: Strategic Pathways for the Synthesis of Novel Bioactive Scaffolds from 1-Bromo-2-methoxy-3,5-dimethylbenzene
Abstract: This technical guide provides a comprehensive framework for the chemical modification of 1-Bromo-2-methoxy-3,5-dimethylbenzene, a versatile aromatic building block. We present detailed, field-proven protocols for engaging this substrate in high-yield carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental to modern medicinal chemistry and materials science. The methodologies detailed herein—specifically the Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Grignard/Organolithium-mediated transformations—are selected for their reliability, broad functional group tolerance, and scalability. Each protocol is accompanied by mechanistic insights, workflow visualizations, and data presentation to empower researchers, scientists, and drug development professionals in the rational design and synthesis of novel derivatives.
Introduction: The Strategic Value of 1-Bromo-2-methoxy-3,5-dimethylbenzene
1-Bromo-2-methoxy-3,5-dimethylbenzene serves as an excellent starting scaffold for synthetic diversification. Its structure incorporates several key features that can be exploited for selective chemical modification:
-
A Reactive Aryl Bromide: The carbon-bromine bond is a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, offering a reliable entry point for introducing new molecular complexity.[1]
-
An Ortho-Methoxy Group: The methoxy group exerts a significant electronic and steric influence. Electronically, it is an ortho-, para-directing group in electrophilic aromatic substitution, though its primary utility here is its influence on the reactivity of the adjacent C-Br bond and its potential for chelation with metal catalysts.[2]
-
Steric Hindrance: The two methyl groups and the adjacent methoxy group create a defined steric environment around the C-Br bond. This can influence catalyst-substrate interactions and, in some cases, enhance the selectivity of a reaction.
The derivatives of substituted methoxy- and dimethyl-aromatic compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including anti-inflammatory, antimicrobial, and antiproliferative agents.[3][4][5][6] This guide provides the essential protocols to leverage the unique reactivity of 1-Bromo-2-methoxy-3,5-dimethylbenzene for the creation of novel compound libraries.
Overall Synthetic Strategy
The following diagram illustrates the primary synthetic pathways that will be explored in this guide, branching from the central starting material to diverse classes of novel derivatives.
Caption: High-level overview of synthetic pathways from the starting material.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[7] It involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organohalide. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Mechanistic Rationale
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2-methoxy-3,5-dimethylbenzene, forming a Pd(II) complex. This is often the rate-determining step.[1][7]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, formed by reaction with a base) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
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catalytic cross-coupling reactions with 1-Bromo-2-methoxy-3,5-dimethylbenzene
An in-depth guide to the strategic application of 1-Bromo-2-methoxy-3,5-dimethylbenzene in modern synthetic chemistry, focusing on palladium-catalyzed cross-coupling reactions.
Introduction: Strategic Value of 1-Bromo-2-methoxy-3,5-dimethylbenzene
1-Bromo-2-methoxy-3,5-dimethylbenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules. Its utility stems from a combination of features: the reactive carbon-bromine bond, a prime site for cross-coupling, and the influence of its substituents. The electron-donating methoxy group and the two methyl groups modulate the electronic properties and steric environment of the aromatic ring, which can be strategically exploited to control reactivity and selectivity in catalytic transformations.[1]
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, particularly in the pharmaceutical and materials science sectors, for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3][4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle's key steps are the oxidative addition of the organohalide to the palladium(0) center, a subsequent transmetalation or related step with a coupling partner, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[5][6]
This guide provides detailed application notes and protocols for leveraging 1-Bromo-2-methoxy-3,5-dimethylbenzene in several cornerstone cross-coupling reactions. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile substrate.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)–C(sp²) bonds, coupling an organohalide with an organoboron reagent.[7] This reaction is a mainstay in drug discovery for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.
Principle and Mechanism
The reaction couples 1-Bromo-2-methoxy-3,5-dimethylbenzene with an arylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.[1] The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]
The catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst.[9][10]
Application Notes
-
Catalyst Selection: For sterically hindered substrates like 1-Bromo-2-methoxy-3,5-dimethylbenzene, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor are often highly effective. Alternatively, pre-formed catalysts or air-stable Pd(0) sources like Pd(PPh₃)₄ can be used for convenience.[11]
-
Base and Solvent: The choice of base and solvent is interdependent. A common and effective system is K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[9][12] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
-
Substrate Reactivity: The electron-donating methoxy and methyl groups can slightly decrease the rate of oxidative addition compared to electron-deficient aryl bromides. However, the C-Br bond remains sufficiently reactive for efficient coupling.[1] Higher reaction temperatures (80-110 °C) may be required to drive the reaction to completion.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 8 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (1.5) | PCy₃·HBF₄ (3) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 4 |
Note: This data is representative for structurally similar aryl bromides and serves as a robust starting point for optimization.[7][13]
Detailed Experimental Protocol
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 mmol, 229 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a suitable ligand like SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL), via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.[9]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[14] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are key components in materials science and medicinal chemistry.
Principle and Mechanism
This reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate.
The dual catalytic cycle involves:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0) and reductive elimination to form the product.
-
Copper Cycle: The amine base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a highly reactive copper(I) acetylide. This species undergoes transmetalation with the arylpalladium(II) complex.[14]
Application Notes
-
Catalyst System: The classic catalyst combination is Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI).[15] The reaction is typically run in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the solvent or co-solvent.
-
Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira couplings. These methods avoid the formation of undesired alkyne homocoupling (Glaser coupling) products, which can be a problematic side reaction in copper-catalyzed systems. Copper-free protocols often use palladium catalysts with bulky ligands and a stronger organic base in solvents like THF or DMF.[16]
-
Reaction Conditions: Sonogashira couplings are often performed under mild conditions, sometimes even at room temperature.[14] For a sterically encumbered substrate like 1-Bromo-2-methoxy-3,5-dimethylbenzene, gentle heating (40-60 °C) may be necessary to achieve a reasonable reaction rate.
Detailed Experimental Protocol
Procedure (Copper-Cocatalyzed):
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 mmol, 229 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.02 mmol, 3.8 mg).
-
Solvent and Base: Add anhydrous and degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40 °C.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Isolation: Purify the crude product by flash column chromatography on silica gel.[15]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting aryl halides with amines.[17] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[18][19]
Principle and Mechanism
The reaction couples 1-Bromo-2-methoxy-3,5-dimethylbenzene with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. The mechanism follows the general cross-coupling pathway.[17]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and the base removes a proton from the nitrogen to form a palladium amido complex.
-
Reductive Elimination: This key step forms the C-N bond of the arylamine product and regenerates the Pd(0) catalyst.[18]
Application Notes
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For sterically hindered aryl bromides, bulky and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XantPhos) are state-of-the-art.[20] These ligands promote both the oxidative addition and the crucial reductive elimination step.
-
Base Selection: Strong bases are required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the substrate and amine.[18] The base must be strong enough to deprotonate the amine-palladium complex but should not have competing nucleophilicity.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.[18]
Detailed Experimental Protocol
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol) and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial or Schlenk tube.
-
Reagent Addition: Add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 mmol, 229 mg) and the amine (1.2 mmol).
-
Solvent: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel tightly and heat in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. Reactions are often complete in 2-24 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Isolation: Purify the crude product by flash column chromatography.
Heck Reaction: Arylation of Alkenes
The Heck reaction creates a new C-C bond by coupling an aryl halide with an alkene, typically yielding a substituted alkene product.[2][21] It is a powerful method for vinylation of aryl rings.[7]
Principle and Mechanism
The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst at the end of the cycle.[22] The mechanism differs from the previous examples in the steps following oxidative addition.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the arylpalladium(II) complex, followed by insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Regeneration: The base reacts with the palladium-hydride species to regenerate the Pd(0) catalyst.[6][23]
Application Notes
-
Catalyst and Conditions: Classic Heck conditions often use Pd(OAc)₂ with phosphine ligands like PPh₃ or P(o-tol)₃. For less reactive aryl bromides, more sophisticated catalyst systems involving N-heterocyclic carbene (NHC) ligands or phosphine-free catalysts can be highly effective.[22]
-
Base and Solvent: Inorganic bases like K₂CO₃ or organic bases like Et₃N are commonly used.[22] The reaction is typically performed in polar aprotic solvents like DMF or NMP at elevated temperatures (80-140 °C).[22]
-
Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue. For terminal alkenes like styrene or acrylates, coupling typically occurs at the unsubstituted vinyl carbon, leading to the trans isomer as the major product.[21]
Detailed Experimental Protocol
Procedure:
-
Reaction Setup: To a Schlenk tube, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 mmol, 229 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Reagent Addition: Add the alkene (e.g., styrene or n-butyl acrylate, 1.5 mmol).
-
Solvent: Add an anhydrous, polar aprotic solvent like DMF (5 mL).
-
Inert Atmosphere: Degas the mixture with argon for 15 minutes.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 120 °C for 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography.[22]
Conclusion
1-Bromo-2-methoxy-3,5-dimethylbenzene is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligands, base, and solvent system, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this building block in drug discovery, materials science, and broader synthetic organic chemistry.
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- Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene. (n.d.). BenchChem.
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- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC - PubMed Central.
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Application Notes and Protocols: The Role of 1-Bromo-2-methoxy-3,5-dimethylbenzene as a Strategic Chemical Intermediate
Abstract: This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-3,5-dimethylbenzene, a versatile aryl bromide intermediate. We delve into its fundamental physicochemical properties, safety protocols, and its pivotal role in advanced organic synthesis. The narrative focuses on its application as a precursor for highly reactive organometallic reagents and as a key substrate in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Grignard reagent formation and Suzuki-Miyaura coupling are provided, underpinned by mechanistic insights to explain the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural and electronic properties to construct complex molecular architectures.
Introduction: A Versatile Building Block
1-Bromo-2-methoxy-3,5-dimethylbenzene is a halogenated aromatic compound of significant interest in contemporary organic synthesis.[1] Its structure, featuring a reactive carbon-bromine bond and several electron-donating substituents, makes it an exceptionally useful and versatile building block for creating more complex molecules.[1] The strategic placement of the methoxy and dimethyl groups influences the electronic properties of the benzene ring, activating it and allowing for regioselective transformations.[1]
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its primary utility stems from its ability to participate in a wide array of powerful bond-forming reactions, most notably:
-
Formation of Organometallic Reagents: It is an excellent precursor for generating highly nucleophilic Grignard and organolithium reagents.
-
Transition Metal-Catalyzed Cross-Coupling: It serves as a robust substrate in reactions like Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental to modern medicinal chemistry.[1]
This guide will explore these applications through detailed protocols and mechanistic discussions, providing the user with a practical framework for employing this reagent in their research.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
Table 1: Physicochemical Properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene
| Property | Value | Reference(s) |
| CAS Number | 65492-45-7 | [3][4] |
| Molecular Formula | C₉H₁₁BrO | [4] |
| Molecular Weight | 215.09 g/mol | [4] |
| Appearance | Not specified; related compounds are colorless to pale yellow liquids or solids. | [2] |
| Storage | Sealed in dry, Room Temperature. | [4] |
Safety and Handling Precautions
As with all aryl bromides, 1-Bromo-2-methoxy-3,5-dimethylbenzene should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Inhalation: Avoid breathing vapors or mists.
-
Skin/Eye Contact: Causes skin and eye irritation. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Application I: Precursor for Organometallic Reagents
The carbon-bromine bond in 1-Bromo-2-methoxy-3,5-dimethylbenzene is readily transformed into a highly polarized carbon-metal bond, converting the electrophilic aromatic carbon into a potent nucleophile.
A. Grignard Reagent Formation: (2-methoxy-3,5-dimethylphenyl)magnesium bromide
The Grignard reaction is a fundamental method for forming carbon-carbon bonds. The aryl bromide reacts with magnesium metal in an ethereal solvent to produce an organomagnesium halide.[5]
Causality and Mechanistic Insight: The reaction must be conducted under strictly anhydrous (dry) conditions .[5] Grignard reagents are powerful bases and will be instantly quenched by any protic source, such as water, leading to the formation of the corresponding arene (2-methoxy-3,5-dimethylbenzene) and rendering the reagent useless for subsequent steps. The ether solvent (THF or Et₂O) is critical as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution.[5] An initiator, such as a small crystal of iodine or 1,2-dibromoethane, is often used to activate the magnesium surface by removing the passivating layer of magnesium oxide.[5][6]
Caption: Workflow for Grignard reagent formation.
Protocol 1: Preparation of (2-methoxy-3,5-dimethylphenyl)magnesium bromide
| Reagent/Material | Quantity (10 mmol scale) | Moles | Rationale |
| Magnesium Turnings | 291 mg | 12 mmol (1.2 eq) | Excess ensures complete consumption of the halide. |
| Iodine | 1 crystal | Catalytic | Activates the magnesium surface. |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | 2.15 g | 10 mmol (1.0 eq) | Starting aryl halide. |
| Anhydrous Tetrahydrofuran (THF) | 30 mL | - | Solvent; stabilizes the Grignard reagent. |
Procedure:
-
Setup: Assemble a three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas (Nitrogen or Argon).[5]
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed coating the magnesium. Allow to cool.
-
Initiation: Add ~5 mL of anhydrous THF to cover the magnesium. In the dropping funnel, dissolve the 1-Bromo-2-methoxy-3,5-dimethylbenzene in the remaining 25 mL of anhydrous THF. Add approximately 10% of this solution to the flask.[5]
-
The reaction should initiate, signaled by the disappearance of the brown iodine color, gentle bubbling, and the solution turning cloudy and gray. Gentle warming may be required to start the reaction.[5]
-
Addition: Once the reaction is self-sustaining, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
Completion: After the addition is complete, continue to stir the mixture and heat at reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Usage: Cool the resulting gray/brown solution to room temperature. The Grignard reagent is now ready for immediate use in a subsequent reaction.
Application II: Substrate for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C and C-heteroatom bonds.[7] 1-Bromo-2-methoxy-3,5-dimethylbenzene is an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (e.g., a boronic acid or ester) and has become indispensable in drug discovery and materials science.[8]
Causality and Mechanistic Insight: The reaction proceeds through a well-defined catalytic cycle. The active Palladium(0) catalyst first undergoes oxidative addition into the C-Br bond of the substrate. This is often the rate-limiting step. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the next step, transmetalation , where it activates the boronic acid to facilitate the transfer of its organic group to the palladium center.[9][10] The cycle concludes with reductive elimination , where the two organic groups couple to form the new biaryl product, regenerating the Pd(0) catalyst.[7][10] The choice of ligand is critical, as it stabilizes the palladium catalyst and modulates its reactivity and stability.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Representative Suzuki-Miyaura Coupling
| Reagent/Material | Quantity (1.0 mmol scale) | Moles | Rationale |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | 215 mg | 1.0 mmol (1.0 eq) | Aryl halide electrophile. |
| Arylboronic Acid | - | 1.2 mmol (1.2 eq) | Coupling partner; slight excess drives reaction. |
| Pd(PPh₃)₄ | 35 mg | 0.03 mmol (3 mol%) | Palladium(0) catalyst source. |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 mmol (2.0 eq) | Base for transmetalation. |
| 1,4-Dioxane / Water | 8 mL / 2 mL | - | Solvent system to dissolve organic/inorganic reagents. |
Procedure:
-
Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 1-Bromo-2-methoxy-3,5-dimethylbenzene, the arylboronic acid, and potassium carbonate.[10][11]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system (1,4-dioxane and water).[8][10]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).[10][11]
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[11]
Conclusion
1-Bromo-2-methoxy-3,5-dimethylbenzene stands out as a highly effective and strategic intermediate in organic synthesis. Its defined structure allows for predictable reactivity, whether it is being converted into a potent organometallic nucleophile or serving as an electrophilic partner in cross-coupling reactions. The protocols and mechanistic discussions provided herein offer a robust foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies, paving the way for the efficient construction of novel and complex molecular targets.
References
- Vertex AI Search. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis.
- BenchChem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- Unknown. 25. The Grignard Reaction.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
-
PubChem. 1-Bromo-2-methoxy-4,5-dimethylbenzene. Available at: [Link]
-
Chemsrc. 1-Bromo-3,5-dimethylbenzene | CAS#:556-96-7. Available at: [Link]
-
Pharmaffiliates. CAS No : 576-23-8| Chemical Name : 1-Bromo-2,3-dimethylbenzene. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
NIST. Benzene, 1-bromo-2,4-dimethoxy-. Available at: [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene. Available at: [Link]
-
PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene. Available at: [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Transformations of 1-Bromo-2-methoxy-3,5-dimethylbenzene with Organometallic Reagents
Abstract
This comprehensive guide details the strategic application of organometallic reagents for the functionalization of 1-Bromo-2-methoxy-3,5-dimethylbenzene. This sterically hindered and electron-rich aryl bromide serves as a valuable scaffold in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. This document provides an in-depth analysis of Grignard, organolithium, and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and high-yield outcomes.
Introduction: The Synthetic Utility of a Versatile Building Block
1-Bromo-2-methoxy-3,5-dimethylbenzene is a key aromatic building block. The interplay of its substituents—a reactive bromine atom for carbon-carbon and carbon-heteroatom bond formation, a directing methoxy group, and sterically demanding methyl groups—presents both unique opportunities and challenges in synthetic chemistry. The strategic manipulation of this molecule through reactions with organometallic reagents opens avenues to a diverse array of substituted aromatic compounds. This guide will explore the nuances of these transformations, providing researchers with the foundational knowledge and practical protocols to effectively utilize this versatile substrate.
Foundational Principles: Understanding the Reactivity Landscape
The reactivity of 1-Bromo-2-methoxy-3,5-dimethylbenzene is governed by the electronic and steric effects of its substituents. The methoxy group is an ortho, para-director and an activating group, while the methyl groups provide steric hindrance around the bromine atom. This steric bulk can influence the choice of catalyst and ligands in cross-coupling reactions, often requiring more robust catalytic systems to achieve efficient transformations.[1][2]
Logical Flow of Synthetic Strategies
The choice of organometallic reagent dictates the type of bond formed and the overall synthetic strategy. The following diagram illustrates the primary pathways for the functionalization of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Caption: Synthetic pathways for 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Protocol I: Grignard Reagent Formation and Subsequent Alkylation
The formation of a Grignard reagent from 1-Bromo-2-methoxy-3,5-dimethylbenzene provides a powerful nucleophile for the formation of new carbon-carbon bonds.[3][4] The steric hindrance from the ortho-methyl group can make the initiation of this reaction challenging, often requiring activation of the magnesium.
Experimental Protocol: Synthesis of 2-methoxy-3,5-dimethyl-1-propylbenzene
Materials:
-
1-Bromo-2-methoxy-3,5-dimethylbenzene
-
Magnesium turnings
-
Iodine crystal (activator)
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromopropane
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of argon.
-
Initiation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Gently heat the flask with a heat gun until violet vapors are observed, then allow it to cool to room temperature.
-
Grignard Formation: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 eq.) in anhydrous THF. Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy.[3] Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Alkylation: Cool the Grignard solution to 0 °C. Add 1-bromopropane (1.1 eq.) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reactant | M.W. | Equivalents | Amount |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | 215.10 | 1.0 | 10.75 g |
| Magnesium Turnings | 24.31 | 1.2 | 1.46 g |
| 1-Bromopropane | 123.00 | 1.1 | 6.76 mL |
Table 1: Reagent quantities for the Grignard reaction.
Protocol II: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds.[5][6] For sterically hindered substrates like 1-Bromo-2-methoxy-3,5-dimethylbenzene, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.[2][7]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Experimental Protocol: Synthesis of 2-methoxy-3,5-dimethyl-1,1'-biphenyl
Materials:
-
1-Bromo-2-methoxy-3,5-dimethylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Reaction: Add degassed toluene and water (10:1 ratio). Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reactant | M.W. | Equivalents | Mol % |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | 215.10 | 1.0 | - |
| Phenylboronic acid | 121.93 | 1.2 | - |
| Pd(OAc)₂ | 224.50 | - | 2 |
| SPhos | 410.50 | - | 4 |
| K₃PO₄ | 212.27 | 2.0 | - |
Table 2: Reagent quantities for the Suzuki-Miyaura coupling.
Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9][10] The reaction is palladium-catalyzed and requires a suitable ligand and base. For sterically hindered aryl bromides, bulky and electron-rich ligands are often necessary to facilitate the catalytic cycle.[11]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-(2-methoxy-3,5-dimethylphenyl)aniline
Materials:
-
1-Bromo-2-methoxy-3,5-dimethylbenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), and NaOtBu (1.4 eq.). Add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 eq.) and a stir bar.
-
Reagent Addition: Remove the Schlenk tube from the glovebox, add aniline (1.2 eq.) and toluene under an argon atmosphere.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reactant | M.W. | Equivalents | Mol % |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | 215.10 | 1.0 | - |
| Aniline | 93.13 | 1.2 | - |
| Pd₂(dba)₃ | 915.72 | - | 1 |
| XPhos | 476.67 | - | 2 |
| NaOtBu | 96.10 | 1.4 | - |
Table 3: Reagent quantities for the Buchwald-Hartwig amination.
Conclusion
The protocols and principles outlined in this guide demonstrate the effective transformation of 1-Bromo-2-methoxy-3,5-dimethylbenzene into a variety of valuable chemical entities. By understanding the interplay of steric and electronic factors, and by selecting the appropriate organometallic reagent and reaction conditions, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors. The provided step-by-step procedures, coupled with mechanistic insights, serve as a robust foundation for further exploration and application in drug discovery and materials science.
References
- Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry (RSC Publishing).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis. ChemicalBook.
- Buchwald–Hartwig amination. Wikipedia.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Grignard Reaction.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Direct catalytic cross-coupling of organolithium compounds. The University of Groningen research portal.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Organic Syntheses Procedure.
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
- Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv.
- 3-Methoxyphenylboronic acid synthesis. ChemicalBook.
- A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Chem 115 Myers.
- Supplementary Information. The Royal Society of Chemistry.
- Benzene, 1-bromo-3,5-dimethyl-. PubChem.
- Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako.
- Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube.
- SUPPORTING INFORMATION. The Royal Society of Chemistry.
- 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Saskoer.
- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.
- Ch 14 : Organometallic questions. University of Calgary.
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- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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Application Note: A Scalable and Controlled Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene and Its Transformation into Key Derivatives
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 1-bromo-2-methoxy-3,5-dimethylbenzene, a versatile substituted anisole derivative crucial for the development of pharmaceutical and materials science intermediates. We present a robust and scalable protocol centered on the highly regioselective electrophilic bromination of 3,5-dimethylanisole. The causality behind the selection of reagents, solvents, and reaction conditions is discussed in detail to ensure process safety and reproducibility at scale. Furthermore, this guide details validated protocols for the subsequent transformation of the target compound into valuable derivatives via benzylic bromination and Ullmann-type C-O coupling, demonstrating its utility as a core building block.
Introduction
Substituted aryl bromides, particularly those derived from methoxy- and dimethyl-benzene scaffolds, are foundational intermediates in organic synthesis. The presence of a bromo-substituent provides a reactive handle for a multitude of cross-coupling reactions, while the methoxy and methyl groups influence the electronic properties and steric environment, enabling the construction of complex molecular architectures. 1-Bromo-2-methoxy-3,5-dimethylbenzene, in particular, serves as a key precursor for agrochemicals, liquid crystals, and active pharmaceutical ingredients.
The primary challenge in synthesizing this molecule on a large scale lies in achieving high regioselectivity during the bromination of the electron-rich aromatic ring of 3,5-dimethylanisole. Uncontrolled conditions can lead to a mixture of isomers and poly-brominated species, complicating purification and reducing overall yield. This document outlines a method optimized for selectivity and scalability, focusing on process control and safety to meet the rigorous demands of industrial and advanced research settings.
Part I: Scale-Up Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Synthetic Strategy Selection: Causality and Rationale
Two primary routes were considered for the synthesis of the target compound: the Sandmeyer reaction starting from 2-methoxy-3,5-dimethylaniline and the direct electrophilic bromination of 3,5-dimethylanisole.
-
Sandmeyer Reaction: This classic transformation converts an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] While powerful and amenable to large-scale synthesis, it involves the generation and handling of potentially unstable diazonium salts, which requires stringent temperature control and introduces an additional synthetic step (nitration followed by reduction, or formylation and amination) to prepare the requisite aniline precursor.[4]
-
Electrophilic Aromatic Bromination: This route is more direct, utilizing the commercially available and cost-effective starting material, 3,5-dimethylanisole. The key challenge is controlling the regioselectivity. The methoxy group is a powerful ortho-, para-director, and the methyl groups provide additional activation. The desired product requires bromination at the C4 position, which is para to the methoxy group but sterically hindered by the two adjacent methyl groups.
For this guide, electrophilic bromination using N-Bromosuccinimide (NBS) in acetonitrile was selected as the optimal strategy for scale-up. The rationale is threefold:
-
Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle on a large scale compared to liquid bromine (Br₂), a highly corrosive and volatile substance.[5]
-
Enhanced Regioselectivity: The use of acetonitrile as a solvent has been shown to favor nuclear bromination over benzylic bromination and can provide high regioselectivity for activated aromatic systems, even at room temperature.[6]
-
Process Efficiency: This one-step approach from a readily available starting material streamlines the manufacturing process, reducing cost and waste.
Detailed Protocol: Electrophilic Bromination of 3,5-Dimethylanisole
This protocol is designed for a nominal 100-gram scale and can be adapted for larger, glass-lined reactor systems.
Materials and Equipment:
-
3,5-Dimethylanisole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq., recrystallized for high purity)
-
Acetonitrile (CH₃CN), anhydrous (10 vol)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
2 L three-neck, round-bottom flask or jacketed glass reactor
-
Mechanical stirrer, thermometer, and addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Safety Precautions:
-
Bromine Hazard: Although using NBS is safer than Br₂, the reaction can generate bromine. All operations must be conducted in a well-ventilated fume hood.[7][8][9] Have a sodium thiosulfate solution readily available to neutralize any spills.[10]
-
Exothermicity: The reaction is exothermic. Controlled, portion-wise addition of NBS is critical to manage the temperature. For larger scales, a jacketed reactor with active cooling is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Procedure:
-
Reactor Setup: Charge the reactor with 3,5-dimethylanisole (100 g) and anhydrous acetonitrile (1 L). Begin stirring under a nitrogen atmosphere and cool the mixture to 0-5 °C using an ice bath.
-
NBS Addition: Slowly add solid N-Bromosuccinimide (136 g) in portions over 1-2 hours. Crucial: Monitor the internal temperature closely, ensuring it does not exceed 10 °C during the addition. A runaway reaction can lead to decreased selectivity and safety hazards.[11]
-
Reaction Progress: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) and stir for 4-6 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13] (Mobile Phase for TLC: 95:5 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, cool the mixture back to 10 °C. Slowly pour the reaction mixture into a stirred solution of saturated aqueous sodium thiosulfate (500 mL) to quench any unreacted NBS and bromine.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Add ethyl acetate (500 mL) and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol or hexane to afford the final product as a colorless to pale yellow oil. Recrystallization is often preferred at scale for its efficiency and ability to remove isomeric impurities.
Process Monitoring and Control Workflow
Effective process control is essential for ensuring consistent yield and purity on a large scale.
Caption: Workflow for the scale-up synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Part II: Synthesis of Key Derivatives
The synthesized 1-bromo-2-methoxy-3,5-dimethylbenzene is a versatile platform for further functionalization at both the benzylic positions and the aryl bromide.
Protocol 1: Benzylic Bromination
This protocol introduces a second bromine atom at a benzylic position, creating a valuable intermediate for nucleophilic substitution reactions.
Procedure:
-
In a reactor equipped for photochemical reactions (or using a suitable initiator), dissolve 1-bromo-2-methoxy-3,5-dimethylbenzene (1 eq.) in carbon tetrachloride (CCl₄) or another suitable non-polar solvent.
-
Add N-Bromosuccinimide (1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide (0.05 eq.).[14]
-
Heat the mixture to reflux (approx. 80 °C) for 3 hours.[14]
-
Monitor the reaction by TLC/HPLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and concentrate the filtrate.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 1-bromo-3-(bromomethyl)-2-methoxy-5-methylbenzene.[14]
Protocol 2: Ullmann-Type C-O Coupling
This protocol demonstrates the formation of a diaryl ether, a common motif in many biologically active molecules, via a copper-catalyzed Ullmann condensation.[15]
Procedure:
-
To an oven-dried, inerted reactor, add copper(I) oxide (Cu₂O, 0.1 eq.), a suitable phenol (e.g., p-cresol, 1.2 eq.), and a high-boiling polar solvent like N-methylpyrrolidone (NMP) or DMF.
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq.) or potassium carbonate (K₂CO₃).[16][17]
-
Add the 1-bromo-2-methoxy-3,5-dimethylbenzene (1.0 eq.) to the mixture.
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The high temperature is often necessary for traditional Ullmann couplings.[15][17]
-
Monitor the reaction by HPLC. After completion, cool to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired diaryl ether.
Data Summary
The following table summarizes expected outcomes for the described protocols based on literature and experimental experience.
| Reaction | Starting Material | Key Reagents | Typical Yield | Purity (Post-Purification) |
| Aromatic Bromination | 3,5-Dimethylanisole | NBS, Acetonitrile | 85-95% | >98% |
| Benzylic Bromination | 1-Bromo-2-methoxy-3,5-dimethylbenzene | NBS, Benzoyl Peroxide, CCl₄ | ~50-65%[14] | >97% |
| Ullmann C-O Coupling | 1-Bromo-2-methoxy-3,5-dimethylbenzene | p-Cresol, Cu₂O, Cs₂CO₃ | 60-80% | >98% |
Conclusion
This application note details a safe, efficient, and highly scalable protocol for the synthesis of 1-bromo-2-methoxy-3,5-dimethylbenzene. By leveraging the favorable handling properties of NBS and the high regioselectivity imparted by acetonitrile, this method overcomes common challenges associated with the bromination of activated aromatic rings. The subsequent protocols for derivatization further underscore the target molecule's importance as a versatile building block, providing reliable pathways for constructing more complex and high-value chemical entities for the pharmaceutical and materials science industries.
References
- A general electrochemical strategy for the Sandmeyer reaction. (2018). Royal Society of Chemistry.
- Bromin
- Sandmeyer reaction. Wikipedia.
- Ullmann condens
- Handling liquid bromine and preparing bromine water | Demonstration.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
- Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- HPLC monitored synthesis of R2NCH2 substituted benzene derivatives used as (C,N)-ligands for organometallic compounds. (2004).
- Bromine | Chemical Emergencies. (2024). CDC.
- A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. (2025). Benchchem.
- Large‐scale synthesis of 2 a and application of mono‐bromination... (2022).
- BROMINE BROMINE - Safety Handbook. icl-group-sustainability.com.
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021).
- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). Benchchem.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Letters.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.
- The Ullmann Ether Condensation. (2025).
- Benzylic bromination of 4-bromo-3,5-dimethylanisole using N-Bromosuccinimide. Royal Society of Chemistry.
- Synthesis of 2-bromo-1,3-dimethylbenzene. PrepChem.com.
- (a) Previous methods of preparing aryl iodides from aryl bromides. (b)... (2018).
- Synthesis of bromobenzene: 64. (2013). The Royal Society of Chemistry.
- SUPPORTING INFORM
- Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. (2019).
- A Dangerous Bromance. (2024).
- Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. NIH.
- N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (1995). Journal of Organic Chemistry.
- 2-Bromo-m-xylene synthesis. ChemicalBook.
- 4-Bromo-2-methylanisole 98 14804-31-0. Sigma-Aldrich.
- A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. (2010). PubMed Central.
- Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacryl
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society.
- 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene. Sigma-Aldrich.
- Preparation of Aryl Bromides, Part 1: Electrophilic Bromin
- A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. (2024). PMC - NIH.
- Synthesis of 1-bromo-3,4,5-trimethoxybenzene.
- Analytical Methods for Monitoring the Biological Processes Employed. Taylor & Francis eBooks.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. youtube.com [youtube.com]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. icl-group-sustainability.com [icl-group-sustainability.com]
- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Welcome to the technical support center for the purification of 1-Bromo-2-methoxy-3,5-dimethylbenzene (CAS 65492-45-7). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 1-Bromo-2-methoxy-3,5-dimethylbenzene?
The two most effective and commonly employed methods for purifying this compound are column chromatography and recrystallization . The choice between them depends on the physical state of your crude product (oil vs. solid) and the nature of the impurities. Distillation is generally less suitable unless dealing with large quantities of thermally stable liquid impurities with significantly different boiling points.
Q2: What are the expected physical properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene?
While specific, experimentally verified data for the melting and boiling points of this compound are not consistently reported in publicly available literature, its structural analogs provide valuable reference points. For instance, 2-Bromo-3,5-dimethoxytoluene is a solid with a melting point of 50-54 °C.[1] Therefore, it is reasonable to expect 1-Bromo-2-methoxy-3,5-dimethylbenzene to be a low-melting solid or a high-boiling liquid at room temperature. Its molecular weight is 215.09 g/mol .[2]
Q3: How do I choose the best purification method for my sample?
The optimal purification strategy is determined by the specific characteristics of your crude material. The following decision workflow provides a guide for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification method.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
To ensure the quality of your purified 1-Bromo-2-methoxy-3,5-dimethylbenzene, a combination of analytical methods is recommended.
| Analytical Technique | Principle & Application | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides structural confirmation and detects proton-containing impurities. | Fast, provides structural information, and can be made quantitative (qNMR). | May not detect non-protonated impurities; signal overlap can be an issue. |
| GC-MS | Separates volatile compounds based on boiling point and polarity, with mass-based detection. | Excellent for detecting volatile impurities like residual solvents or starting materials; high sensitivity. | Not suitable for non-volatile impurities; compound must be thermally stable. |
| LC-MS | Separates compounds based on polarity using a liquid mobile phase. | Ideal for less volatile or thermally sensitive impurities, such as poly-brominated byproducts. | Can be more complex to develop a suitable method compared to GC-MS. |
Troubleshooting Guide
Issue 1: My purified sample contains unreacted starting material (2-methoxy-3,5-dimethylbenzene).
-
Root Cause: This is a common issue resulting from an incomplete bromination reaction. The starting material, 2-methoxy-3,5-dimethylbenzene, is less polar than the brominated product.
-
Detection:
-
¹H NMR: The starting material will show a distinct aromatic proton signal pattern compared to the product.
-
GC-MS: The starting material will appear as a separate peak with a lower retention time and a molecular ion corresponding to its molecular weight.
-
-
Solution: Column Chromatography This is the most effective method for removing the less polar starting material.
-
Select Eluent: Start with a very non-polar mobile phase, such as pure hexanes or petroleum ether. This will elute the non-polar starting material first.[3]
-
Monitor Fractions: Use Thin-Layer Chromatography (TLC) to track the elution. The starting material will have a higher Rf value than the product.
-
Increase Polarity: Once the starting material has been completely eluted, gradually increase the eluent polarity by adding a small percentage of ethyl acetate or dichloromethane (e.g., 1-5%) to elute your desired product.[4]
-
Issue 2: I have detected di-bromo or other poly-brominated byproducts in my product.
-
Root Cause: Electrophilic aromatic substitution reactions can sometimes proceed further than desired, leading to the addition of more than one bromine atom to the aromatic ring. These poly-brominated species are generally more polar than the mono-brominated product.
-
Detection:
-
Mass Spectrometry (GC-MS or LC-MS): Poly-brominated compounds will exhibit characteristic isotopic patterns for multiple bromine atoms and higher molecular weights.
-
¹H NMR: The aromatic region of the spectrum will show a loss of proton signals and different splitting patterns.
-
-
Solution: Column Chromatography Careful column chromatography can effectively separate the mono-brominated product from its more polar poly-brominated counterparts.
-
Determine Eluent System via TLC: Find a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between your product (target Rf ≈ 0.3) and the more polar byproducts (lower Rf values).[4]
-
Run the Column: Load the crude mixture and elute with the optimized solvent system.
-
Collect Fractions: Collect fractions carefully and combine those containing only the pure desired product as determined by TLC analysis.
-
Issue 3: My product is an oil or fails to crystallize during recrystallization.
-
Root Cause: This can be due to the presence of impurities that inhibit crystal lattice formation or residual solvent. The compound itself may also be a low-melting solid.
-
Solutions:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not when cold.[1] Test solubility in a range of solvents. For haloaromatics, common choices include methanol, ethanol, hexanes, or mixed solvent systems like acetone/water.[5]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previously purified batch.
-
Remove Impurities: If the product remains oily, it likely contains a significant amount of impurities. Purify the material first by column chromatography to remove the impurities, and then attempt recrystallization on the cleaner material.
-
Drying: Ensure all solvent has been removed under high vacuum, as residual solvent can cause the product to appear as an oil.
-
Experimental Protocols
Protocol A: Purification by Column Chromatography
This protocol is designed for separating 1-Bromo-2-methoxy-3,5-dimethylbenzene from both less polar (starting material) and more polar (poly-brominated) impurities.
Materials:
-
Crude 1-Bromo-2-methoxy-3,5-dimethylbenzene
-
Silica gel (230-400 mesh)[4]
-
Solvents: Hexanes (or petroleum ether), Ethyl Acetate
-
Glass chromatography column with stopcock
-
Cotton or glass wool, sand
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a TLC method to visualize the separation. Test various ratios of Hexane:Ethyl Acetate (e.g., 99:1, 95:5, 90:10). The ideal system should give the product an Rf value of approximately 0.25-0.35.[4]
-
Column Packing (Slurry Method):
-
Place a plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.[6]
-
In a beaker, make a slurry of silica gel with your initial, least polar eluent (e.g., pure hexanes).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing without air bubbles. Add another ~1 cm layer of sand on top of the silica.[6] Never let the solvent level drop below the top of the sand.[4]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb completely into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. Start with a non-polar eluent (e.g., 100% Hexane) to remove non-polar impurities.
-
Gradually increase the polarity of the eluent based on your TLC analysis to elute the product.
-
Monitor the fractions by TLC to identify which ones contain the pure compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol B: Purification by Recrystallization
This protocol is suitable if your crude product is a solid containing minor impurities.
Materials:
-
Crude solid 1-Bromo-2-methoxy-3,5-dimethylbenzene
-
Recrystallization solvent (e.g., Methanol, Ethanol, or Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-methoxy-4,5-dimethylbenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-3,5-dimethylbenzene. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
-
Chemsrc. (2025, August 21). 1-Bromo-3,5-dimethylbenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from [Link]
Sources
common side products in the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The primary route to 1-Bromo-2-methoxy-3,5-dimethylbenzene is the electrophilic aromatic substitution of 3,5-dimethylanisole. While seemingly straightforward, the reactivity of the starting material can lead to a variety of side products. This guide provides a comprehensive overview of these potential issues and their solutions in a question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable steps to resolve them.
Issue 1: Low Yield of the Desired Product and Formation of Isomeric Byproducts
Q: My reaction is producing a mixture of monobrominated isomers, primarily the desired 2-bromo product and the 4-bromo isomer, resulting in a low isolated yield of my target compound. How can I improve the regioselectivity?
A: The formation of isomeric products is a common challenge in the bromination of 3,5-dimethylanisole. The methoxy group is a strong ortho-, para-director, and the two methyl groups also direct ortho and para. This leads to activation of the 2, 4, and 6 positions. While the 2-position is sterically hindered, the electronic activation from the adjacent methoxy group makes it a viable site for substitution.
Likely Causes:
-
Reaction Conditions: The choice of brominating agent and solvent system significantly influences regioselectivity. Less selective brominating agents or non-polar solvents may not sufficiently differentiate between the electronically similar 2- and 4-positions.
-
Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity, favoring the thermodynamically more stable product, which may not be the desired isomer.
Corrective Actions:
-
Choice of Brominating Agent and Solvent:
-
N-Bromosuccinimide (NBS) in a Polar Solvent: Employing NBS in a polar solvent like acetonitrile (CH₃CN) has been shown to be highly regioselective for the nuclear bromination of activated methoxybenzenes.[1] The polar solvent promotes an ionic mechanism, which can enhance selectivity.
-
Bromine in Carbon Tetrachloride at Low Temperature: A procedure using a solution of bromine in carbon tetrachloride (CCl₄) added slowly at 0°C to a solution of 3,5-dimethylanisole has been reported to produce the monobrominated product in high yield, suggesting good selectivity under these conditions.[2]
-
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C) during the addition of the brominating agent to favor the kinetically controlled product, which is often the desired isomer in complex substitutions.
Experimental Protocol for Improved Regioselectivity:
-
Reagents: 3,5-dimethylanisole, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).
-
Procedure:
-
Dissolve 3,5-dimethylanisole (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary for Isomer Identification:
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | Aromatic protons will show a specific splitting pattern. Spectroscopic data should be compared to literature values.[3] |
| 4-Bromo-3,5-dimethylanisole | Two equivalent aromatic protons appearing as a singlet, and two equivalent methyl groups also as a singlet. ¹H NMR (CDCl₃) δ: 6.67 (s, 2H), 3.76 (s, 3H), 2.39 (s, 6H).[4] |
Issue 2: Formation of Polybrominated Side Products
Q: My reaction is producing significant amounts of a dibrominated product. How can I prevent this over-bromination?
A: The high activation of the 3,5-dimethylanisole ring by the methoxy and methyl groups makes it susceptible to further bromination after the first substitution.
Likely Causes:
-
Stoichiometry: Using an excess of the brominating agent is the most common cause of polybromination.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can also promote a second bromination step.
-
Localized High Concentrations: Poor mixing during the addition of the brominating agent can lead to localized areas of high concentration, causing over-bromination even with the correct overall stoichiometry.
Corrective Actions:
-
Precise Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to ensure full conversion of the starting material without promoting polybromination.
-
Slow Addition: Add the brominating agent slowly and with vigorous stirring to maintain a low concentration of the electrophile in the reaction mixture. Using an addition funnel for liquid bromine solutions is recommended.[2]
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.
Issue 3: Benzylic Bromination as a Side Reaction
Q: I am observing a side product that appears to be the result of bromination on one of the methyl groups. How can I avoid this benzylic bromination?
A: Benzylic bromination is a radical-mediated process that can compete with electrophilic aromatic substitution, especially when using N-Bromosuccinimide (NBS).
Likely Causes:
-
Reaction Conditions Favoring Radicals:
Corrective Actions:
-
Choice of Solvent: Use a polar solvent such as acetonitrile when using NBS. This promotes the ionic pathway for aromatic bromination and suppresses the radical pathway for benzylic bromination.[1]
-
Avoid Radical Initiators: Ensure that no radical initiators are present in the reaction mixture and protect the reaction from light.
Workflow to Minimize Side Reactions:
Caption: A troubleshooting workflow for the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Can I use hydrobromic acid (HBr) for this bromination?
A1: It is not recommended to use HBr as the primary brominating agent for this substrate. Strong acids like HBr can cause cleavage of the methoxy group, leading to the formation of 4-bromo-3,5-dimethylphenol as a significant byproduct.[8][9][10] This demethylation reaction is a common side reaction for aryl methyl ethers under harsh acidic conditions.
Q2: My starting 3,5-dimethylanisole is impure. How will this affect my reaction?
A2: The purity of your starting material is crucial. Impurities such as other dimethylanisole isomers (e.g., 2,4-dimethylanisole or 2,6-dimethylanisole) will also undergo bromination, leading to a complex mixture of brominated products that can be very difficult to separate from your desired compound. It is highly recommended to purify the starting 3,5-dimethylanisole by distillation before use.
Q3: What is the best method for purifying the final product?
A3: Column chromatography on silica gel is the most effective method for separating 1-Bromo-2-methoxy-3,5-dimethylbenzene from its isomers and other byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 hexane/ethyl acetate), is typically used.[5] For larger scale purifications, distillation under reduced pressure may also be an option if the boiling points of the isomers are sufficiently different.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the product and help identify any isomeric impurities by their characteristic chemical shifts and coupling patterns.[3][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the sample and identifying the molecular weights of any side products.[12][13]
-
Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.
Reaction Mechanism Overview:
Caption: The general mechanism for electrophilic aromatic bromination.
References
- Carreño, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 1995, 60(16), 5328–5331.
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available from: [Link]
-
Organic Syntheses. 4-Bromo-N,N-dimethylaniline. Available from: [Link]
-
Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. Available from: [Link]
-
ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole... Available from: [Link]
-
Chad's Prep. Benzylic Bromination with NBS. Available from: [Link]
-
Chemistry Steps. Benzylic Bromination. Available from: [Link]
-
Eureka | Patsnap. Synthesis method of 4-bromo-3-methyl anisole. Available from: [Link]
-
AM Academy - YouTube. Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. Available from: [Link]
-
YouTube. 10.4 Allylic and Benzylic Bromination Using NBS. Available from: [Link]
-
Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Available from: [Link]
-
PubChem. 1-Bromo-3,5-dimethoxybenzene. Available from: [Link]
-
Reddit. Bromination Help : r/Chempros. Available from: [Link]
-
Oakwood Chemical. 4-Bromo-3,5-dimethylanisole. Available from: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Available from: [Link]
-
PubMed Central. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Available from: [Link]
-
PubMed Central. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Available from: [Link]
-
ResearchGate. Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS? Available from: [Link]
-
Pearson. Predict the major products of the following reactions. (f) p-methylanisole + Br₂, light. Available from: [Link]
-
Chem-Station Int. Ed. O-Demethylation. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available from: [Link]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available from: [Link]
-
Shimadzu. Analysis of Brominated Flame Retardants by GC/MS. Available from: [Link]
- Google Patents. Purification of liquid bromine contaminated with organic impurities.
-
NIST WebBook. Benzene, 1-bromo-2,4-dimethoxy-. Available from: [Link]
-
Organic Syntheses. alkyl and alkylene bromides. Available from: [Link]
-
Pearson. What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Available from: [Link]
-
ResearchGate. Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. Available from: [Link]
- Google Patents. Method for purifying a bromine compound.
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PubMed. Green determination of brominated flame retardants and organochloride pollutants in fish oils by vortex assisted liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. Available from: [Link]
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ChemRxiv. Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Welcome to the technical support center for the synthesis and optimization of 1-Bromo-2-methoxy-3,5-dimethylbenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this important aryl bromide intermediate. As a key building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, achieving a high-yield, high-purity synthesis of this compound is critical.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanistic underpinnings, offering field-proven insights to troubleshoot common issues and rationally optimize your experimental conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Q1: What is the standard synthetic route to 1-Bromo-2-methoxy-3,5-dimethylbenzene?
The most direct and common method is the electrophilic aromatic substitution (EAS) of the readily available precursor, 3,5-dimethylanisole (also known as 2-methoxy-1,3-xylene).[3][4] The reaction involves introducing a bromine atom onto the aromatic ring.
Q2: Which brominating agent is recommended for this transformation?
While elemental bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ is a classic method, it can be harsh and sometimes lead to poor selectivity or over-bromination.[4][5] For activated systems like anisoles, N-Bromosuccinimide (NBS) is highly recommended. NBS is a milder, safer, and often more regioselective brominating agent, particularly when used in a suitable polar solvent like acetonitrile.[6][7]
Q3: What are the expected major and minor products? Why?
The regiochemical outcome is dictated by the directing effects of the substituents on the 3,5-dimethylanisole ring.
-
Methoxy (-OCH₃) group: A powerful activating group that directs electrophiles to the ortho and para positions.
-
Methyl (-CH₃) groups: Weakly activating groups that also direct ortho and para.
In 3,5-dimethylanisole, the C4 position is para to the strongly directing methoxy group and ortho to the C3-methyl group. The C2 and C6 positions are ortho to the methoxy group but are more sterically hindered. Therefore, the major product is the desired 1-Bromo-2-methoxy-3,5-dimethylbenzene (bromination at C4) .[7][8] Minor products resulting from bromination at the C2 or C6 positions may also be formed.
Q4: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) to clearly resolve the starting material from the more polar product(s). The disappearance of the starting material spot indicates the reaction is approaching completion.
Part 2: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: Regioselective Bromination with NBS in Acetonitrile (Recommended)
This method leverages the mild and selective nature of NBS in a polar aprotic solvent to favor aromatic bromination.[6][9]
Materials:
-
3,5-Dimethylanisole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylanisole (1.0 eq.) in anhydrous acetonitrile.
-
Add NBS (1.05 eq.) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil, as light can initiate undesired radical pathways.[6]
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining NBS or bromine.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the remaining residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure 1-Bromo-2-methoxy-3,5-dimethylbenzene.[10]
Protocol B: Classical Bromination with Br₂ and FeBr₃
This traditional method is effective but requires more careful control to avoid side reactions.
Materials:
-
3,5-Dimethylanisole (1.0 eq.)
-
Elemental Bromine (Br₂) (1.0 eq.)
-
Iron(III) bromide (FeBr₃) (0.1 eq., catalyst)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethylanisole (1.0 eq.) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add the catalyst, FeBr₃ (0.1 eq.), to the stirred solution.
-
In a separate dropping funnel, prepare a solution of Br₂ (1.0 eq.) in a small amount of anhydrous DCM.
-
Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0 °C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, monitoring by TLC.
-
Quench the reaction by slowly adding cold water. To neutralize excess bromine, add saturated aqueous sodium bisulfite solution until the color disappears.[7]
-
Proceed with the extraction and purification steps as described in Protocol A (steps 7-10).
Part 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Q: My reaction shows a very low conversion of the starting material. What went wrong?
-
Possible Cause & Solution 1: Reagent Purity. N-Bromosuccinimide can decompose over time. Ensure you are using a fresh bottle or recrystallize the NBS from water if its purity is suspect. For the Br₂/FeBr₃ method, the Lewis acid catalyst (FeBr₃) is highly hygroscopic; ensure it is anhydrous.
-
Possible Cause & Solution 2: Reaction Conditions. For the NBS method, while often fast at room temperature, particularly stubborn reactions may require gentle heating (e.g., to 40 °C).[6] For the Br₂ method, ensure the catalyst was added and is active. A lack of reaction indicates a potential issue with the catalyst's quality.
Q: I've formed multiple products, and my desired isomer is not the major one. How can I improve regioselectivity?
-
Possible Cause & Solution 1: Temperature. Electrophilic aromatic substitutions often show better selectivity at lower temperatures.[11] Running the reaction at 0 °C or even -20 °C can significantly enhance the formation of the thermodynamically favored para-product over the ortho-isomers.[7]
-
Possible Cause & Solution 2: Choice of Reagent/Solvent. As discussed, the Br₂/FeBr₃ system is more aggressive and can lead to lower selectivity.[12] Switching to the NBS/acetonitrile system (Protocol A) is the most reliable way to improve the para:ortho ratio. The polar solvent helps stabilize the transition state leading to the para product.[6][9]
Q: My mass spectrometry results show a peak corresponding to a di-brominated product. How can I prevent this?
-
Possible Cause & Solution: Stoichiometry Control. The mono-brominated product is still an activated aromatic ring and can undergo a second bromination. This is a classic issue when using an excess of the brominating agent.[7]
-
Action 1: Carefully weigh your reagents and use no more than 1.05 equivalents of NBS or Br₂.
-
Action 2: Add the brominating agent slowly (dropwise for Br₂, or in portions for NBS if scaling up). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant and more reactive starting material.
-
Q: My NMR spectrum shows signals indicating bromination on one of the methyl groups. What happened?
-
Possible Cause & Solution: Unwanted Radical Reaction. Bromination of a benzylic position (the C-H bonds of the methyl groups) occurs via a radical mechanism. This is a common side reaction with NBS if the conditions are not controlled.[13]
-
Action 1: Exclude light. Wrap your reaction flask in aluminum foil. UV light can initiate radical chain reactions.
-
Action 2: Avoid radical initiators. Do not add AIBN or benzoyl peroxide, which are used to promote benzylic bromination.
-
Action 3: Use a polar solvent. Polar solvents like acetonitrile favor the ionic EAS mechanism, while non-polar solvents like carbon tetrachloride (CCl₄) can promote the radical pathway.[6]
-
Part 4: Downstream Applications of 1-Bromo-2-methoxy-3,5-dimethylbenzene
The successful synthesis of this aryl bromide opens the door to a wide range of powerful synthetic transformations.
-
Suzuki-Miyaura Cross-Coupling: This compound is an excellent substrate for palladium-catalyzed Suzuki reactions, allowing for the formation of C-C bonds with various aryl or vinyl boronic acids or esters. This is a cornerstone of modern drug discovery for building biaryl structures.[14][15][16]
-
Grignard Reagent Formation: The aryl bromide can be converted into the corresponding Grignard reagent, (2-methoxy-3,5-dimethylphenyl)magnesium bromide, by reacting it with magnesium metal in an ether solvent like THF.[1][17] This creates a powerful carbon nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.[18]
References
- Vertex AI Search. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis.
- BenchChem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
-
Khan Academy. Bromination of benzene. Available at: [Link]
- BenchChem. An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
-
AM Academy. Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]
-
Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
University of Massachusetts Boston. The Grignard Reaction. Available at: [Link]
-
Royal Society of Chemistry. Benzylic bromination of 4-bromo-3,5-dimethylanisole using N-Bromosuccinimide. Available at: [Link]
-
NIH. A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. PMC. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Khan Academy. Bromination of benzene. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
NIH. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
-
Reddit. Bromination Help. r/Chempros. Available at: [Link]
-
NIH. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available at: [Link]
-
ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Available at: [Link]
-
Mitchell, R. H., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Synthesis 1997, 1187-1189. Available at: [Link]
-
OpenStax. Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. Available at: [Link]
-
YouTube. Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. Available at: [Link]
-
ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Available at: [Link]
-
Khan Academy. Bromination of Phenols. Available at: [Link]
-
YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. Available at: [Link]
-
Organic Syntheses. Procedure for the preparation of 6-chloro-1-hexene. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism. Available at: [Link]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]
Sources
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- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting Suzuki coupling with 1-Bromo-2-methoxy-3,5-dimethylbenzene
Topic: Troubleshooting the Suzuki-Miyaura Coupling of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 1-Bromo-2-methoxy-3,5-dimethylbenzene . This document is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with sterically hindered and electron-rich aryl bromides. As Senior Application Scientists, our goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.
The target substrate, 1-Bromo-2-methoxy-3,5-dimethylbenzene, presents a classic challenge for palladium-catalyzed cross-coupling. The ortho methoxy and methyl groups introduce significant steric bulk around the reaction center, impeding the crucial oxidative addition step.[1][2] Furthermore, both substituents are electron-donating, which enriches the aromatic ring and reduces its reactivity toward the electron-rich Pd(0) catalyst.[1] This guide provides a structured approach to overcoming these hurdles.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which alternates between Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-Bromo-2-methoxy-3,5-dimethylbenzene is not working. What is the most likely reason?
A1: The primary culprit is almost always an inefficient Oxidative Addition step. This is the rate-determining step for many Suzuki couplings, especially with electron-rich and sterically hindered aryl halides.[4][5] The bulky ortho substituents physically block the palladium catalyst from inserting into the carbon-bromine bond. To overcome this, you need a catalyst system specifically designed for challenging substrates, which typically involves bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][8]
Q2: What is the best "go-to" catalyst system for this type of hindered substrate?
A2: There is no single "best" system, but an excellent starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a highly active phosphine ligand. Buchwald's biaryl phosphine ligands are industry standards for this purpose.[9]
-
Recommended Starting Ligands: SPhos or XPhos . These ligands are both bulky and electron-rich, which promotes the formation of a highly reactive, monoligated Pd(0) species essential for accelerating oxidative addition and subsequent reductive elimination.[9]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands, such as IPr or SIPr, are also extremely effective for coupling hindered substrates and are known for their high thermal stability.[7][10][11]
Q3: How critical are the base and solvent choices for this substrate?
A3: They are extremely critical, primarily for the Transmetalation step. The base activates the boronic acid, making it sufficiently nucleophilic to transfer its organic group to the palladium center.[12][13][14]
-
Base: For sterically hindered couplings, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is a frequent and effective choice.[9][15] Cesium carbonate (Cs₂CO₃) can also be effective. The choice of base can significantly impact yield and reaction rate.[14]
-
Solvent: The solvent must solubilize the organic substrates, the catalyst, and the inorganic base (at least partially). A mixture of an organic solvent and water is common. Popular choices include Toluene/H₂O , Dioxane/H₂O , or 2-MeTHF/H₂O .[3] The water is crucial for dissolving the base and facilitating the formation of the active boronate species.[3] However, for substrates prone to side reactions like protodeboronation, anhydrous conditions might be necessary.[16]
Q4: What are the main side products I should be looking for?
A4: With this substrate, you should be vigilant for three primary side reactions:
-
Protodebromination (Dehalogenation): The starting aryl bromide is converted to 2-methoxy-3,5-dimethylbenzene. This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source (often from the solvent or base) followed by reductive elimination.[3]
-
Homocoupling of Boronic Acid: Two molecules of your boronic acid couple to form a biaryl byproduct (R-R). This is often exacerbated by the presence of oxygen in the reaction mixture, which can promote an alternative catalytic cycle involving Pd(II) species.[3][17] Rigorous degassing is the best preventative measure.[16]
-
Protodeborylation: The boronic acid is cleaved and replaced with a hydrogen atom before it can participate in the coupling. This can be promoted by overly acidic or sometimes basic aqueous conditions.[3]
In-Depth Troubleshooting Guide
This section addresses specific experimental outcomes and provides a logical workflow for optimization.
Problem: My reaction shows >90% unreacted 1-Bromo-2-methoxy-3,5-dimethylbenzene after 24 hours.
-
Diagnosis: This strongly indicates a failure in the oxidative addition step. The Pd(0) catalyst is not inserting into the C-Br bond.
-
Underlying Cause: The combination of steric hindrance and the electron-rich nature of the aryl bromide makes the reaction's activation energy too high for a standard catalyst system (e.g., Pd(PPh₃)₄).[1]
-
Solutions:
-
Upgrade Your Ligand: This is the most critical variable. Standard PPh₃ is not sufficient. Switch to a modern, specialized ligand designed for hindered substrates.
-
Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier. If you are running the reaction in toluene (b.p. 111 °C), consider switching to a higher-boiling solvent like xylenes (b.p. ~140 °C).[16]
-
Check Catalyst and Reagent Purity: Ensure your palladium precursor is active and your reagents are pure. Old or improperly stored boronic acids can be less reactive. Using a well-defined palladium pre-catalyst can also improve consistency.
-
| Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings | | :--- | :--- | :--- | | Ligand Class | Examples | Key Advantages & Rationale | | Biaryl Phosphines | SPhos, XPhos, RuPhos | High Activity: Bulky and electron-rich, promoting fast oxidative addition and reductive elimination. The industry standard for challenging couplings.[9] | | N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, PEPPSI-IPr | High Stability & Activity: Strong σ-donors that form very stable and active palladium complexes. Excellent for electron-rich aryl chlorides and bromides.[7][10] | | Dialkylaryl Phosphines | P(t-Bu)₃, PCy₃ | High Electron Density: Very electron-donating, making the Pd center highly nucleophilic for oxidative addition. Can be sensitive to air.[12] |
Problem: My starting material is consumed, but I see significant homocoupling of my boronic acid.
-
Diagnosis: The desired transmetalation is competing with an oxidative cycle that consumes the boronic acid.
-
Underlying Cause: The presence of molecular oxygen (O₂) in the reaction. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two equivalents of the boronic acid to produce the homocoupled product and regenerate Pd(0).[3][17]
-
Solutions:
-
Rigorous Degassing: Standard sparging with an inert gas (Argon or Nitrogen) may not be sufficient. Use three "freeze-pump-thaw" cycles on your solvent before adding reagents to ensure all dissolved oxygen is removed.
-
Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of inert gas throughout the entire duration. Use glassware with proper seals (e.g., Suba-Seal septa).
-
Problem: I am forming the dehalogenated product (2-methoxy-3,5-dimethylbenzene) instead of my desired biaryl.
-
Diagnosis: The palladacycle intermediate L₂Pd(II)(Ar)(Br) is being intercepted by a hydride source before transmetalation can occur.
-
Underlying Cause: The source of the hydride can be varied. Certain bases, solvents (like alcohols), or even water can, under some conditions, lead to the formation of a palladium-hydride species, which then reductively eliminates to give Ar-H.[3]
-
Solutions:
-
Change the Base: Switch to a non-coordinating, anhydrous-friendly base like potassium phosphate (K₃PO₄). Ensure the base is finely powdered to maximize surface area and reactivity.
-
Use Anhydrous Conditions: If dehalogenation is persistent, try running the reaction under strictly anhydrous conditions. Use dry solvents and ensure all glassware is flame-dried. Note that this may slow down transmetalation, requiring re-optimization.
-
| Table 2: Comparison of Common Bases and Solvents | | :--- | :--- | :--- | | Parameter | Common Choices | Considerations for Hindered Substrates | | Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is often the best starting point. It is strong enough to promote transmetalation without causing excessive side reactions. Cs₂CO₃ is more soluble and can be more effective but is also more expensive. | | Solvent | Toluene, Dioxane, 2-MeTHF, DMF | Toluene or Dioxane are excellent choices. They are relatively non-polar but can support the reaction. A small amount of water (e.g., a 10:1 organic:water ratio) is typically needed to dissolve the base.[3][18] | | Concentration | 0.1 M - 0.5 M | Higher concentrations can sometimes accelerate the reaction, but may also lead to solubility issues or catalyst decomposition. Start around 0.2 M with respect to the limiting reagent. |
Key Experimental Protocols
Protocol 1: General Starting Conditions for Coupling with 1-Bromo-2-methoxy-3,5-dimethylbenzene
This protocol is a robust starting point and should be optimized based on your specific boronic acid and experimental observations.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this solid mixture to the reaction vial.
-
Solvent Addition & Degassing: Add the chosen solvent system (e.g., Toluene:H₂O 10:1, to make a 0.2 M solution). Seal the vial with a septum cap. Vigorously sparge the reaction mixture with argon or nitrogen gas for 15-20 minutes. For best results, use the freeze-pump-thaw method.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (start at 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. If the reaction stalls, consider adding a second small portion of the catalyst.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This technique is highly recommended to minimize oxygen-sensitive side reactions like homocoupling.
-
Prepare the Solution: Add your chosen solvent(s) to the reaction flask containing a stir bar. Do not add solid reagents yet.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.
-
Thaw: Close the vacuum tap, remove the flask from the liquid nitrogen, and allow the solvent to thaw completely. You may see bubbles evolve as trapped gases are released.
-
Repeat: Repeat steps 2-4 two more times for a total of three cycles.
-
Backfill & Add Reagents: After the final cycle, backfill the flask with an inert gas (argon or nitrogen). You can now add your solid reagents under a positive pressure of the inert gas.
By systematically applying these principles and protocols, you can effectively diagnose issues and develop a high-yielding Suzuki-Miyaura coupling for the challenging 1-Bromo-2-methoxy-3,5-dimethylbenzene substrate.
References
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
how to improve the yield of 1-Bromo-2-methoxy-3,5-dimethylbenzene synthesis
Technical Support Center: Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis
The synthesis of 1-bromo-2-methoxy-3,5-dimethylbenzene from 3,5-dimethylanisole is a classic example of an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) and the two methyl groups (-CH₃) are ortho-, para-directing and activating, making the aromatic ring highly susceptible to electrophilic attack. The primary challenge lies in achieving high regioselectivity for the bromine to substitute at the C4 position, ortho to the methoxy group and meta to the two methyl groups, while avoiding side reactions.
This guide will focus on troubleshooting and optimizing the bromination of 3,5-dimethylanisole, a common and effective route to the target molecule.
Visualizing the Reaction Pathway
To understand the potential outcomes of the bromination of 3,5-dimethylanisole, it's helpful to visualize the reaction pathway. The primary reaction is an electrophilic aromatic substitution, but side-chain bromination can occur under certain conditions.
Caption: Reaction pathways for the bromination of 3,5-dimethylanisole.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of 1-bromo-2-methoxy-3,5-dimethylbenzene.
Q1: My reaction yield is low. What are the most likely causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, side product formation, and loss during workup and purification. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reagent Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the brominating agent to 3,5-dimethylanisole. A slight excess of the brominating agent (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[1] However, a large excess can lead to di-brominated byproducts.
-
Reaction Time and Temperature: The bromination of activated rings like 3,5-dimethylanisole is often rapid, even at low temperatures.[2] If you suspect an incomplete reaction, consider extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time. One reported procedure using bromine in carbon tetrachloride at 0°C was complete in 3.5 hours.[2]
-
-
Side Product Formation:
-
Di-bromination: The high activation of the aromatic ring makes it susceptible to a second bromination. To minimize this, add the brominating agent slowly and maintain a low reaction temperature (0°C is often recommended).[2]
-
Benzylic Bromination: This is a radical-mediated reaction that can compete with the desired electrophilic aromatic substitution, especially when using N-Bromosuccinimide (NBS).[3] To suppress this side reaction:
-
Avoid Radical Initiators: Ensure your reaction is shielded from UV light and that your solvent is free of peroxides, which can initiate radical chain reactions.
-
Use a Polar Solvent: Acetonitrile has been shown to favor nuclear bromination over side-chain bromination when using NBS.[4]
-
Choose the Right Brominating Agent: While NBS is a convenient reagent, elemental bromine (Br₂) in a non-polar solvent like carbon tetrachloride or dichloromethane at low temperatures is highly effective for the nuclear bromination of activated rings and is less prone to initiating radical pathways in the absence of light.[2][5]
-
-
-
Workup and Purification Losses:
-
Quenching: After the reaction, any excess bromine should be quenched. A solution of sodium thiosulfate or sodium bisulfite is effective for this. A basic wash with sodium bicarbonate or sodium hydroxide solution will neutralize any acidic byproducts like HBr.[2]
-
Purification: While some reports suggest the product is pure enough after a simple workup, purification by column chromatography or distillation may be necessary to remove minor impurities and unreacted starting material.[2]
-
Q2: I am observing multiple spots on my TLC plate after the reaction. How do I identify them and prevent their formation?
Answer: Multiple spots on a TLC plate typically indicate the presence of starting material, the desired product, and one or more byproducts.
-
Identification:
-
Rf Values: The starting material, 3,5-dimethylanisole, will likely have the highest Rf value (be the least polar). The mono-brominated product will be slightly more polar and have a lower Rf. Di-brominated products will be even more polar with a lower Rf still.
-
Co-spotting: Spot your reaction mixture alongside the starting material on the same TLC plate to confirm the identity of the starting material spot.
-
Staining: Use a visualizing agent like potassium permanganate stain. Alkenes and other easily oxidizable compounds will show up as yellow spots on a purple background.
-
-
Prevention of Common Byproducts:
-
Di-brominated Product: As mentioned, this arises from over-bromination. The key is to control the stoichiometry of the brominating agent and to add it slowly to the reaction mixture at a low temperature.
-
Benzylic Bromination Product: This is a significant issue when using NBS, particularly with radical initiators like AIBN or benzoyl peroxide, or under UV light.[6][7] If you must use NBS, conduct the reaction in the dark and in a polar solvent like acetonitrile.[4]
-
Q3: What are the advantages and disadvantages of using N-Bromosuccinimide (NBS) versus elemental bromine (Br₂)?
Answer: The choice of brominating agent is critical for the success of this synthesis.
| Reagent | Advantages | Disadvantages |
| **Elemental Bromine (Br₂) ** | - Highly effective for electrophilic aromatic bromination of activated rings.[5] - Generally provides high yields of the desired nuclear brominated product.[2] - Less prone to benzylic bromination in the absence of radical initiators.[3] | - Highly corrosive, toxic, and requires careful handling in a fume hood. - Can lead to over-bromination if not added carefully. |
| N-Bromosuccinimide (NBS) | - Solid, easier, and safer to handle than liquid bromine.[8] - Can be highly regioselective for nuclear bromination under the right conditions.[9] | - Can lead to competitive benzylic (side-chain) bromination, especially in non-polar solvents or with radical initiators.[3][6] - Reaction outcomes can be highly dependent on the solvent and reaction conditions.[4] |
Expert Insight: For the synthesis of 1-bromo-2-methoxy-3,5-dimethylbenzene, where the aromatic ring is highly activated, elemental bromine often provides a more straightforward and higher-yielding route to the desired product, provided proper safety precautions are taken.[2] If NBS is preferred for handling reasons, the use of a polar solvent like acetonitrile is strongly recommended to promote the desired electrophilic aromatic substitution pathway.[4]
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: For bromination with elemental bromine, non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used and have been shown to be effective.[2] When using NBS, a polar solvent such as acetonitrile is recommended to favor nuclear bromination over side-chain bromination.[4]
Q: Is a catalyst necessary for this reaction?
A: Due to the highly activated nature of the 3,5-dimethylanisole ring, a Lewis acid catalyst (like FeBr₃ or AlCl₃) is generally not required and may even promote the formation of unwanted byproducts. The reaction proceeds readily without a catalyst.[10]
Q: How can I confirm the structure of my final product?
A: The structure of 1-bromo-2-methoxy-3,5-dimethylbenzene can be confirmed using standard analytical techniques:
-
¹H NMR: You would expect to see singlets for the two methyl groups and the methoxy group, and two singlets in the aromatic region. A reported ¹H NMR spectrum shows peaks at 2.40 ppm (6H, s), 3.77 ppm (3H, s), and 6.66 ppm (2H, s) in CDCl₃.[2]
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and show a characteristic isotopic pattern for a molecule containing one bromine atom.
Q: What are some alternative methods for synthesizing 1-bromo-2-methoxy-3,5-dimethylbenzene?
A: While the direct bromination of 3,5-dimethylanisole is the most common route, other methods could include:
-
Sandmeyer Reaction: Starting from 2-methoxy-3,5-dimethylaniline, a Sandmeyer reaction could be employed to introduce the bromine atom. This involves diazotization of the aniline followed by treatment with a copper(I) bromide salt.[11] This multi-step process is generally more complex than direct bromination.
Experimental Protocol: Bromination of 3,5-Dimethylanisole with Elemental Bromine
This protocol is based on a literature procedure that reports a high yield of the desired product.[2]
Materials:
-
3,5-Dimethylanisole
-
Elemental Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
3% Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 3,5-dimethylanisole (1.0 eq) in CCl₄ in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in CCl₄ and add it to the addition funnel.
-
Add the bromine solution dropwise to the stirred solution of 3,5-dimethylanisole over approximately 3 hours, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.
-
Quench the reaction by adding 3% NaOH solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.
Note: This procedure reported a quantitative yield of a product of sufficient purity for subsequent steps without further purification.[2] However, if impurities are present, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be performed.
Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. [Link]
-
Common Organic Chemistry. Bromination. [Link]
-
Li, W., & Wang, B. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(9), 10758-10779. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. [Link]
-
Gruter, G. J. M., Akkerman, O. S., & Bickelhaupt, F. (1994). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. The Journal of Organic Chemistry, 59(16), 4473-4478. [Link]
-
ResearchGate. Optimization for the bromination step. [Link]
-
ResearchGate. Optimization of bromination. 1. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
ResearchGate. Optimization of batch conditions for the mono ortho-bromination reaction. [Link]
-
Chemistry World. Electrophilic aromatic bromination study casts doubt on textbook intermediate. [Link]
-
Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. [Link]
-
Carreno, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]
-
Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]
-
ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. [Link]
- Google Patents. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
-
PubChem. 1-Bromo-3,5-dimethoxybenzene. [Link]
-
Master Organic Chemistry. What is Allylic Bromination?. [Link]
-
Pearson. What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. [Link]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 1-Bromo-2-methoxy-3,5-dimethylbenzene
Welcome to the technical support center for the analysis of 1-Bromo-2-methoxy-3,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in samples of this compound. Our approach is rooted in providing not just protocols, but the scientific reasoning behind them, to empower you to make informed decisions in your analytical workflows.
Section 1: Understanding Potential Impurities
Impurities in a sample of 1-Bromo-2-methoxy-3,5-dimethylbenzene can originate from several sources, including the synthetic route, degradation, or improper storage. A logical first step in troubleshooting is to understand what these impurities might be.
Frequently Asked Questions: Genesis of Impurities
Q1: What are the most likely impurities from the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene?
A1: The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene likely involves the bromination of 2-methoxy-3,5-dimethylphenol followed by O-methylation, or the methylation of a brominated phenol precursor. Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: The presence of the immediate precursors, such as 2-methoxy-3,5-dimethylphenol or a brominated phenol, is possible if the reaction has not gone to completion.
-
Isomeric Byproducts: Bromination of substituted phenols can sometimes lead to the formation of positional isomers. Depending on the directing effects of the substituents, the bromine atom could be introduced at a different position on the aromatic ring.
-
Over-brominated Species: If the bromination reaction is not carefully controlled, di- or even tri-brominated byproducts may be formed.[1]
-
Byproducts from Methylation: Incomplete methylation can leave residual phenolic starting material. Additionally, methylation agents like dimethyl sulfate or methyl iodide, if used, can have their own associated side reactions and impurities.[2]
Q2: Can the compound degrade over time?
A2: Brominated anisole derivatives are generally stable under normal storage conditions (cool, dry, and dark).[3] However, prolonged exposure to light or high temperatures could potentially lead to de-bromination or cleavage of the ether linkage.
Section 2: Troubleshooting Unexpected Analytical Results
This section provides a systematic approach to identifying unknown signals in your analytical data, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Impurity Identification
The following diagram outlines a general workflow for the identification of impurities in your 1-Bromo-2-methoxy-3,5-dimethylbenzene sample.
Caption: A logical workflow for identifying impurities in 1-Bromo-2-methoxy-3,5-dimethylbenzene samples.
Troubleshooting Guide: Question & Answer Format
Q3: My GC-MS chromatogram shows a peak with a similar mass spectrum to my main compound, but with a different retention time. What could it be?
A3: This is a strong indication of an isomeric impurity . Positional isomers often have very similar fragmentation patterns in mass spectrometry because they have the same elemental composition. The difference in retention time arises from slight variations in their physical properties, such as boiling point and polarity, which affect their interaction with the GC column.
-
What to look for:
-
Mass Spectrum: The molecular ion peak (M+) should be at the same m/z value as the main compound. A key confirmation is the presence of the characteristic M and M+2 isotopic pattern for bromine, where the two peaks are of nearly equal intensity.[4][5] The fragmentation pattern will likely be very similar, though relative abundances of fragment ions may differ slightly.[6]
-
Retention Time: Isomers will typically have distinct, though sometimes close, retention times. Co-injection with a known standard, if available, can confirm the identity of the main peak.
-
Q4: I see a peak in my GC-MS with a lower molecular weight than the target compound. What is a likely cause?
A4: This could be an unreacted starting material or a degradation product .
-
Troubleshooting Steps:
-
Consider the Synthesis: If your synthesis involved the bromination of 2-methoxy-3,5-dimethylphenol, check for a peak corresponding to its molecular weight.
-
Analyze the Fragmentation: Look at the mass spectrum of the unknown peak. Does it correspond to a logical precursor in your synthetic route?
-
Check for Degradation: If the sample is old or has been stored improperly, consider the possibility of de-bromination or demethylation. A peak corresponding to 2-methoxy-3,5-dimethylbenzene (loss of Br) or a bromo-dimethylphenol (loss of a methyl group) could be present.
-
Q5: My NMR spectrum shows extra aromatic signals that I can't assign to my main product. How can I identify the impurity?
A5: Extra aromatic signals in the 1H NMR spectrum are a common sign of impurities. The chemical shift, multiplicity, and integration of these signals provide valuable clues.[7]
-
Isomeric Impurities: These will have the same number of protons as your target compound, but their chemical shifts and coupling patterns will differ due to the different electronic environment of the protons. For example, the splitting pattern of the aromatic protons will change depending on their relative positions.[8]
-
Starting Materials: If a phenolic starting material is present, you will likely see a broad singlet corresponding to the hydroxyl (-OH) proton, which is often exchangeable with D2O. The aromatic signals of the phenol will also be present.
-
Over-brominated Impurities: These will have fewer aromatic protons than the target compound. For example, a di-brominated impurity would show one less proton signal in the aromatic region.
The following table summarizes potential impurities and their expected analytical signatures:
| Impurity Type | GC-MS Signature | 1H NMR Signature | 13C NMR Signature |
| Positional Isomer | Different retention time, nearly identical m/z and fragmentation pattern (with M/M+2 bromine signature).[6] | Same number of aromatic, methoxy, and methyl protons, but different chemical shifts and coupling patterns. | Same number of signals, but with different chemical shifts. |
| Unreacted Phenol Precursor | Lower molecular weight, no bromine isotope pattern if not brominated. | Presence of a broad -OH peak (exchangeable with D2O), different aromatic shifts. | Different number and chemical shifts of aromatic carbons. |
| Over-brominated Product | Higher molecular weight (by ~78 Da for each extra Br), characteristic M/M+2/M+4 isotope pattern for di-bromo species. | Fewer aromatic protons (check integration). | Different number and chemical shifts of aromatic carbons. |
| De-brominated Product | Lower molecular weight (by 79/81 Da), loss of bromine isotope pattern. | More complex aromatic signals, may appear as a multiplet. | Different number and chemical shifts of aromatic carbons. |
Section 3: Experimental Protocols
Here are detailed protocols for the primary analytical techniques used in impurity identification for 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Protocol 1: GC-MS Analysis
This protocol is designed to achieve good separation of the main compound from potential volatile impurities.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of aromatic isomers.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 2: NMR Spectroscopy Analysis
NMR provides detailed structural information crucial for differentiating isomers and confirming the identity of impurities.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
-
Advanced 2D NMR (if necessary for complex mixtures):
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, which is invaluable for assigning protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure.
-
Section 4: Concluding Remarks
The identification of impurities is a critical aspect of quality control in chemical synthesis and drug development. By employing a systematic troubleshooting approach and utilizing the powerful analytical techniques of GC-MS and NMR, researchers can confidently identify and characterize unexpected components in their samples of 1-Bromo-2-methoxy-3,5-dimethylbenzene. This guide provides a foundational framework for these activities, emphasizing the importance of understanding the potential sources of impurities and the scientific principles behind their analytical detection.
References
-
CHEMSRC. (n.d.). m-BROMOANISOLE. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (2025). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2-(2-methoxy-2-phenylethyl)benzene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Bromoanisole. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from [Link]
-
ResearchGate. (2016). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). The time profile of the production of bromoanisole and the consumption of anisole under experimental conditions. Retrieved from [Link]
-
MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoanisole. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB). Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. Retrieved from [Link]
-
Semantic Scholar. (1998). Convenient O-Methylation of Phenols with Dimethyl Carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
ResearchGate. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]
-
PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]
-
PubMed. (n.d.). GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. Retrieved from [Link]
-
ResearchGate. (n.d.). The bromination of some derivatives of resorcinol. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution with rearrangement. Part 8. Some products of bromination of 3,4-dimethylphenol; a route to substitution meta- to a hydroxy-group. Retrieved from [Link]
-
ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
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- 3. manavchem.com [manavchem.com]
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- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. ucl.ac.uk [ucl.ac.uk]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Grignard Formation of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2-methoxy-3,5-dimethylphenyl)magnesium bromide. This document is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with forming this sterically hindered and electronically-influenced Grignard reagent. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize this crucial synthetic step.
The structure of 1-Bromo-2-methoxy-3,5-dimethylbenzene presents a unique combination of steric and electronic factors that can complicate the standard Grignard formation. The two methyl groups ortho and para to the bromine, along with the ortho-methoxy group, create significant steric hindrance around the carbon-bromine bond. This can impede access to the magnesium surface, making reaction initiation difficult. Furthermore, the electron-donating nature of the methoxy and methyl groups can influence the reactivity of the aryl bromide.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered in this synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is not initiating. What are the most common reasons for failure?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. For this specific substrate, the causes are typically multifactorial.
-
Magnesium Oxide (MgO) Layer: The primary culprit is almost always the passivating layer of magnesium oxide that forms on the surface of the magnesium turnings.[1] This layer is inert and physically blocks the aryl bromide from reacting with the fresh magnesium metal beneath. Effective activation is non-negotiable.
-
Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[2][3] This includes atmospheric moisture, water adsorbed onto glassware, or residual water in the solvent. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight), and a truly anhydrous solvent must be used.[4][5]
-
Reagent Purity: The purity of the 1-Bromo-2-methoxy-3,5-dimethylbenzene is critical. Impurities can poison the magnesium surface. Similarly, the quality of the magnesium turnings is important; use fresh, clean turnings from a newly opened container if possible.[6]
-
Steric Hindrance: The significant steric bulk from the ortho-methoxy and ortho-methyl groups slows down the reaction rate, making initiation sluggish compared to less substituted aryl bromides.[7]
Q2: How can I effectively activate the magnesium for this sterically hindered aryl bromide?
A2: Given the challenges with this substrate, a robust activation method is key. Simple methods like adding an iodine crystal may not be sufficient.
-
Mechanical Activation: Physically crushing the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere can break the oxide layer and expose fresh metal surfaces.[8] This is often a good first step.
-
Chemical Activation: Using a chemical activator is highly recommended. 1,2-Dibromoethane (DBE) is a very reliable choice.[9][10] DBE reacts with a small amount of the magnesium to form magnesium bromide and ethylene gas. The observation of bubbling is a clear sign that the magnesium is active and ready.[1] For particularly stubborn reactions, a small amount of diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium and scavenge any remaining water.[9][11]
The following workflow can help diagnose and solve initiation problems.
| Table 1: Comparison of Common Magnesium Activation Methods | | :--- | :--- | :--- | :--- | | Method | Mechanism | Advantages | Disadvantages/Considerations | | Iodine (I₂) Crystal | Reacts with Mg to form MgI₂, which etches the MgO layer.[1] | Simple to add; the disappearance of the violet color is a visual indicator. | Can be insufficient for less reactive halides. Iodine can also promote Wurtz coupling.[6] | | 1,2-Dibromoethane (DBE) | Reacts with Mg to form MgBr₂ and ethylene gas, cleaning the Mg surface.[1][10] | Highly reliable; gas evolution provides a clear sign of activation. | Introduces a small amount of MgBr₂ into the reaction. | | Mechanical Grinding | Physically breaks the MgO layer to expose fresh metal.[8] | No chemical byproducts are introduced. | Can be difficult to perform effectively on a larger scale. | | DIBAH | Reduces the MgO layer and scavenges trace H₂O.[9] | Very effective for difficult cases; allows for initiation at lower temperatures. | Introduces an aluminum byproduct that may need to be removed. |
Q3: Which solvent is better for this reaction: Diethyl Ether or Tetrahydrofuran (THF)?
A3: For 1-Bromo-2-methoxy-3,5-dimethylbenzene, Tetrahydrofuran (THF) is the strongly recommended solvent.
While diethyl ether is a traditional Grignard solvent, its low boiling point (34.6 °C) is a significant disadvantage for initiating reactions with sterically hindered or less reactive aryl halides. THF has a higher boiling point (66 °C) and superior solvating properties, which help to stabilize the Grignard reagent as it forms.[6][12] This enhanced solvation can be crucial for achieving a reasonable reaction rate and yield.
| Table 2: Comparison of Ethereal Solvents | | :--- | :--- | :--- | :--- | | Solvent | Boiling Point | Key Property | Recommendation for this Synthesis | | Diethyl Ether | 34.6 °C | Lower boiling point may not provide enough energy for initiation. | Not Recommended | | Tetrahydrofuran (THF) | 66 °C | Higher boiling point allows for gentle reflux to promote initiation; better at solvating and stabilizing the Grignard reagent.[12] | Highly Recommended |
Q4: My reaction mixture is turning dark, and I'm getting a low yield of my desired product after derivatization. What's happening?
A4: This is a classic sign of a significant side reaction, most likely Wurtz-type homocoupling .[13][14] In this reaction, the newly formed (2-methoxy-3,5-dimethylphenyl)magnesium bromide acts as a nucleophile and attacks a molecule of the starting material, 1-Bromo-2-methoxy-3,5-dimethylbenzene, to form a symmetric biaryl compound.
Minimizing Wurtz Coupling:
-
Slow Addition: Once the reaction has initiated, the aryl bromide must be added slowly and dropwise. This keeps the instantaneous concentration of the starting material low, minimizing the chance that it will encounter a molecule of the Grignard reagent.[15]
-
Dilution: Running the reaction under more dilute conditions can also reduce the frequency of bimolecular coupling reactions.
-
Temperature Control: While some heat may be needed for initiation, allowing the reaction to proceed at a gentle reflux without excessive heating can reduce the rate of the Wurtz side reaction.[2][15]
Experimental Protocols
Protocol 1: Optimized Formation of (2-methoxy-3,5-dimethylphenyl)magnesium bromide
This protocol assumes a ~50 mmol scale. Adjust volumes accordingly.
I. Materials and Equipment:
-
Reagents: 1-Bromo-2-methoxy-3,5-dimethylbenzene, Magnesium turnings (fresh), Anhydrous Tetrahydrofuran (THF), 1,2-Dibromoethane (DBE), Iodine (for titration).
-
Equipment: Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stirrer and stir bar, heating mantle, Schlenk line or inert gas manifold.
II. Preparation and Setup (Crucial Step):
-
Dry Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum.[5]
-
Inert Atmosphere: Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This ensures a completely anhydrous and inert environment.[7]
III. Procedure:
-
Magnesium Preparation: Place magnesium turnings (1.2 eq., ~60 mmol, ~1.46 g) into the cooled three-necked flask. Add a magnetic stir bar.
-
Activation: Add ~10 mL of anhydrous THF to the magnesium. Using a syringe, add a small amount of 1,2-dibromoethane (~3-5 mol%, ~0.3 mL). Gentle warming with a heat gun may be necessary to initiate activation, which is confirmed by the evolution of ethylene gas (bubbling).[16]
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 eq., 50 mmol, 10.75 g) in ~80 mL of anhydrous THF.
-
Add a small portion (~5-10 mL) of this solution to the activated magnesium. The reaction should initiate, indicated by a gentle reflux and the solution turning cloudy and gray/brown.[1][14]
-
Once initiation is confirmed, add the remaining aryl bromide solution dropwise over 30-60 minutes at a rate that maintains a steady but controlled reflux.[7]
-
-
Completion: After the addition is complete, continue to stir the mixture. If necessary, heat gently at reflux for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Use: Cool the resulting dark gray/brown solution to room temperature. The Grignard reagent is now ready for use in the subsequent reaction. It is best to use it promptly.
Protocol 2: Titration to Determine Grignard Concentration
It is highly recommended to determine the active concentration of your Grignard reagent before use.
-
Accurately weigh ~150-200 mg of iodine (I₂) into a dry flask under N₂ and dissolve it in ~5 mL of anhydrous THF.
-
Cool the iodine solution in an ice bath.
-
Slowly add the prepared Grignard solution via syringe to the iodine solution until the characteristic brown/violet color of I₂ just disappears.
-
Record the volume of Grignard solution added.
-
Calculate the molarity: Molarity = (moles of I₂) / (Liters of Grignard solution added).
References
-
Thorell, A., et al. (2015). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Thorell, A., et al. (2015). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Kaufman, T. S., et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
-
Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons. [Link]
-
Filo. (2025). Mechanism of reaction between dimethoxy ketone and Grignard reagent. Filo. [Link]
-
Westerhausen, M. (2019). Formation of side products via Wurtz‐type coupling. ResearchGate. [Link]
-
Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. Bartleby. [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
Alonso, F., et al. (2012). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings. NIH. [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. [Link]
-
Pearson+. (n.d.). Starting from bromobenzene and any other reagents and solvents. Pearson+. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Bartleby. (n.d.). Grignard Limiting Reagent Using Bromobenzene. Bartleby. [Link]
- Google Patents. (n.d.). Novel grignard reagents.
-
Homework.Study.com. (n.d.). Bromobenzene and diethyl ether are used in the formation of Grignard reagent. Study.com. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Unknown. (n.d.). The Grignard Reaction. Course Website. [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Organic Syntheses. [Link]
-
Bickelhaupt, F. M. (2016). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. [Link]
-
Chuit, C., et al. (2025). Formation of Grignard Reagents from Aryl Halides. ResearchGate. [Link]
-
Walborsky, H. M. (1984). Mechanism of Grignard Reagent Formation. ACS Publications. [Link]
-
Chojnowski, J. (2025). Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. [Link]
-
Richey, H. G. (2000). The Grignard Reagents. ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. OpenStax. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Rieke, R. D., et al. (2025). Low-Temperature Formation of Functionalized Grignard Reagents. ResearchGate. [Link]
-
Woerpel, K. A. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds. PubMed Central. [Link]
-
Professor Dave Explains. (2016). Practice Problem: Grignard Reactions. YouTube. [Link]
-
Guérinot, A., & Cossy, J. (2016). Coupling of alkyl halides with sterically hindered Grignard reagents. ResearchGate. [Link]
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- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
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- 10. echemi.com [echemi.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
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- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. Grignard Limiting Reagent Using Bromobenzene - 609 Words | Bartleby [bartleby.com]
preventing decomposition of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Welcome to the technical support center for 1-Bromo-2-methoxy-3,5-dimethylbenzene (CAS 65492-45-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling, storage, and use of this versatile chemical intermediate. Our goal is to ensure the integrity of your experiments by preventing the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing 1-Bromo-2-methoxy-3,5-dimethylbenzene?
A1: Proper storage is critical to maintain the stability of 1-Bromo-2-methoxy-3,5-dimethylbenzene. It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, refrigeration at 2-8°C is advisable. The container should be flushed with an inert gas like argon or nitrogen to minimize contact with air and moisture.
Q2: Is 1-Bromo-2-methoxy-3,5-dimethylbenzene sensitive to light?
Q3: What are the known incompatibilities for this compound?
A3: 1-Bromo-2-methoxy-3,5-dimethylbenzene should not be stored with strong oxidizing agents.[1] Additionally, it is prudent to avoid contact with strong acids and bases, as these can catalyze decomposition pathways. Keep it away from heat, sparks, and open flames.[1]
Q4: What is the expected shelf-life of 1-Bromo-2-methoxy-3,5-dimethylbenzene?
A4: Under recommended storage conditions (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable for an extended period. However, it is always recommended to re-analyze the purity of the compound if it has been in storage for a long time, especially if it is to be used in sensitive applications.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Issue 1: The compound has developed a yellow or brownish tint.
-
Possible Cause 1: Oxidation. Exposure to air can lead to the oxidation of the aromatic ring or the methoxy group, resulting in colored impurities.
-
Solution:
-
Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Ensure the storage container is properly sealed and has been flushed with an inert gas.
-
For critical applications, consider purifying the discolored material by column chromatography or distillation.
-
-
Possible Cause 2: Photodecomposition. Exposure to light, especially UV light, can cause the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent colored byproducts.
-
Solution:
-
Store the compound in an amber vial or wrap the container in aluminum foil.
-
Minimize exposure to ambient light during experimental setup.
-
Issue 2: My reaction is not proceeding as expected, and I suspect the starting material has degraded.
-
Possible Cause 1: Hydrolysis of the ether linkage. Trace amounts of acid can catalyze the cleavage of the methoxy group, leading to the formation of 2-bromo-3,5-dimethylphenol.
-
Troubleshooting Steps:
-
Analytical Verification: Analyze a small sample of your starting material by GC-MS or ¹H NMR to check for the presence of the corresponding phenol.
-
pH Neutralization: Ensure all solvents and reagents used in your reaction are neutral and free of acidic impurities. If necessary, pass solvents through a plug of neutral alumina.
-
-
Possible Cause 2: Presence of impurities from synthesis. Incomplete reaction or purification during the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene can result in residual starting materials or byproducts that may interfere with your reaction.
-
Troubleshooting Steps:
-
Purity Check: Confirm the purity of your starting material using appropriate analytical techniques (e.g., GC, HPLC, NMR).
-
Repurification: If significant impurities are detected, purify the compound before use.
-
Issue 3: I am observing unexpected peaks in my analytical data (GC-MS, LC-MS, NMR) after a reaction.
-
Possible Cause: Thermal Decomposition. Although generally stable at room temperature, prolonged exposure to high temperatures can cause decomposition. The C-Br and C-O bonds are the most likely sites for thermal cleavage.
-
Troubleshooting Steps:
-
Reaction Temperature: If your reaction is conducted at elevated temperatures, consider if the temperature is appropriate for the stability of the compound.
-
Byproduct Identification: Attempt to identify the unexpected peaks. Common degradation products could include 3,5-dimethylanisole (from hydrodebromination) or 2-bromo-3,5-dimethylphenol (from ether cleavage).
-
Potential Decomposition Pathways
Understanding the potential decomposition pathways is key to preventing them. The primary modes of degradation for 1-Bromo-2-methoxy-3,5-dimethylbenzene are illustrated below.
Caption: Potential decomposition pathways for 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Dissolve approximately 10-20 mg of 1-Bromo-2-methoxy-3,5-dimethylbenzene in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~6.9-7.1 (aromatic protons)
-
~3.8 (methoxy protons, -OCH₃)
-
~2.3 (methyl protons, -CH₃)
-
-
Analysis: Look for the appearance of new peaks, particularly a broad singlet in the phenolic region (δ 5-8 ppm), which could indicate the presence of 2-bromo-3,5-dimethylphenol.
Protocol 2: Neutralization of Glassware
To prevent acid-catalyzed decomposition, especially in sensitive reactions, ensure your glassware is free from acidic residues.
-
Wash glassware with a suitable detergent and rinse thoroughly with deionized water.
-
Rinse the glassware with a dilute solution of a weak base (e.g., 1% sodium bicarbonate solution).
-
Rinse again with deionized water and then with a suitable organic solvent (e.g., acetone or ethanol).
-
Dry the glassware in an oven at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and slows down potential side reactions. |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light Exposure | In the dark (Amber vial) | Prevents photodecomposition. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Avoids vigorous reactions and catalyzed decomposition.[1] |
References
Sources
Technical Support Center: Work-up Procedures for Reactions Involving 1-Bromo-2-methoxy-3,5-dimethylbenzene
Welcome to the technical support center for navigating the intricacies of reaction work-ups involving 1-bromo-2-methoxy-3,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for common synthetic transformations utilizing this versatile aryl bromide. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common issues encountered during the work-up of reactions with 1-bromo-2-methoxy-3,5-dimethylbenzene, providing explanations grounded in chemical principles.
Q1: After my Suzuki coupling reaction, I'm struggling to remove the palladium catalyst. What is the most effective method?
A1: Residual palladium is a frequent challenge in cross-coupling reactions. The choice of removal method depends on the nature of your product and the palladium species present. Here are some effective strategies:
-
Filtration through Celite®: This is a straightforward first step, particularly for heterogeneous catalysts like Pd/C or when the palladium has precipitated. Dilute your reaction mixture with a suitable solvent and pass it through a pad of Celite®.[1][2]
-
Aqueous Washes: Sometimes, a simple aqueous wash can remove a portion of the palladium salts.
-
Scavenger Resins: For homogeneous catalysts, scavenger resins are highly effective. These are solid supports with functional groups (like thiols or amines) that chelate palladium.[3][4] You would stir the crude product solution with the resin and then filter.
-
Activated Carbon: Treatment with activated carbon can also adsorb residual palladium. However, be aware that this can sometimes lead to the loss of your desired product.[4][5]
Q2: My Grignard reaction with 1-bromo-2-methoxy-3,5-dimethylbenzene is complete, but the work-up is messy, and I have a low yield. What could be going wrong?
A2: Grignard reactions require strict anhydrous conditions, and the work-up is critical for obtaining a good yield.[6][7] Common pitfalls include:
-
Incomplete Quenching: The reaction must be carefully quenched to protonate the alkoxide intermediate and neutralize any remaining Grignard reagent. A slow, dropwise addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method.[8] Using dilute acid (e.g., 1M HCl) is also common, but care must be taken with acid-sensitive functional groups.[9]
-
Emulsion Formation during Extraction: The magnesium salts formed during quenching can lead to emulsions. To break these up, you can add more brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
Hydrolysis of the Grignard Reagent: If your starting materials or solvent were not perfectly dry, a portion of your Grignard reagent would be quenched by water, reducing your yield.[7]
Q3: I performed a lithium-halogen exchange on 1-bromo-2-methoxy-3,5-dimethylbenzene followed by quenching with an electrophile. My TLC shows multiple spots. What are the likely side products?
A3: Lithium-halogen exchange is a powerful reaction but can be accompanied by side reactions.[10][11] Potential side products include:
-
Protonated Starting Material: If your electrophile is not reactive enough or if there are acidic protons in your reaction mixture, you may isolate 2-methoxy-1,3-dimethylbenzene.
-
Homocoupling Product (Wurtz-type coupling): The aryllithium intermediate can react with the starting aryl bromide to form a biaryl impurity.[12]
-
Products from Reaction with the Solvent: If THF is used as the solvent, the aryllithium can deprotonate it, leading to other byproducts.
Q4: What is the best solvent system for extracting my product after the work-up of a reaction with 1-bromo-2-methoxy-3,5-dimethylbenzene?
A4: The choice of extraction solvent depends on the polarity of your product. Given the structure of 1-bromo-2-methoxy-3,5-dimethylbenzene (a relatively nonpolar aromatic compound), common and effective extraction solvents include:
-
Diethyl ether (Et₂O): Excellent for less polar compounds.
-
Ethyl acetate (EtOAc): A good general-purpose solvent with slightly more polarity than ether.
-
Dichloromethane (DCM): A denser-than-water solvent that is effective for a wide range of organic compounds.
-
Toluene: Can be useful if your product has low solubility in other common solvents.
It is always recommended to perform a small-scale liquid-liquid extraction test to determine the optimal solvent for your specific product.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the work-up of common reactions involving 1-bromo-2-methoxy-3,5-dimethylbenzene.
Protocol 1: Work-up for a Suzuki Coupling Reaction
This protocol assumes the reaction was carried out in a solvent like dioxane/water with a palladium catalyst.
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[13]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or toluene.
-
Filtration (Optional): If a heterogeneous catalyst was used or if solids have precipitated, filter the mixture through a pad of Celite®. Wash the filter cake with the same organic solvent.[1][2]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water (to remove inorganic salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if an acidic work-up was used or to neutralize any acidic byproducts).
-
Brine (to aid in phase separation and remove residual water).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Work-up for a Grignard Reaction
This protocol outlines the quenching and extraction procedure for a reaction where 1-bromo-2-methoxy-3,5-dimethylbenzene was used to form a Grignard reagent.
-
Preparation of Quenching Solution: In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl) and cool it in an ice bath.
-
Quenching: Slowly and carefully add the Grignard reaction mixture dropwise to the cold NH₄Cl solution with vigorous stirring. This step is exothermic.[8]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[14]
-
Combine and Wash: Combine the organic extracts and wash with brine.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product, typically by column chromatography.
Data Presentation
The physical properties of the starting material are crucial for planning an effective work-up and purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | |
| Molecular Weight | 215.09 g/mol | |
| Appearance | Likely a solid or oil | Inferred from similar compounds |
| Boiling Point | ~259.5 °C at 760 mmHg | (for a structural isomer) |
| Melting Point | 24-25 °C | (for a structural isomer) |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, ethyl acetate) | General knowledge of similar organic molecules |
Visualizations
General Work-up Workflow
Caption: General experimental workflow for reaction work-up.
Troubleshooting Palladium Removal
Caption: Decision tree for palladium catalyst removal.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin.[Link]
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Bartleby.com. Hydrolysis Grignard Reactions and Reduction.[Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
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PubChem. 1-Bromo-2-methoxy-4,5-dimethylbenzene.[Link]
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National Institutes of Health. (2011). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety.[Link]
-
BYJU'S. Grignard Reagent.[Link]
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Chemguide. An Introduction to Grignard Reagents.[Link]
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Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.[Link]
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Organic Chemistry Portal. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes.[Link]
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ResearchGate. (2002). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups.[Link]
-
Organic Chemistry Portal. Grignard Reaction.[Link]
-
Reddit. (2021). Li Halogen Exchange?[Link]
-
University of California, Irvine. The Grignard Reaction.[Link]
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LookChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene.[Link]
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Royal Society of Chemistry. SUPPORTING INFORMATION.[Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.[Link]
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YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
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Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering.[Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Abstract
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-methoxy-3,5-dimethylbenzene. Moving beyond a simple data report, we delve into the rationale behind the observed and predicted spectral features through a rigorous comparative analysis with structurally related analogs. This document is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation. We will explore the synergistic and antagonistic electronic and steric effects of the bromo, methoxy, and methyl substituents on the aromatic proton environment. Furthermore, a comprehensive, field-tested protocol for sample preparation and data acquisition is provided to ensure the generation of high-quality, reproducible data.
Introduction: The Challenge of Polysubstituted Aromatics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining molecular structure.[1] For substituted benzene derivatives, ¹H NMR provides critical information on the number, environment, and connectivity of protons. However, in polysubstituted systems like 1-Bromo-2-methoxy-3,5-dimethylbenzene, the chemical shifts of aromatic protons are governed by a complex interplay of electronic effects (induction and resonance) and steric interactions from multiple substituents.[2][3]
Understanding these nuanced interactions is paramount for accurate spectral assignment. This guide dissects the ¹H NMR spectrum of the title compound by systematically comparing it against simpler, related molecules. This approach allows us to isolate the influence of each substituent—the electron-withdrawing but ortho/para-directing bromine[4][5][6], the strongly electron-donating methoxy group[2][7], and the weakly electron-donating methyl groups—providing a logical framework for structural confirmation.
Predicted ¹H NMR Spectral Analysis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Caption: Molecular structure of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Based on additivity rules and analysis of similar structures, the following ¹H NMR signals are predicted in a CDCl₃ solvent.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H₄ | ~6.8 - 7.0 | Singlet (s) | 1H | Located para to the electron-withdrawing Br and ortho to a CH₃ group. Experiences shielding from the methoxy group four bonds away. |
| H₆ | ~6.7 - 6.9 | Singlet (s) | 1H | Positioned ortho to the electron-withdrawing Br and meta to the other substituents. Expected to be the most deshielded aromatic proton. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Typical range for an aryl methoxy group.[8] Steric hindrance from the adjacent Br may cause a slight downfield shift. |
| -CH₃ (at C₃ & C₅) | ~2.2 - 2.4 | Singlet (s) | 6H | Standard chemical shift for methyl groups on an aromatic ring. The two methyl groups are chemically equivalent due to symmetry. |
A Comparative Approach to Spectral Assignment
The validity of our predictions can be reinforced by comparing the expected shifts with experimental data from simpler molecules. This comparison illuminates the specific electronic and steric contributions of each substituent.
The Foundational Scaffolds: Anisole and Bromobenzene
-
Anisole (Methoxybenzene): The methoxy group is a strong resonance donor, increasing electron density at the ortho (~6.88 ppm) and para (~6.92 ppm) positions, shielding them relative to benzene (~7.3 ppm).
-
Bromobenzene: Bromine is electronegative, inductively withdrawing electron density and deshielding all protons. However, its lone pairs participate in resonance, slightly shielding the ortho and para positions relative to the meta position. The ortho protons are most deshielded (~7.45 ppm) due to proximity to bromine.[6][9]
Isolating Substituent Effects
The table below compares the experimental ¹H NMR data of key analogs to deduce the incremental effects of the methoxy and bromo groups.
| Compound | Ar-H Chemical Shifts (δ, ppm) | -CH₃ Shifts (δ, ppm) | -OCH₃ Shift (δ, ppm) | Key Takeaway |
| 1-Bromo-3,5-dimethylbenzene [10][11] | ~7.08 (s, 1H), ~6.95 (s, 2H) | ~2.28 (s, 6H) | N/A | Provides the baseline shifts for the dimethylated aromatic core with bromine's influence. |
| 3,5-Dimethylanisole [12][13] | ~6.63 (s, 1H), ~6.55 (s, 2H) | ~2.29 (s, 6H) | ~3.78 (s, 3H) | Shows the strong shielding effect of the methoxy group on the aromatic protons compared to the bromo-analog. |
| 1,3-Dimethylbenzene (m-Xylene) [14] | ~7.09 (m, 3H), ~6.99 (s, 1H) | ~2.35 (s, 6H) | N/A | Represents the basic aromatic and methyl proton environment without the strong electronic effects of Br or OCH₃. |
Analysis: By comparing 1-Bromo-3,5-dimethylbenzene with 3,5-Dimethylanisole, we observe the significant deshielding effect of the bromine atom on the aromatic protons (shifts > 7.0 ppm vs. < 6.7 ppm). Conversely, the methoxy group in 3,5-Dimethylanisole strongly shields these protons. In our target molecule, these opposing electronic forces are at play. The methoxy group's shielding will counteract the bromine's deshielding, leading to the predicted aromatic signals in the ~6.7-7.0 ppm range. The methyl and methoxy proton signals are expected to remain in their characteristic regions.
Field-Validated Protocol for ¹H NMR Data Acquisition
Achieving high-quality, interpretable NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[15][16] The following protocol is a self-validating system designed for robustness and reproducibility.
Step-by-Step Experimental Workflow
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Methodology:
-
Sample Preparation:
-
Weighing: Accurately weigh 5-20 mg of 1-Bromo-2-methoxy-3,5-dimethylbenzene into a clean, dry vial.[15][16]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for nonpolar to moderately polar organic molecules.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent line broadening.[16][17] The final sample height in the tube should be ~4-5 cm.[15][16]
-
-
Spectrometer Setup and Data Acquisition:
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[15]
-
Acquisition Parameters: For a standard, semi-quantitative ¹H spectrum, the following parameters are recommended.[18][19][20][21]
-
Pulse Program: A standard one-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Pulse Angle: Use a 30° or 45° pulse angle instead of 90° when acquiring multiple scans to allow for faster repetition without saturating the signals, ensuring more accurate integration.[18][19]
-
Acquisition Time (AQ): Set to 3-4 seconds. This duration is sufficient to capture the decay of the signal (FID) for small molecules, ensuring good digital resolution.[18][19]
-
Relaxation Delay (D1): A delay of 1.5-2.0 seconds is typically adequate for most protons in small molecules to return to equilibrium.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
-
-
-
Data Processing:
-
Fourier Transform (FT): Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Calibration: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
-
Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (1H, 1H, 3H, 6H).
-
Conclusion
The ¹H NMR spectrum of 1-Bromo-2-methoxy-3,5-dimethylbenzene is a clear illustration of competing substituent effects on an aromatic ring. By predicting the spectrum and then validating those predictions through a systematic comparison with simpler analogs, we can confidently assign the chemical shifts of the aromatic and aliphatic protons. The methoxy group acts as a powerful shielding agent, while the bromine atom provides a deshielding counter-influence, resulting in a unique spectral fingerprint. Adherence to the detailed experimental protocol provided ensures that researchers can reliably generate high-resolution data for this and other complex substituted aromatic compounds, facilitating accurate and unambiguous structural elucidation.
References
- Acquiring 1H and 13C Spectra. (2018). NMR Spectroscopy in Pharmaceutical Analysis.
-
Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. (n.d.). PubMed. [Link]
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A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). PubMed. [Link]
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How To Prepare And Run An NMR Sample. (2025). Alwsci. [Link]
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Optimized Default 1H Parameters. (2020). University of Missouri-St. Louis NMR Facility. [Link]
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Basic NMR Concepts. (n.d.). Boston University. [Link]
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CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. (n.d.). Canadian Journal of Chemistry. [Link]
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The Acquisition Parameters. (n.d.). UW-Madison Chemistry. [Link]
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Benzene, 1-bromo-3,5-dimethyl-. (n.d.). PubChem. [Link]
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NMR Sample Preparation. (n.d.). Western University. [Link]
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CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. (n.d.). Canadian Science Publishing. [Link]
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How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts. [Link]
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Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph. [Link]
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anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. (n.d.). PubMed. [Link]
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Sample Preparation. (n.d.). University College London. [Link]
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Methoxy groups just stick out. (n.d.). ACD/Labs. [Link]
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3,5-Dimethylanisole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Chemical shifts. (n.d.). University of Regensburg. [Link]
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The Proton Resonance Spectra of the Methoxybenzenes. (n.d.). ACS Publications. [Link]
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1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [Link]
-
Chemical Shift Tables in Silverstein. (2024). YouTube. [Link]
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- 11. 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene [sigmaaldrich.com]
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Navigating the Landscape of Polysubstituted Aryl Halides: A Comparative Guide to Alternatives for 1-Bromo-2-methoxy-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of the right building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This guide is designed for the discerning researcher who is contemplating the use of the specific, yet less common, reagent 1-Bromo-2-methoxy-3,5-dimethylbenzene . While the unique substitution pattern of this molecule offers potential for novel structural motifs, its limited commercial availability and sparse literature footprint necessitate a thorough evaluation of viable alternatives.
This document provides a deep dive into the functional landscape of this reagent, primarily in the context of palladium-catalyzed cross-coupling reactions. We will explore structurally similar and functionally equivalent alternatives, offering a comparative analysis of their reactivity, accessibility, and performance in key synthetic transformations. By understanding the nuances of these alternatives, researchers can make informed decisions to accelerate their research and development programs.
The Subject of Inquiry: 1-Bromo-2-methoxy-3,5-dimethylbenzene
The molecule at the heart of our discussion, 1-Bromo-2-methoxy-3,5-dimethylbenzene, presents an interesting substitution pattern. The ortho-methoxy group can influence the electronic and steric environment of the bromine atom, potentially modulating its reactivity in cross-coupling reactions. The two methyl groups contribute to the overall lipophilicity and steric bulk of the molecule.
A survey of common chemical suppliers and literature databases indicates that this specific isomer is not as readily available as other polysubstituted bromobenzenes. This scarcity necessitates a consideration of either a de novo synthesis or the use of more accessible alternatives.
Core Applications: The Power of Palladium-Catalyzed Cross-Coupling
Aryl bromides are workhorse reagents in modern organic synthesis, largely due to their utility in palladium-catalyzed cross-coupling reactions. The two most prominent of these reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are fundamental to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[3]
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[2] The general catalytic cycle is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[1][4] This reaction enables the formation of a C-N bond between an aryl halide and a primary or secondary amine.[5] The catalytic cycle shares mechanistic similarities with the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
A Comparative Analysis of Alternative Reagents
Given the synthetic utility of the target scaffold, we will now compare 1-Bromo-2-methoxy-3,5-dimethylbenzene with several commercially available and synthetically accessible alternatives. The comparison will focus on their structural similarities and expected reactivity in the aforementioned cross-coupling reactions.
| Reagent | Structure | Key Features & Considerations |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | Chemical structure of 1-Bromo-2-methoxy-3,5-dimethylbenzene | Topic of Interest. Ortho-methoxy group may influence reactivity. Limited availability. |
| 1-Bromo-3,5-dimethylbenzene | Chemical structure of 1-Bromo-3,5-dimethylbenzene | Lacks the methoxy group, resulting in a different electronic profile. Readily available.[6] |
| 2-Bromo-1,3-dimethylbenzene | Chemical structure of 2-Bromo-1,3-dimethylbenzene | Isomeric to 1-Bromo-3,5-dimethylbenzene. Steric hindrance from two ortho-methyl groups can impact reactivity.[7] |
| 1-Bromo-3,5-dimethoxybenzene | Chemical structure of 1-Bromo-3,5-dimethoxybenzene | Two methoxy groups significantly alter the electronics of the aromatic ring. A common building block.[8] |
| 1-Bromo-2-methoxy-4,5-dimethylbenzene | Chemical structure of 1-Bromo-2-methoxy-4,5-dimethylbenzene | A positional isomer of the target compound. The relative positions of the substituents will lead to different product isomers.[9] |
Experimental Protocols: A Practical Guide
The following protocols are provided as a general starting point for researchers looking to employ these types of reagents in Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Workflow Diagram:
Sources
- 1. 1-Bromo-3,5-dimethoxybenzene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 [jsynthchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. 1-Bromo-3,5-dimethylbenzene | CAS#:556-96-7 | Chemsrc [chemsrc.com]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-Bromo-2-methoxy-4,5-dimethylbenzene | C9H11BrO | CID 12617740 - PubChem [pubchem.ncbi.nlm.nih.gov]
yield comparison for different synthetic routes to 1-Bromo-2-methoxy-3,5-dimethylbenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a cornerstone of molecular design and discovery. 1-Bromo-2-methoxy-3,5-dimethylbenzene, a key building block in various synthetic endeavors, presents a unique challenge due to its specific substitution pattern. This guide provides an in-depth comparison of the primary synthetic pathways to this valuable intermediate, supported by experimental data and mechanistic insights to inform your selection of the most appropriate route.
Introduction to 1-Bromo-2-methoxy-3,5-dimethylbenzene
1-Bromo-2-methoxy-3,5-dimethylbenzene is a halogenated aromatic hydrocarbon with a distinct substitution pattern that makes it a versatile intermediate in organic synthesis. Its utility is particularly noted in the construction of more complex molecular architectures, where the bromo and methoxy functionalities can be further elaborated through various cross-coupling reactions and other transformations. The strategic placement of the methyl groups also influences the steric and electronic properties of the molecule, making it a valuable synthon for targeted applications.
This guide will explore the two most viable synthetic strategies for obtaining 1-Bromo-2-methoxy-3,5-dimethylbenzene: direct electrophilic bromination and the Sandmeyer reaction. Each route will be dissected in terms of its chemical logic, experimental protocol, and, most critically, its achievable yield.
Route 1: Electrophilic Aromatic Bromination of 2-methoxy-1,3-dimethylbenzene
The direct bromination of an aromatic ring is often the most straightforward approach to introduce a bromine substituent. In this case, the starting material would be 2-methoxy-1,3-dimethylbenzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring.
Mechanistic Considerations
The methoxy group is a powerful ortho-, para-director due to its ability to donate electron density through resonance. The two methyl groups are also activating and ortho-, para-directing. The desired product requires bromination at the C1 position, which is ortho to the methoxy group and meta to both methyl groups. However, this position is sterically hindered by the adjacent methoxy and a methyl group. The alternative ortho position to the methoxy group (C6) and the para position to one of the methyl groups (C4) are also potential sites for bromination. Therefore, achieving high selectivity for the desired isomer can be challenging and often results in a mixture of products.
Experimental Protocol
A typical procedure for the bromination of an activated aromatic ring involves the use of a brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent.
Step-by-step methodology:
-
Dissolve 2-methoxy-1,3-dimethylbenzene in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.
-
Cool the reaction mixture in an ice bath to control the exothermicity of the reaction.
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the reaction mixture with constant stirring.
-
If required, add a catalytic amount of a Lewis acid.
-
Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine.
-
Perform an aqueous workup to remove inorganic byproducts.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate the desired isomer.
Yield and Limitations
Route 2: The Sandmeyer Reaction of 2-methoxy-3,5-dimethylaniline
The Sandmeyer reaction offers a more regioselective approach to the synthesis of aryl halides.[1][2] This classic transformation involves the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with a halide, in this case, bromide.[1][2] The key advantage of this method is that the position of the incoming bromine atom is predetermined by the position of the amine group in the starting material.
Mechanistic Considerations
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] The first step is the formation of a diazonium salt from the corresponding aniline using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) bromide solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired aryl bromide and regenerating the copper(I) catalyst.[2]
Experimental Protocol
The synthesis via the Sandmeyer reaction is a two-step process starting from 2-methoxy-3,5-dimethylaniline.
Part A: Synthesis of 2-methoxy-3,5-dimethylaniline (Not detailed here, but would typically involve nitration of 2,6-dimethylanisole followed by reduction).
Part B: Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2-methoxy-3,5-dimethylaniline in an aqueous solution of a strong acid (e.g., hydrobromic acid or sulfuric acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is often gently warmed to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product, typically by distillation or column chromatography.
-
Yield and Advantages
The Sandmeyer reaction generally provides good to excellent yields of aryl halides with high regioselectivity. For the synthesis of 1-bromo-3,4,5-trimethoxybenzene via a similar Sandmeyer reaction, a yield of about 87.5% has been reported.[3] This suggests that a comparable yield can be expected for the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene, provided the starting aniline is readily available. The primary advantage of this route is the unambiguous placement of the bromine atom, which avoids the formation of isomeric byproducts and simplifies purification.
Comparative Summary
| Feature | Route 1: Electrophilic Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-methoxy-1,3-dimethylbenzene | 2-methoxy-3,5-dimethylaniline |
| Regioselectivity | Potentially low, mixture of isomers | High, determined by amine position |
| Typical Yield | Low to Moderate (isomer separation required) | Good to Excellent |
| Key Advantage | One-step transformation | High regioselectivity, clean reaction |
| Key Disadvantage | Formation of multiple isomers | Requires synthesis of the starting aniline |
| Purification | Often requires careful chromatography | Generally straightforward |
Visualization of Synthetic Workflows
To further clarify the two synthetic approaches, the following diagrams illustrate the reaction workflows.
Caption: Comparative workflows for the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Conclusion and Recommendation
For the synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene, the Sandmeyer reaction (Route 2) is the recommended approach for researchers seeking high yields and regiochemical purity. While it requires the prior synthesis of the corresponding aniline, the clean conversion to the desired product and the avoidance of a difficult isomeric separation make it a more efficient and reliable method in the long run.
The direct electrophilic bromination (Route 1) may be considered for rapid, small-scale synthesis where the isolation of the desired product from a mixture is feasible, or for exploratory studies. However, for scale-up and applications requiring high purity, the Sandmeyer reaction offers a clear advantage.
This guide provides a framework for selecting the optimal synthetic route based on the specific needs of your research. Careful consideration of the factors outlined herein will contribute to the successful and efficient synthesis of this important chemical intermediate.
References
-
Wikipedia. Sandmeyer reaction. [Link]
- L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21).
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National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. [Link]
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validation of 1-Bromo-2-methoxy-3,5-dimethylbenzene structure by spectroscopy
An In-Depth Technical Guide to the Spectroscopic Validation of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Authored by: A Senior Application Scientist
Introduction: The Imperative of Isomeric Purity in Research and Development
In the realm of chemical synthesis, particularly within drug development and materials science, the precise atomic arrangement within a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in connectivity—can exhibit vastly different biological activities, toxicological profiles, and material properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity and product safety.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural validation of 1-Bromo-2-methoxy-3,5-dimethylbenzene . We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. By comparing the expected data for the target compound with that of its plausible isomers, this guide establishes a self-validating protocol for researchers to confirm the identity and purity of their synthesized material with high confidence.
The Analytical Gauntlet: A Multi-Pronged Spectroscopic Approach
No single analytical technique is sufficient to definitively prove a chemical structure. A robust validation relies on the convergence of data from multiple, orthogonal methods. Here, we employ a standard suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Caption: The multi-technique approach for structural elucidation.
Part 1: Analysis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Predicted Spectroscopic Signature
Before analyzing experimental data, we must first predict the spectral signature based on the known principles of spectroscopy. This theoretical framework is essential for interpreting the results correctly.
Caption: Structure of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
¹H NMR Spectroscopy: The Proton Fingerprint
Proton NMR provides the most direct insight into the electronic environment and connectivity of hydrogen atoms. For our target molecule, we expect the following signals:
-
Aromatic Protons: The benzene ring has two remaining protons. Due to the substitution pattern, they are in different chemical environments and are not adjacent, so they will appear as two distinct singlets. Their chemical shifts are influenced by the opposing effects of the electron-donating methoxy/methyl groups (shielding, upfield shift) and the electron-withdrawing bromo group (deshielding, downfield shift).
-
Methoxy Protons: The three protons of the -OCH₃ group are equivalent and will appear as a sharp singlet. This signal is typically found in the 3.5-4.0 ppm range.
-
Methyl Protons: The two methyl groups on the ring are chemically distinct. One is ortho to the bromine, and the other is ortho to the methoxy group. Therefore, they should appear as two separate singlets, each integrating to 3 protons.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.0-7.2 | Singlet | 1H | Ar-H | Aromatic proton adjacent to the bromo and a methyl group. |
| ~6.8-7.0 | Singlet | 1H | Ar-H | Aromatic proton between two methyl groups. |
| ~3.85 | Singlet | 3H | -OCH₃ | Methoxy group protons, deshielded by the oxygen atom. |
| ~2.35 | Singlet | 3H | Ar-CH₃ | Methyl group protons adjacent to the methoxy group. |
| ~2.30 | Singlet | 3H | Ar-CH₃ | Methyl group protons adjacent to the bromo group. |
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy reveals the number of unique carbon atoms and provides information about their chemical environment.
-
Aromatic Carbons: With no plane of symmetry, all six carbons in the benzene ring are chemically unique and should produce six distinct signals in the aromatic region (~110-160 ppm). The carbon directly attached to the bromine (C-Br) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the oxygen (C-O) will be significantly deshielded and shifted downfield.
-
Aliphatic Carbons: Three additional signals are expected in the aliphatic region: one for the methoxy carbon (~55-60 ppm) and two distinct signals for the two non-equivalent methyl carbons (~15-25 ppm).
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Signal Count | Chemical Shift Region (δ, ppm) | Assignment |
|---|---|---|
| 6 | 110 - 160 | Aromatic carbons (C1-C6) |
| 1 | 55 - 60 | Methoxy carbon (-OCH₃) |
| 2 | 15 - 25 | Methyl carbons (Ar-CH₃) |
| 9 | Total Unique Carbons | |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is ideal for identifying the functional groups present in a molecule.
-
C-H Stretching: Expect to see sharp peaks just above 3000 cm⁻¹ for aromatic C-H stretches and just below 3000 cm⁻¹ for aliphatic C-H stretches from the methyl and methoxy groups.
-
C=C Aromatic Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-O Stretching: A strong, distinct peak corresponding to the aryl-alkyl ether C-O stretch should appear in the 1200-1275 cm⁻¹ range.
-
C-H Bending (Out-of-Plane): The substitution pattern on the ring is key. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic C-H out-of-plane bending vibrations are expected in the 800-900 cm⁻¹ region, which can be a powerful diagnostic tool.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation, further structural clues.
-
Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 214 and 216. This isotopic signature is definitive proof of the presence of a single bromine atom.
-
Key Fragments: Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 199/201, or the loss of a formaldehyde (CH₂O) from the methoxy group.
Part 2: The Comparison - Ruling Out Isomeric Alternatives
The true power of this analytical workflow is demonstrated when comparing the expected data for our target compound against plausible isomers that could arise from the synthesis.
Alternative 1: 1-Bromo-4-methoxy-3,5-dimethylbenzene
This isomer is a common potential byproduct depending on the synthetic route. Its high degree of symmetry provides a stark spectroscopic contrast to our target molecule.
Caption: Structure of Isomer 2.
-
Distinguishing Spectroscopic Features:
-
¹H NMR: This isomer also lacks symmetry, but the electronic environment of the two aromatic protons is different from our target. We would still expect two aromatic singlets, but their chemical shifts would differ due to the change in proximity to the bromo and methoxy groups. The key distinction lies in the relative positions of the substituents, which subtly alters the shielding/deshielding effects.
-
¹³C NMR: Like the target, this isomer would show 9 unique carbon signals. However, the precise chemical shifts, particularly for the substituted aromatic carbons (C-Br and C-O), would be different. Two-dimensional NMR techniques like HMBC and HSQC would be required to definitively assign these shifts and distinguish it from the target if ¹H NMR is ambiguous.
-
Comparative Data Summary
The following table provides a clear, at-a-glance comparison of the key differentiating spectroscopic features.
Table 3: Spectroscopic Comparison of Isomers
| Feature | Target: 1-Bromo-2-methoxy-3,5-dimethylbenzene | Isomer 1: 1-Bromo-4-methoxy-3,5-dimethylbenzene | Isomer 2: 2-Bromo-1-methoxy-3,5-dimethylbenzene |
|---|---|---|---|
| ¹H Aromatic Signals | 2 singlets (1H each) | 1 singlet (2H) | 2 singlets (1H each) |
| ¹H Methyl Signals | 2 singlets (3H each) | 1 singlet (6H) | 2 singlets (3H each) |
| Total ¹³C Signals | 9 | 6 | 9 |
| MS [M]⁺/[M+2]⁺ | Yes (m/z 214/216) | Yes (m/z 214/216) | Yes (m/z 214/216) |
As the table clearly shows, a simple ¹H NMR spectrum is sufficient to easily distinguish the target compound from the highly symmetric Isomer 1. While ¹H NMR alone might be challenging for differentiating from Isomer 2, the combination of ¹³C NMR and potentially 2D-NMR experiments provides the necessary data for unambiguous confirmation.
Part 3: Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standard operating procedures should be employed.
Workflow Diagram
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of Ortho, Meta, and Para Isomers
For researchers and professionals in drug development and chemical synthesis, understanding the subtle yet profound differences in the reactivity of aromatic isomers is not merely academic; it is fundamental to predicting reaction outcomes, designing synthetic routes, and ultimately, discovering new molecular entities. The substitution pattern on a benzene ring—be it ortho (1,2), meta (1,3), or para (1,4)—dictates the electronic and steric environment of the molecule, thereby governing its behavior in chemical transformations. This guide provides an in-depth comparison of isomer reactivity, grounded in mechanistic principles and supported by experimental data.
Part 1: Electrophilic Aromatic Substitution (EAS) - The Canonical Reaction
Electrophilic Aromatic Substitution (EAS) is the cornerstone of aromatic chemistry. The reaction's regioselectivity is powerfully dictated by the substituent already present on the ring. This substituent can either activate the ring, making it more reactive than benzene, or deactivate it.[1] More importantly, it directs incoming electrophiles to specific positions.
The Causality Behind Directing Effects: Intermediate Stability
The directing effect of a substituent is not arbitrary; it is a direct consequence of the stability of the carbocation intermediate (the σ-complex or arenium ion) formed during the reaction.[2][3] Substituents that stabilize this intermediate will accelerate the reaction and dictate the position of attack.
-
Activating, Ortho/Para-Directing Groups: These groups donate electron density to the ring, either through resonance (+R effect) or induction (+I effect). Examples include -OH, -OR, -NH₂, and alkyl groups (-R). When an electrophile attacks at the ortho or para position, a key resonance structure places the positive charge on the carbon bearing the substituent. This allows the activating group to directly delocalize the charge, significantly stabilizing the intermediate.[4][5] This stabilization is absent in the meta-attack intermediate.
-
Deactivating, Meta-Directing Groups: These groups withdraw electron density from the ring (-R or -I effect), such as -NO₂, -CN, -COR, and -SO₃H.[6][7] They deactivate all positions on the ring, but they deactivate the ortho and para positions the most. This is because the intermediates from ortho and para attack feature a highly unfavorable resonance structure where the positive charge is placed adjacent to the already electron-deficient carbon attached to the withdrawing group.[5][7] The meta-attack intermediate avoids this destabilizing arrangement, making it the least disfavored pathway.
-
Halogens (A Special Case): Halogens are weakly deactivating yet are ortho/para-directing. Their inductive effect (-I) withdraws electron density, deactivating the ring. However, their resonance effect (+R) involving lone pairs can stabilize the carbocation intermediate during ortho and para attack, making these pathways more favorable than meta attack.[4][6]
Caption: Stability of σ-complex intermediates in EAS.
Quantitative Data: Nitration of Toluene
The nitration of substituted benzenes is a well-studied EAS reaction that provides clear quantitative data on isomer distribution.[3] Toluene, with its electron-donating methyl group (-CH₃), is activated towards nitration and directs incoming electrophiles to the ortho and para positions.
| Compound | Relative Rate (vs. Benzene=1) | Ortho (%) | Meta (%) | Para (%) |
| Benzene | 1 | - | - | - |
| Toluene | 25 | 58.5 | 4.5 | 37 |
| t-Butylbenzene | 16 | 16 | 8 | 75 |
Data compiled from various sources for nitration reactions.[8]
Field Insights:
-
Statistical vs. Steric Factors: While there are two ortho positions to every one para position, the ortho/para ratio is rarely 2:1. For toluene, the ratio is approximately 1.6:1. This deviation is due to steric hindrance: the methyl group partially blocks the adjacent ortho positions from the incoming electrophile.[9]
-
Bulky Groups Enhance Para Selectivity: As the size of the activating alkyl group increases from methyl to tert-butyl, steric hindrance at the ortho position becomes severe. This dramatically shifts the product distribution in favor of the more accessible para isomer.[8][10]
Experimental Protocol: Microscale Nitration of Toluene
This protocol provides a self-validating workflow for observing the directing effects in an EAS reaction. The use of microscale techniques minimizes waste and enhances safety.
Objective: To synthesize nitrotoluene isomers from toluene and analyze the product distribution.
Materials:
-
Toluene (C₇H₈)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Conical vials, Pasteur pipettes, TLC plates, GC-MS instrument
Procedure:
-
Preparation of Nitrating Mixture (Caution!): In a 5 mL conical vial placed in an ice bath, carefully add 0.5 mL of concentrated H₂SO₄. Slowly, with constant swirling, add 0.5 mL of concentrated HNO₃. Keep the mixture cold.
-
Reaction Setup: In a separate 5 mL conical vial, add 0.5 mL of toluene. Place this vial in the ice bath as well.
-
Addition: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the toluene over a period of 10 minutes. Swirl the reaction vial continuously in the ice bath.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 20 minutes.
-
Workup: Add 2 mL of ice-cold water to the vial. A two-phase system should form. Remove the lower aqueous layer using a pipette.
-
Neutralization: Wash the organic layer by adding 2 mL of 5% NaHCO₃ solution. Mix gently, allow the layers to separate, and remove the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry vial and add a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: Carefully decant the dried organic layer. Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of ortho-, meta-, and para-nitrotoluene.
Caption: Experimental workflow for the microscale nitration of toluene.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic substitution under specific conditions. The reactivity of isomers in SNAr is starkly different from that in EAS and is once again dictated by the stability of a key intermediate.
The SNAr Mechanism and the Meisenheimer Complex
For SNAr to occur, two conditions must generally be met:
-
The ring must be substituted with at least one powerful electron-withdrawing group (EWG), typically -NO₂.
-
There must be a good leaving group (usually a halogen).
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex .[11][12] The stability of this complex is the key to the reaction's feasibility.
-
Ortho/Para vs. Meta Reactivity: An EWG like a nitro group can only stabilize the negative charge of the Meisenheimer complex through resonance when it is positioned ortho or para to the site of nucleophilic attack.[12] In these positions, a resonance structure places the negative charge directly on the carbon attached to the EWG, allowing the nitro group to delocalize it.[11] If the EWG is in the meta position, no such resonance stabilization is possible, rendering the Meisenheimer complex significantly less stable and the reaction much slower or non-existent.
Caption: SNAr mechanism via a stabilized Meisenheimer complex.
Quantitative Data: Reactivity of Chloronitrobenzene Isomers
Experimental data clearly shows the enhanced reactivity of ortho and para isomers in SNAr reactions.
| Isomer | Relative Rate of Reaction with Piperidine |
| p-Chloronitrobenzene | 7 x 10¹⁰ |
| o-Chloronitrobenzene | 3 x 10¹⁰ |
| m-Chloronitrobenzene | 1 |
| Chlorobenzene | ~0 |
Relative rates are approximate and compiled for illustrative purposes.
Field Insights:
-
The presence of the nitro group in the ortho or para position provides a massive rate acceleration compared to the meta isomer or unsubstituted chlorobenzene.[11][13]
-
The ortho isomer is slightly less reactive than the para isomer, which can be attributed to steric hindrance from the nitro group impeding the approaching nucleophile.
-
Some studies have found the reactivity of ortho and para isomers to be nearly identical under certain conditions, suggesting that the electronic stabilization of the intermediate is the dominant factor.[14][15]
Part 3: The "Ortho Effect" - When Proximity Changes the Rules
The "ortho effect" is a general term for the collection of special properties observed in ortho-substituted benzene derivatives that cannot be explained by simple electronic or steric arguments that apply to their meta and para counterparts.[16][17] This effect arises from the close proximity of the two substituent groups, leading to unique intramolecular interactions.
-
Acidity of Benzoic Acids: Any group, whether electron-donating or -withdrawing, placed in the ortho position of benzoic acid generally increases its acidity compared to the meta and para isomers and benzoic acid itself.[17] The causal mechanism is steric inhibition of resonance. The ortho substituent forces the -COOH group to twist out of the plane of the benzene ring. This rotation disrupts resonance between the carboxyl group and the ring, but it critically stabilizes the resulting carboxylate anion (-COO⁻) by preventing its resonance with the ring, thus making the parent acid a stronger proton donor.[16][18]
-
Basicity of Anilines: Conversely, an ortho substituent almost always decreases the basicity of anilines.[16] This is due to two factors: 1) steric hindrance from the ortho group physically obstructs the lone pair on the nitrogen from accepting a proton, and 2) the bulky groups prevent effective solvation of the resulting conjugate acid (the anilinium ion), making it less stable.[19]
Conclusion: A Framework for Prediction
The reactivity of an aromatic isomer is a predictable outcome of the interplay between electronic and steric factors. For the drug development professional and the synthetic chemist, a deep understanding of these principles is paramount.
-
Intermediate Stability is Key: Whether it's the positively charged σ-complex in EAS or the negatively charged Meisenheimer complex in SNAr, the stability of the reaction intermediate determines the favored isomer and the reaction rate.
-
Electronic Effects Dictate the Position: Activating groups direct ortho/para in EAS by stabilizing the intermediate through resonance or induction. Deactivating groups direct meta by making the ortho/para intermediates prohibitively unstable. In SNAr, electron-withdrawing groups are essential for stabilizing the carbanion and are only effective in the ortho and para positions.
-
Steric Effects Fine-Tune the Ratio: Steric hindrance can modulate product ratios, often favoring the less crowded para position over the ortho position, especially with bulky substituents.
-
Proximity Can Override Trends: The "ortho effect" serves as a crucial reminder that when substituents are adjacent, unique intramolecular interactions can lead to reactivity patterns that defy general trends.
By grounding predictions in these fundamental mechanistic principles, researchers can more effectively design synthetic strategies, control reaction outcomes, and accelerate the discovery process.
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Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
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Chemistry Steps. Ortho, Para, Meta Directors in EAS. [Link]
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NIH National Library of Medicine. Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. [Link]
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NIH National Library of Medicine. Dynamics and the Regiochemistry of Nitration of Toluene. [Link]
-
PNAS. Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. [Link]
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Vedantu. p-Chloronitrobenzene undergoes nucleophile substitution faster than chlorobenzene. Explain.. [Link]
-
NIH National Library of Medicine. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Filo. Justify why the ortho/para ratio in nitration of toluene is not 1:1.... [Link]
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Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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ResearchGate. (PDF) Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η-Coordination: Role of Meisenheimer Intermediate Coordination Ability. [Link]
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-
Science.gov. undergraduate organic laboratory: Topics by Science.gov. [Link]
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-
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A Cost-Benefit Analysis of 1-Bromo-2-methoxy-3,5-dimethylbenzene in Synthetic Chemistry
Introduction
In the landscape of pharmaceutical and materials science research, the selection of building blocks for molecular synthesis is a critical decision, balancing cost, reactivity, and the desired structural outcome. 1-Bromo-2-methoxy-3,5-dimethylbenzene is a polysubstituted aryl bromide offering a unique combination of steric and electronic properties. Its utility lies in its potential as a precursor for complex molecular architectures, where the bromine atom serves as a handle for cross-coupling reactions, and the methoxy and dimethyl substituents influence the molecule's conformation and reactivity.
This guide presents a comprehensive cost-benefit analysis of 1-Bromo-2-methoxy-3,5-dimethylbenzene for researchers, scientists, and drug development professionals. We will objectively compare its performance and cost against viable alternatives, supported by experimental data and detailed protocols. The central thesis of this guide is that while 1-Bromo-2-methoxy-3,5-dimethylbenzene may present a higher initial procurement cost, its true value is realized in specific synthetic applications where its unique substitution pattern is either essential for the target structure or offers unforeseen advantages in reaction outcomes.
I. The Cost Component: A Two-Fold Analysis
A thorough cost analysis extends beyond the supplier's price tag. It must encompass both the direct cost of procurement and the indirect costs associated with its synthesis if a commercially available source is not viable or cost-effective for large-scale applications.
Direct Cost Comparison
The commercial availability and price of 1-Bromo-2-methoxy-3,5-dimethylbenzene and its logical alternatives are summarized below. The alternatives chosen for comparison are 1-Bromo-3,5-dimethoxybenzene, which shares the methoxy substituents but lacks the additional methyl groups, and 1-Bromo-3,5-dimethylbenzene, which has a similar substitution pattern but lacks the ortho-methoxy group.
| Compound | CAS Number | Supplier Example & Price (USD/g) | Molar Cost (USD/mol) |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | 65492-45-7 | Sunway Pharm Ltd.: $272.00/g | ~$58,501 |
| 1-Bromo-3,5-dimethoxybenzene | 20469-65-2 | Thermo Scientific Chemicals: $3.63/g | ~$788 |
| 1-Bromo-3,5-dimethylbenzene | 556-96-7 | Strem Catalog: $1.44/g | ~$266 |
As the data indicates, 1-Bromo-2-methoxy-3,5-dimethylbenzene is significantly more expensive on a per-gram and per-mole basis than its less substituted counterparts. This high direct cost necessitates a careful evaluation of its synthetic benefits to justify its use.
Indirect Cost: A Plausible Synthetic Route
Given the high commercial price, an in-house synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene may be a more economical option for larger quantities. A plausible two-step synthesis starting from the readily available 2,4,6-trimethylphenol is outlined below.
Caption: Proposed synthetic pathway for 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Cost Estimation of In-House Synthesis:
To approximate the cost of this synthesis, we consider the prices of the starting materials:
-
2,4,6-Trimethylphenol: ~$1.36/g (Sigma-Aldrich)[1]
-
Dimethyl Sulfate: ~$0.15/mL (The Lab Depot)[2]
-
N-Bromosuccinimide (NBS): ~$0.12/g (Sigma-Aldrich)[3]
Assuming high-yielding reactions (O-methylation and bromination of activated rings are typically efficient), the cost of synthesizing 1-Bromo-2-methoxy-3,5-dimethylbenzene in-house would be substantially lower than its commercial price, making this a viable strategy for cost management in larger-scale campaigns.
II. The Benefit Analysis: Performance in Key Synthetic Transformations
The justification for using a premium-priced reagent lies in its performance. The unique substitution pattern of 1-Bromo-2-methoxy-3,5-dimethylbenzene—with a methoxy group ortho to the bromine and two meta-methyl groups—imparts significant steric hindrance around the reactive C-Br bond. This has profound implications for its utility in common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, sterically hindered aryl bromides can be challenging substrates.
Mechanistic Considerations: The oxidative addition of the palladium(0) catalyst to the aryl bromide is the rate-determining step. The bulky ortho-methoxy group in 1-Bromo-2-methoxy-3,5-dimethylbenzene can impede the approach of the palladium catalyst, potentially slowing down the reaction. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is often necessary to promote the formation of a coordinatively unsaturated, highly reactive palladium species.
Comparative Performance (Inferred):
| Aryl Bromide | Expected Relative Reactivity | Typical Catalyst System | Expected Yield Range |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | Lower | Pd(OAc)₂ / Bulky Ligand (e.g., SPhos) | Moderate to Good |
| 1-Bromo-3,5-dimethoxybenzene | Higher | Pd(PPh₃)₄ or PdCl₂(dppf) | Good to Excellent |
| 1-Bromo-3,5-dimethylbenzene | Moderate | Pd(PPh₃)₄ or PdCl₂(dppf) | Good to Excellent |
While direct comparative data is limited, studies on similarly hindered substrates suggest that with appropriate catalyst selection, good yields can be achieved. The benefit of using 1-Bromo-2-methoxy-3,5-dimethylbenzene here is not in its reactivity but in its ability to introduce a specific, sterically demanding structural motif that may be crucial for the target molecule's biological activity or material properties.
Buchwald-Hartwig Amination
This reaction is fundamental for the formation of C-N bonds. Similar to the Suzuki coupling, steric hindrance plays a key role.
Mechanistic Considerations: The choice of ligand is critical in the Buchwald-Hartwig amination of sterically hindered aryl bromides.[4] Bidentate ligands can be effective, but often, bulky monophosphine ligands provide superior results by facilitating both the oxidative addition and the reductive elimination steps.
Comparative Performance (Inferred):
| Aryl Bromide | Coupling Partner | Expected Relative Reactivity | Typical Catalyst System | Expected Yield Range |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | Secondary Amine | Lower | Pd₂(dba)₃ / Bulky Ligand (e.g., RuPhos) | Moderate to Good |
| 1-Bromo-3,5-dimethoxybenzene | Secondary Amine | Higher | Pd₂(dba)₃ / BINAP | Good to Excellent |
| 1-Bromo-3,5-dimethylbenzene | Secondary Amine | Moderate | Pd₂(dba)₃ / BINAP or Xantphos | Good to Excellent |
The use of 1-Bromo-2-methoxy-3,5-dimethylbenzene in Buchwald-Hartwig amination is warranted when the synthesis of a highly substituted aniline is required. The cost and potentially more demanding reaction conditions are weighed against the value of the target structure.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from an aryl bromide is a classic transformation.
Mechanistic Considerations: The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[5] While steric hindrance can affect the rate of formation, it is generally a robust reaction. The resulting Grignard reagent, 2-methoxy-3,5-dimethylphenylmagnesium bromide, is a potent nucleophile. The ortho-methoxy group can potentially influence the trajectory of incoming electrophiles through chelation control with the magnesium center.
Comparative Performance:
| Aryl Bromide | Grignard Formation | Reactivity of Grignard Reagent |
| 1-Bromo-2-methoxy-3,5-dimethylbenzene | Generally feasible, may require activation | Potent nucleophile; potential for chelation control |
| 1-Bromo-3,5-dimethoxybenzene | Feasible | Potent nucleophile |
| 1-Bromo-3,5-dimethylbenzene | Feasible | Potent nucleophile |
The primary benefit of using 1-Bromo-2-methoxy-3,5-dimethylbenzene to form a Grignard reagent is the introduction of the 2-methoxy-3,5-dimethylphenyl moiety in a single step, which can then be reacted with a wide range of electrophiles.
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Step 1: O-Methylation of 2,4,6-Trimethylphenol
-
To a stirred solution of 2,4,6-trimethylphenol (1.0 equiv) in a suitable solvent (e.g., acetone or DMF) at room temperature, add a base such as potassium carbonate (1.5 equiv).
-
Add dimethyl sulfate (1.2 equiv) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-methoxy-2,4,6-trimethylbenzene.
Step 2: Bromination of 1-Methoxy-2,4,6-trimethylbenzene
-
Dissolve 1-methoxy-2,4,6-trimethylbenzene (1.0 equiv) in a chlorinated solvent such as dichloromethane or carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography to yield 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Protocol 2: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
To a flame-dried Schlenk flask, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add to a reaction vessel the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).
-
Add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 equiv) and the amine (1.2 equiv).
-
Add degassed anhydrous toluene.
-
Seal the vessel and heat to 80-110 °C for 12-24 hours.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
IV. Conclusion and Recommendations
The decision to use 1-Bromo-2-methoxy-3,5-dimethylbenzene is a classic example of balancing cost against synthetic necessity.
-
High Direct Cost: Its commercial price is a significant barrier for its use as a common building block.
-
Viable In-House Synthesis: For larger-scale needs, the proposed two-step synthesis from 2,4,6-trimethylphenol offers a much more cost-effective alternative.
-
Synthetic Utility: The primary benefit of this reagent is its ability to introduce a sterically congested and electronically distinct aryl moiety. Its use is most justified in the following scenarios:
-
The target molecule's structure absolutely requires the 2-methoxy-3,5-dimethylphenyl group.
-
The steric bulk is being strategically employed to influence the conformation of the final product, which may be critical for its biological activity.
-
As a late-stage intermediate where the cost is less of a factor compared to the overall value of the final product.
-
For applications where a simpler substitution pattern is acceptable, the more economical alternatives, 1-Bromo-3,5-dimethoxybenzene or 1-Bromo-3,5-dimethylbenzene, are the more prudent choices. Researchers should carefully weigh the structural requirements of their target against the significant cost implications of this specialized reagent.
V. References
-
The Lab Depot. Dimethyl Sulfate, Reagent. [Link]
-
The Lab Depot. Dimethyl Sulfate price. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
LibreTexts Chemistry. Grignard Reaction. [Link]
Sources
analytical techniques for purity assessment of 1-Bromo-2-methoxy-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
1-Bromo-2-methoxy-3,5-dimethylbenzene serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The purity of such intermediates is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the overall yield and potency of the API. Consequently, the rigorous analytical assessment of 1-Bromo-2-methoxy-3,5-dimethylbenzene is a non-negotiable step in the drug development pipeline.
This guide provides a comparative analysis of the principal analytical techniques for determining the purity of 1-Bromo-2-methoxy-3,5-dimethylbenzene. We will delve into the underlying principles of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Beyond a mere listing of methods, this guide offers insights into the rationale behind selecting a particular technique, the interpretation of the data, and detailed experimental protocols to empower researchers in their quality assessment workflows.
Understanding Potential Impurities
A robust purity assessment strategy begins with an understanding of the potential impurities that may be present. The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene likely involves the bromination of 2-methoxy-1,3-dimethylbenzene. Based on this, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Material: 2-methoxy-1,3-dimethylbenzene.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring (e.g., 4-Bromo-2-methoxy-1,3-dimethylbenzene or 6-Bromo-2-methoxy-1,3-dimethylbenzene).
-
Over-brominated Products: Di-brominated species.
-
-
Degradation Products: Arising from instability under certain storage or reaction conditions.
-
Residual Solvents: From the reaction and purification steps.
Each analytical technique discussed below offers distinct advantages in detecting and quantifying these different types of impurities.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the need for structural confirmation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | High sensitivity and specificity for volatile impurities; provides structural information for identification.[1] | Not suitable for non-volatile or thermally labile compounds. | Detecting and identifying unreacted starting materials, volatile byproducts, and residual solvents. |
| HPLC | Separation based on partitioning between a stationary and a mobile liquid phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities; excellent quantitative capabilities. | May have lower resolution for some volatile compounds compared to GC; mass spectrometric detectors are more complex. | Quantifying isomeric impurities, over-brominated products, and other non-volatile byproducts. |
| qNMR | Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei. | Primary analytical method providing absolute purity without a specific reference standard of the analyte; provides structural confirmation.[2] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. | Accurate, absolute purity determination of the main component; characterization of reference standards. |
| FT-IR | Absorption of infrared radiation by specific molecular vibrations. | Rapid confirmation of functional groups and overall molecular structure; simple sample preparation. | Provides limited information on the quantity and nature of discrete impurities; not a standalone purity assessment tool. | Verifying the identity of the bulk material and confirming the presence of key functional groups (e.g., aromatic ether). |
Experimental Protocols and Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is the gold standard for analyzing volatile and semi-volatile impurities. The choice of a non-polar column like a DB-5MS is based on the general principle of "like dissolves like," making it suitable for separating aromatic compounds based on their boiling points and subtle polarity differences. The temperature program is designed to first elute highly volatile compounds like residual solvents at a lower temperature, followed by a ramp to separate the main analyte from less volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of approximately 100 µg/mL.
-
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity is calculated based on the relative peak areas (Area %). The presence of bromine's characteristic isotopic pattern (M and M+2 peaks of similar intensity) should be used to confirm brominated impurities.[3]
Click to view GC-MS Workflow Diagram
Caption: Workflow for GC-MS Purity Assessment.
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: HPLC is ideal for separating non-volatile impurities such as isomers and di-brominated byproducts that are not amenable to GC analysis. A reversed-phase C18 column is a versatile choice for separating moderately polar to non-polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is standard for reversed-phase chromatography, and a gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. UV detection is suitable as the aromatic ring of the analyte and related impurities will absorb UV light.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
Start with 60% A, hold for 2 minutes.
-
Increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Click to view HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Causality Behind Experimental Choices: qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[2] An internal standard of known purity and weight is added to a precisely weighed amount of the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. The choice of internal standard is critical; it must be stable, have a known purity, and its signals must not overlap with those of the analyte. Maleic anhydride or dimethyl sulfone are common choices.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1-Bromo-2-methoxy-3,5-dimethylbenzene sample.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, appropriate number of scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Click to view qNMR Workflow Diagram
Caption: Workflow for qNMR Purity Determination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality Behind Experimental Choices: FT-IR spectroscopy is a rapid and non-destructive technique used for the qualitative confirmation of the compound's identity by identifying its functional groups. For 1-Bromo-2-methoxy-3,5-dimethylbenzene, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=C bonds of the benzene ring, and the C-O-C stretch of the ether group. The substitution pattern on the aromatic ring also gives rise to a characteristic pattern in the "fingerprint" region.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~3000-2850 | Aliphatic C-H stretch (from methyl and methoxy groups) |
| ~1600-1450 | Aromatic C=C ring stretching |
| ~1250-1200 | Asymmetric C-O-C stretch (aromatic ether)[4] |
| ~1050-1000 | Symmetric C-O-C stretch (aromatic ether)[4] |
| ~900-675 | C-H out-of-plane bending (indicative of substitution pattern) |
Conclusion and Recommendations
The purity assessment of 1-Bromo-2-methoxy-3,5-dimethylbenzene requires a multi-faceted analytical approach. No single technique is sufficient to identify and quantify all potential impurities. A comprehensive purity profile should be established using a combination of orthogonal methods.
-
For routine quality control and detection of volatile impurities, GC-MS is highly recommended. Its sensitivity and specificity are excellent for identifying starting materials and volatile byproducts.
-
For the accurate quantification of non-volatile impurities, particularly isomers, HPLC with UV detection is the method of choice.
-
For the definitive determination of absolute purity and for the qualification of reference standards, qNMR is unparalleled. [2] It provides a direct and accurate measure of the main component, often serving as a primary analytical method.
-
FT-IR should be used as a rapid identity check to confirm the presence of the correct functional groups and overall molecular structure.
By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of 1-Bromo-2-methoxy-3,5-dimethylbenzene, thereby safeguarding the integrity of their subsequent research and development activities.
References
-
Xin, J., et al. (2023). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Available at: [Link]
-
ResearchGate. Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Available at: [Link]
- Fan, J., et al. (2021).
- The Royal Society of Chemistry.
-
Bartleby.com. IR Spectrum Of Anisole. Available at: [Link]
-
Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Available at: [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ResearchGate. FT-IR spectra of control and treated anisole. Available at: [Link]
- Ahmad, F.B.H., & Bruce, J.M. (1984). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika.
- Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
- Beilstein Journals.
-
ResearchGate. Pharmaceutical Analysis—Drug Purity Determination. Available at: [Link]
-
SIELC Technologies. (2018). Benzene, 1-bromo-2-methoxy-. Available at: [Link]
-
Pauli, G.F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]
- Oriental Journal of Chemistry. (2015). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
-
ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Available at: [Link]
-
WebSpectra. Beginning Problem #26. Available at: [Link]
-
Chemsrc. 1-Bromo-3,5-dimethylbenzene | CAS#:556-96-7. Available at: [Link]
- Scribd.
-
ResearchGate. Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. Available at: [Link]
- Agilent. (2020).
- Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
-
ResearchGate. (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Available at: [Link]
- The Royal Society of Chemistry.
-
Chem-Impex. 1-Bromo-3,5-dimethylbenzene. Available at: [Link]
Sources
A Comparative Mechanistic Guide to Reactions of 1-Bromo-2-methoxy-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-2-methoxy-3,5-dimethylbenzene is a versatile substituted aryl halide, frequently employed as a key building block in the synthesis of complex organic molecules central to pharmaceutical and materials science applications. Its unique substitution pattern—a methoxy group ortho to the bromine and two meta-methyl groups—imparts specific steric and electronic properties that profoundly influence its reactivity. This guide provides an in-depth mechanistic analysis and objective comparison of the primary synthetic transformations involving this reagent. We will explore palladium-catalyzed cross-coupling reactions, lithiation-substitution strategies, and the less common nucleophilic aromatic substitution pathway. By examining the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for selecting the optimal synthetic strategy to achieve desired molecular targets.
Introduction: The Strategic Value of 1-Bromo-2-methoxy-3,5-dimethylbenzene
The utility of 1-Bromo-2-methoxy-3,5-dimethylbenzene in organic synthesis stems from the predictable and often selective reactivity of its C(sp²)—Br bond. The substituents on the aromatic ring are not merely passive spectators; they actively modulate the molecule's reactivity.
-
Methoxy Group (-OCH₃): Positioned ortho to the bromine, the methoxy group exerts a dual electronic effect. It is electron-donating through resonance (+R effect) and electron-withdrawing inductively (-I effect). Its primary influence in many metal-catalyzed reactions is its ability to act as a coordinating group, potentially influencing the oxidative addition step.
-
Dimethyl Groups (-CH₃): Located meta to the bromine, these groups are weakly electron-donating and provide significant steric bulk, which can influence the approach of catalysts and reagents.
This combination of features makes it an interesting substrate for studying the subtle interplay of electronics and sterics in common bond-forming reactions.
Caption: Key structural features influencing reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures.[1] These reactions generally proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] For 1-Bromo-2-methoxy-3,5-dimethylbenzene, the C—Br bond is the primary site of reactivity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[1]
Mechanism Deep Dive: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The electronic properties of the aryl bromide are critical; electron-withdrawing groups typically accelerate this step, while electron-donating groups, like the methoxy and methyl substituents on our substrate, can slow it down. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by a base.[2][3] The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2][3]
Sources
A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 1-Bromo-2-methoxy-3,5-dimethylbenzene
Introduction
In the landscape of modern organic synthesis, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through transition-metal catalysis is a foundational strategy.[1] These methods, particularly palladium- and nickel-catalyzed cross-coupling reactions, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the efficiency of these powerful transformations is often dictated by the steric and electronic properties of the substrates.
This guide focuses on a particularly challenging substrate: 1-Bromo-2-methoxy-3,5-dimethylbenzene . This aryl bromide presents a dual challenge for catalysis:
-
Steric Hindrance: The presence of two ortho-substituents (a methoxy group and a methyl group) creates significant steric bulk around the carbon-bromine bond. This congestion can impede the approach of the metal catalyst, slowing the critical oxidative addition step and hindering the final bond-forming reductive elimination.
-
Electronic Properties: The methoxy group is electron-donating, increasing the electron density of the aromatic ring. This electronic enrichment makes the C-Br bond stronger and less susceptible to oxidative addition by a low-valent metal center.
Overcoming these hurdles requires a carefully selected catalytic system where the metal center and, crucially, the supporting ligands are tailored to function in a sterically demanding and electron-rich environment. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this substrate, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is intrinsically linked to the desired transformation. We will compare systems for the most common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C, alkyne), and Heck (C-C, alkene) couplings.
Suzuki-Miyaura Coupling: Forging Sterically Congested Biaryl Bonds
The Suzuki-Miyaura reaction is a premier method for C(sp²)–C(sp²) bond formation.[3][4] For a substrate like 1-Bromo-2-methoxy-3,5-dimethylbenzene, the primary challenge is achieving efficient coupling with another, potentially bulky, arylboronic acid. Success hinges on ligands that are both bulky and electron-rich, which stabilize the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[5]
Causality Behind Experimental Choices: Catalyst systems for hindered substrates almost universally employ bulky, electron-rich phosphine ligands, often from the "Buchwald ligand" family (e.g., SPhos, XPhos). The bulk of the ligand facilitates the reductive elimination of the sterically demanding product, which is often the rate-limiting step. The electron-donating nature of the ligand accelerates the initial oxidative addition of the electron-rich aryl bromide.[6] Nickel catalysts, while less common, can be a cost-effective alternative, particularly for aryl bromides.[7]
Comparative Data for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Phenylboronic acid | [5] |
| Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | K₃PO₄ | t-AmylOH | 110 | 12 | 92 | 2-Methylphenylboronic acid | [8] |
| Pd(OAc)₂ (0.001 mol%) | WK-phos (0.002 mol%) | K₃PO₄ | Toluene | 110 | 2 | >99 | 4-Methylphenylboronic acid | [9] |
| NiCl₂(dme) (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Dioxane | 80 | 24 | 78 | Phenylboronic acid | [7] |
Note: Data is representative for di-ortho-substituted aryl bromides and serves as a strong starting point for the title compound.
Buchwald-Hartwig Amination: Constructing Hindered C-N Bonds
The palladium-catalyzed Buchwald-Hartwig amination is the go-to method for forming aryl-amine bonds.[10][11] The steric hindrance on our substrate makes coupling with both primary and secondary amines challenging. The development of increasingly bulky and sophisticated biarylphosphine ligands has been critical to expanding the scope of this reaction to include such demanding substrates.[12][13]
Causality Behind Experimental Choices: The catalytic cycle involves the formation of a palladium-amido complex. Reductive elimination from this intermediate to form the C-N bond is often difficult for sterically hindered substrates. Ligands with significant steric bulk are required to promote this step.[11] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine or the intermediate palladium-amine complex without competing in the reaction.[13]
Comparative Data for Buchwald-Hartwig Amination of Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Amine Partner | Reference |
| Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | NaOt-Bu | Toluene | 100 | 4 | 98 | Morpholine | [12] |
| Pd₂(dba)₃ (1 mol%) | RuPhos (2 mol%) | LiHMDS | Dioxane | 80 | 16 | 91 | Aniline | [14] |
| Pd(OAc)₂ (2 mol%) | XantPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | Benzylamine | [15] |
| [Pd(cinnamyl)Cl]₂ | t-Bu-XPhos (2 mol%) | K₃PO₄ | t-BuOH | 100 | 20 | 94 | n-Hexylamine | [16] |
Note: Data is representative for di-ortho-substituted aryl bromides and serves as a strong starting point for the title compound.
Sonogashira and Heck Couplings: Alternative C-C Bond Formations
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira and Heck couplings offer important alternative pathways for C-C bond formation.
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further transformations.[17][18] The reaction typically uses a dual catalytic system of palladium and a copper(I) co-catalyst.[19][20] For hindered substrates, ensuring efficient transmetalation from the copper acetylide to the palladium center is key.
The Heck reaction couples the aryl bromide with an alkene.[21][22] A significant challenge with substrates like 1-Bromo-2-methoxy-3,5-dimethylbenzene is controlling the regioselectivity of the alkene insertion and subsequent β-hydride elimination, especially with unsymmetrical alkenes. High temperatures are often required, which can be a limitation.[23]
Comparative Data for Sonogashira and Heck Couplings
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Coupling Partner | Reference |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2%), CuI (1%) | Et₃N | THF | 65 | 88 | Phenylacetylene | [19][20] |
| Heck | Pd(OAc)₂ (1%), P(o-tol)₃ (2%) | K₂CO₃ | DMF | 120 | 75 | n-Butyl acrylate | [21][23] |
Note: Data is generalized for unactivated aryl bromides and indicates expected performance.
Mechanistic Insights and Visualization
The success of these reactions relies on navigating a complex catalytic cycle. Understanding the key steps allows for rational catalyst and condition selection.
Catalytic Cycles
The general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below. For sterically hindered substrates, the rate-limiting step is often reductive elimination (III), which is accelerated by bulky ligands.
Experimental Protocols
The following protocols are self-validating systems, providing detailed methodologies for high-performing reactions applicable to 1-Bromo-2-methoxy-3,5-dimethylbenzene.
General Experimental Workflow
A typical cross-coupling experiment follows a standardized workflow, from reagent preparation to product isolation. Adherence to inert atmosphere techniques is critical for success, as the Pd(0) catalyst and some ligands are oxygen-sensitive.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from high-yielding procedures for sterically hindered aryl bromides.[5][24]
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (229 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add 8 mL of degassed toluene and 2 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the biaryl product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is based on highly efficient methods developed for coupling hindered substrates with secondary cyclic amines.[12]
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and BrettPhos (21.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Add 1-Bromo-2-methoxy-3,5-dimethylbenzene (229 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOt-Bu, 115 mg, 1.2 mmol, 1.2 equiv), and 5 mL of degassed toluene.
-
Reagent Addition: Add morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired arylamine product.
Summary and Future Outlook
The cross-coupling of 1-Bromo-2-methoxy-3,5-dimethylbenzene is a challenging but achievable transformation. Success is critically dependent on the use of specialized catalytic systems, particularly those employing bulky, electron-rich phosphine ligands.
-
For Suzuki-Miyaura couplings , Pd/SPhos and Pd/XPhos systems provide excellent reactivity and are the recommended starting points.
-
For Buchwald-Hartwig aminations , ligands such as BrettPhos and RuPhos have demonstrated broad utility for hindered substrates.
While palladium remains the dominant metal for these transformations, the development of more robust and cost-effective nickel-based systems for coupling such electron-rich and sterically hindered substrates remains an active and important area of research.[25][26] Further advances will likely focus on designing next-generation ligands and developing milder reaction conditions to improve the functional group tolerance and sustainability of these vital synthetic methods.
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Jagdale, A. R., et al. (2021). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids and Buchwald-Hartwig amination of (hetero)aryl halides using imidazopyridine monophosphine ligands. ResearchGate. [Link]
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Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(1), 53-59. [Link]
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Brown, R. L., et al. (2023). On the Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents: Substrate Scope and Catalyst Evaluation. Synthesis, 55(15), 2415-2423. [Link]
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Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. [Link]
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Rodriguez, S. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-2-methoxy-3,5-dimethylbenzene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-2-methoxy-3,5-dimethylbenzene, tailored for researchers, scientists, and professionals in the drug development field. The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and the protection of our ecosystem.
The causality behind these stringent disposal protocols is rooted in the inherent hazards of halogenated organic compounds. Improper disposal can lead to persistent environmental contamination and pose significant health risks. Therefore, adherence to a self-validating system of waste management, as described below, is not merely a procedural formality but a critical component of scientific integrity.
Hazard Profile of 1-Bromo-2-methoxy-3,5-dimethylbenzene
| Hazard Classification | Description | Recommended Precautions |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] Prolonged contact may defat the skin, leading to dermatitis.[5] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[1][3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Wear safety glasses with side shields or chemical goggles.[1][3][6] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] Vapors and mists should be avoided. | Use only in a well-ventilated area or a chemical fume hood.[4][7] Avoid breathing vapors.[1][3] |
| Environmental Hazard | As a halogenated organic compound, it is presumed to be hazardous to aquatic life with long-lasting effects. | Prevent release into the environment. Do not dispose of down the drain.[7][8][9] |
Core Disposal Protocol: A Step-by-Step Methodology
The disposal of 1-Bromo-2-methoxy-3,5-dimethylbenzene is governed by its classification as a halogenated organic waste . This dictates a specific waste stream to prevent cross-contamination and ensure appropriate final treatment, which is typically high-temperature incineration.[10]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure appropriate PPE is worn. This is your primary defense against exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect for tears or punctures before use.
-
Eye Protection: Safety goggles are required to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Designated Waste Stream: 1-Bromo-2-methoxy-3,5-dimethylbenzene waste must be collected in a container specifically designated for "Halogenated Organic Waste."[10]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizers.[9][11] Incompatible materials can lead to pressure buildup, container failure, or the generation of toxic gases.
Step 3: Waste Collection and Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[11][12][13] Glass or high-density polyethylene (HDPE) containers are typically appropriate.
-
Container Condition: Ensure the container is in good condition, free of cracks or residue on the outside.[13]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[11]
-
Closure: Keep the waste container closed at all times, except when adding waste.[9][13] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 4: Labeling
Accurate and complete labeling is a key requirement of the Resource Conservation and Recovery Act (RCRA) and ensures that all personnel are aware of the container's contents and associated hazards.[13]
-
Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[9]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste "[9]
-
The full chemical name: "1-Bromo-2-methoxy-3,5-dimethylbenzene " and any other components in the waste mixture.
-
The associated hazards (e.g., "Irritant," "Flammable" if mixed with flammable solvents).[9][14]
-
The date when waste was first added (Accumulation Start Date).[12]
-
Step 5: Temporary Storage (Satellite Accumulation Area)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Location: The SAA should be in a well-ventilated, cool, and dry location, away from ignition sources like heat or open flames.[1][9]
-
Secondary Containment: The waste container must be kept in a secondary containment tray or tub to capture any potential leaks or spills.[12][13]
-
Quantity Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA.
Step 6: Final Disposal Request
The final step is to arrange for the removal of the waste by trained professionals.
-
Contact EHS: When the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.[9][12]
-
Professional Disposal: Never attempt to dispose of this chemical through standard trash or by pouring it down the drain.[9][12] Disposal must be handled by a licensed and regulated hazardous waste management facility.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Caption: Disposal workflow for 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all ignition sources.[7][9]
-
Ventilate: Increase ventilation in the area by opening sashes on fume hoods.[7]
-
Contain: For small, manageable spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7][8][9]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[9]
-
Dispose: Place the collected waste into a sealed, properly labeled container for disposal as hazardous waste.[7][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[7][9]
Disposal of Contaminated Materials
Any materials that come into direct contact with 1-Bromo-2-methoxy-3,5-dimethylbenzene must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment: Used gloves, disposable lab coats.
-
Lab Supplies: Contaminated pipette tips, weigh boats, and absorbent paper.
-
Glassware: Empty containers that are not triple-rinsed. To be disposed of as regular lab glass, a container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic hazardous waste.[15][16]
Regulatory Framework: A Foundation of Trust
The procedures detailed in this guide are grounded in the regulations set forth by major governing bodies to ensure safety and environmental protection.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste, including its identification, transportation, treatment, storage, and disposal.[13] Halogenated organic compounds are a key focus of these regulations.[17]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[18] This includes training on proper handling and emergency procedures for chemicals like 1-Bromo-2-methoxy-3,5-dimethylbenzene.[15][19]
By adhering to these established protocols, laboratory personnel not only ensure their own safety but also contribute to a culture of responsibility and trust that is the hallmark of professional scientific practice.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Bromo-2-methoxy-3,5-dimethylbenzene
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth operational and safety framework for 1-Bromo-2-methoxy-3,5-dimethylbenzene, a substituted aromatic compound with nuanced handling requirements. As a Senior Application Scientist, my objective is to distill complex safety protocols into actionable, field-proven insights, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment: Understanding the "Why" Behind the "How"
The potential hazards of 1-Bromo-2-methoxy-3,5-dimethylbenzene are inferred from its functional groups: a brominated benzene ring, a methoxy group, and two methyl groups.
-
Aryl Bromide Moiety: Halogenated aromatic compounds can be irritants and may have toxicological properties that are not yet fully characterized. Skin contact should be avoided, as some compounds in this class can be absorbed dermally.[1]
-
Aromatic Ether: Aromatic ethers may cause irritation upon contact.[2] Inhalation of vapors should be minimized.
-
Substituted Benzene Ring: The dimethyl and methoxy substitutions can influence the compound's reactivity and biological activity.
Given these characteristics, the primary hazards to mitigate are:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1]
-
Eye Irritation: Vapors or direct contact can cause serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE should always be guided by a site-specific risk assessment.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and absorption. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical splash goggles | To protect against splashes and vapors. Safety glasses are not sufficient. |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Chemical-resistant lab coat or apron | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required if handling outside of a fume hood or if vapor/aerosol generation is likely. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the essential steps for handling 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Pre-Handling Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers within the fume hood before starting.
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure:
-
Work Exclusively in a Fume Hood: All manipulations of 1-Bromo-2-methoxy-3,5-dimethylbenzene must be performed within a certified chemical fume hood to control vapor inhalation.[3]
-
Grounding: If transferring large quantities of the liquid, ensure all containers are properly grounded to prevent static discharge.
-
Controlled Dispensing: Use a syringe or pipette for liquid transfers to minimize splashing. For solids, use a spatula and weigh on a tared container within the hood.
-
Maintain Situational Awareness: Avoid working alone. Ensure another person in the lab is aware of the procedure being performed.
-
Immediate Cleanup: Clean any small spills immediately with an appropriate absorbent material.
Post-Handling Decontamination:
-
Clean Work Area: Decontaminate all surfaces that may have come into contact with the chemical.
-
Properly Store or Dispose of the Chemical: Tightly seal the container and store it in a cool, dry, well-ventilated area away from incompatible materials.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Below is a visual representation of the safe handling workflow:
Caption: Safe Handling Workflow for 1-Bromo-2-methoxy-3,5-dimethylbenzene.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
As a halogenated organic compound, 1-Bromo-2-methoxy-3,5-dimethylbenzene must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this chemical in a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste streams.
-
Container Integrity: Ensure the waste container is made of a compatible material and is kept securely closed when not in use.
Disposal Procedure:
-
Labeling: The waste container must be labeled with its contents, including the full chemical name and approximate quantities.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
This comprehensive guide provides a robust framework for the safe handling and disposal of 1-Bromo-2-methoxy-3,5-dimethylbenzene. By integrating these principles into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of your research team.
References
- ChemScene. (2022, June 8). Safety Data Sheet: 1-Bromo-4-fluoro-3,5-dimethylbenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3,5-dimethylbenzene.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of Bromobenzene. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- PubChem. (n.d.). Petroleum ether.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet: Bromobenzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethylbenzene.
- Sigma-Aldrich. (2025, December 4). Safety Data Sheet: 1-bromo-2-phenylethane.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
